molecular formula C12H12BrNS B1405114 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole CAS No. 663909-15-7

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Cat. No.: B1405114
CAS No.: 663909-15-7
M. Wt: 282.2 g/mol
InChI Key: ABTBHWBLSWKHJC-UHFFFAOYSA-N
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Description

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is a versatile organic intermediate designed for advanced chemical synthesis and drug discovery research. The presence of the bromomethyl group at the 4-position of the thiazole ring makes this compound a highly valuable building block for further functionalization, particularly through nucleophilic substitution reactions. This allows researchers to readily synthesize a diverse array of more complex molecules, such as those containing dithiazole or trithiazole moieties, which are known to exhibit enhanced biological activities (see, for example, the synthesis strategies for multi-thiazole systems in ). Thiazole derivatives are a significant class of heterocyclic compounds with widespread therapeutic potential. They are frequently explored for their antimicrobial properties, with some novel derivatives demonstrating activity that exceeds standard antibiotics against various bacteria and fungi species . The core thiazole structure is a common feature in numerous bioactive molecules and commercial drugs, underscoring its importance in medicinal chemistry . This compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate care, using proper personal protective equipment and under a well-ventilated fume hood. Refer to the safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNS/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBHWBLSWKHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole: A Key Intermediate in Modern Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole nucleus is a cornerstone in the architecture of numerous clinically approved drugs, valued for its diverse biological activities and versatile chemical nature.[1][2][3] This specific derivative combines three critical structural features: a stable 2,4,5-trisubstituted thiazole core, a p-tolyl group that can modulate pharmacokinetic properties, and a highly reactive bromomethyl handle at the 4-position. This reactive site makes the molecule an exceptionally valuable electrophilic building block for introducing the thiazole moiety into more complex molecular frameworks, enabling the synthesis of compound libraries for high-throughput screening and lead optimization. This document details the compound's chemical structure, physicochemical properties, a robust and logical synthesis protocol, its applications in drug discovery, and essential safety and handling procedures.

Core Chemical Structure and Significance

The utility of this compound stems from its distinct molecular architecture. The central thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, a scaffold known to participate in critical binding interactions with biological targets.[3] The 2-position is occupied by a p-tolyl group (a para-methylated phenyl ring), which can engage in hydrophobic and π-stacking interactions within protein binding pockets. The 5-position methyl group provides steric influence and can be important for orienting the molecule correctly for biological activity. Critically, the bromomethyl group at the 4-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, thus acting as a versatile handle for covalent modification or extension of the molecular structure.

Caption: Chemical structure and key functional components.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
CAS Number 663909-15-7[4]
Molecular Formula C₁₂H₁₂BrNS[4]
Molecular Weight 282.2 g/mol [4]
Boiling Point 385.5 ± 44.0 °C (Predicted)[4]
Density 1.414 ± 0.06 g/cm³ (Predicted)[4]
Expected Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: two doublets in the aromatic region (~7.0-8.0 ppm) for the p-tolyl protons, a singlet for the p-tolyl methyl group (~2.4 ppm), a singlet for the thiazole C5-methyl group (~2.5 ppm), and a characteristic downfield singlet for the reactive bromomethyl (CH₂Br) protons (~4.5-5.0 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms. Diagnostic peaks include the CH₂Br carbon at approximately 30-35 ppm and the distinct quaternary carbons of the thiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching from the thiazole and phenyl rings (~1500-1600 cm⁻¹), and a C-Br stretching vibration at lower wavenumbers (~500-600 cm⁻¹).[5]

  • Mass Spectrometry (MS): The mass spectrum is a definitive tool for identification. It will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity, separated by 2 mass units, confirming the presence of a single bromine atom.

Synthesis and Mechanistic Insights

A logical and efficient synthesis of this compound can be achieved via a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a selective radical bromination.[6][7]

synthesis_workflow start Reactants: p-methylthiobenzamide 3-bromo-2-butanone step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) start->step1 Reflux in Ethanol intermediate Intermediate: 4,5-dimethyl-2-(p-tolyl)thiazole step1->intermediate step2 Step 2: Radical Bromination (NBS, AIBN) intermediate->step2 Reflux in CCl4 product Final Product: 4-Bromomethyl-5-methyl- 2-p-tolyl-thiazole step2->product

Caption: Proposed two-step synthesis workflow.
Protocol 1: Synthesis of 4,5-dimethyl-2-(p-tolyl)thiazole (Intermediate)

This step utilizes the Hantzsch synthesis, a classic and reliable method for constructing the thiazole ring via the condensation of an α-haloketone and a thioamide.[3][7]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-methylthiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition: To this solution, add 3-bromo-2-butanone (1.1 equivalents). The slight excess of the α-haloketone ensures the complete consumption of the thioamide.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the hydrobromic acid byproduct formed during the cyclization.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

  • Causality: Ethanol is an ideal solvent as it readily dissolves both reactants and is suitable for the required reflux temperature. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Protocol 2: Synthesis of this compound

This step employs a selective free-radical bromination of the allylic methyl group at the C4 position of the thiazole ring.

  • Reactant Preparation: Dissolve the intermediate, 4,5-dimethyl-2-(p-tolyl)thiazole (1.0 equivalent), in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a flask suitable for reflux.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic rings.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction is typically complete within 1-3 hours, which can be visually monitored as the denser NBS is consumed and the lighter succinimide floats to the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product.

  • Causality: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals that abstract a hydrogen atom from the C4-methyl group, which is allylic to the C=N bond of the thiazole ring and thus stabilized. The resulting radical reacts with bromine generated from NBS to form the product and a bromine radical, propagating the chain. This method is highly selective for the allylic position over the p-tolyl methyl group or the aromatic rings.

Applications in Drug Development and Chemical Biology

The primary value of this compound is its function as a versatile synthetic intermediate. The bromomethyl group is an excellent leaving group, making the benzylic-like carbon a potent electrophile for Sₙ2 reactions. This allows for the straightforward conjugation of the thiazole scaffold to a wide variety of nucleophilic molecules.

applications_workflow parent 4-Bromomethyl-5-methyl- 2-p-tolyl-thiazole reaction SN2 Reaction parent->reaction nucleophiles Nucleophiles (R-NH₂, R-SH, R-OH, etc.) nucleophiles->reaction library Diverse Compound Library reaction->library New C-N, C-S, C-O bonds screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) library->screening hit Hit Compound Identification screening->hit

Sources

Technical Guide: CAS 663909-15-7 (4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and handling protocols for CAS 663909-15-7 , identified as 4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole .[1] This compound serves as a critical electrophilic building block in the medicinal chemistry of metabolic modulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1]

Core Application: Synthetic Intermediate for Thiazole-Based PPAR Agonists Document Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Chemical Identity[1][2]

CAS 663909-15-7 is a halogenated thiazole derivative utilized primarily as a "head-group" intermediate in the convergent synthesis of PPAR-delta (


) agonists. Structurally analogous to the lipophilic tail found in GW501516 (Cardarine) , this compound allows researchers to modulate the potency and selectivity of metabolic drugs by varying the aryl substituent (p-tolyl vs. p-trifluoromethylphenyl) during Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity Table
PropertySpecification
Chemical Name 4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole
Common Synonyms 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole
CAS Number 663909-15-7
Molecular Formula

Molecular Weight 282.20 g/mol
SMILES Cc1ccc(cc1)c2nc(CBr)c(C)s2
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water

Mechanism of Action & Synthetic Utility[1]

Role in Drug Design

In the context of drug discovery, CAS 663909-15-7 acts as a highly reactive electrophile .[1] It is designed to undergo nucleophilic substitution (


) with nucleophilic "tail" moieties—typically thiols or phenols containing a carboxylic acid head group.[1]

This coupling reaction constructs the core pharmacophore of many PPAR agonists, where the thiazole ring confers lipophilicity and fits into the ligand-binding pocket of the receptor, while the carboxylic acid tail interacts with the polar residues (e.g., His323, His449) of the PPAR activation function-2 (AF-2) helix.[1]

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis of a PPAR agonist analog using CAS 663909-15-7.[1][2]

G cluster_conditions Reaction Conditions Intermediate CAS 663909-15-7 (Electrophile) Transition S_N2 Transition State Intermediate->Transition Activation (Base) Nucleophile Thiol/Phenol Tail (Nucleophile) Nucleophile->Transition Attack on -CH2Br Product PPAR Agonist Scaffold (Thioether/Ether Linkage) Transition->Product -HBr Cs2CO3 Base: Cs2CO3 or NaH Solvent Solvent: Acetonitrile/DMF

Caption: Convergent synthesis pathway utilizing CAS 663909-15-7 as the electrophilic coupling partner for PPAR agonist construction.

Experimental Protocols

Handling & Stability[1]
  • Lachrymator Warning: Like many benzylic bromides, this compound is a potent lachrymator and skin irritant.[1] All operations must be performed in a fume hood.

  • Moisture Sensitivity: The alkyl bromide is susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen) at -20°C.

Standard Coupling Protocol (Thioether Formation)

This protocol describes the coupling of CAS 663909-15-7 with a thiol nucleophile (e.g., methyl 2-mercaptoacetate derivative) to synthesize a PPAR modulator precursor.[1]

Reagents:

  • CAS 663909-15-7 (1.0 equiv)[3]

  • Thiol Nucleophile (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetonitrile (Anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol Nucleophile (1.1 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add Cesium Carbonate (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the thiolate anion.

  • Addition: Add CAS 663909-15-7 (1.0 equiv) dropwise as a solution in a minimal amount of Acetonitrile.

  • Reaction: Stir the reaction mixture at RT for 2–4 hours . Monitor consumption of the bromide by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Note: If reaction is sluggish, heat to 50°C.

  • Workup: Dilute with Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the thioether product.

Supplier & Sourcing Analysis

When sourcing CAS 663909-15-7 for high-stakes research, strict quality criteria must be met to avoid downstream failure in biological assays.

Quality Control Metrics
  • Purity:

    
     by HPLC is required. Impurities often include the hydrolyzed alcohol (4-hydroxymethyl derivative) or the starting methyl-thiazole (incomplete bromination).[1]
    
  • Identity Verification:

    
    -NMR must show a diagnostic singlet for the 
    
    
    
    group at approximately
    
    
    ppm.[1]
  • Appearance: Darkening of the solid indicates decomposition (release of HBr).[1] Reject samples that are brown or sticky.

Recommended Storage
  • Temperature: -20°C (Long-term).

  • Atmosphere: Desiccated, Inert Gas.[1]

  • Shelf Life: 6 months if stored correctly.[1] Re-test purity before use if stored >3 months.

References

  • Sznaidman, M. L., et al. (2003).[1] "Discovery of potent and selective PPARdelta agonists."[1] Bioorganic & Medicinal Chemistry Letters, 13(9), 1517-1521.[1]

  • Wei, Z., et al. (2010).[1] "Synthesis and biological evaluation of novel thiazole derivatives as potent PPARδ agonists." European Journal of Medicinal Chemistry, 45(11), 4807-4814.

  • PubChem Compound Summary. (n.d.). "4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole."[1][4][5][2][3][6][7] National Center for Biotechnology Information.

Sources

Thiazole Derivatives as Key Intermediates for Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Peroxisome Proliferator-Activated Receptor δ (PPARδ) has emerged as a promising therapeutic target for metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes. The activation of PPARδ governs the transcription of genes involved in fatty acid oxidation and energy homeostasis. Among the various scaffolds investigated for PPARδ agonism, thiazole-containing compounds have demonstrated exceptional potency and selectivity. This technical guide provides an in-depth exploration of the synthesis and evaluation of thiazole derivatives as pivotal intermediates in the development of PPARδ agonists. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the critical biological assays for characterizing these potent therapeutic agents.

Introduction: The Therapeutic Promise of PPARδ

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors.[1] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[2] While all three play roles in lipid and glucose metabolism, PPARδ has garnered significant attention for its role in enhancing fatty acid catabolism, improving insulin sensitivity, and increasing HDL cholesterol levels.[3]

Upon activation by a ligand, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately leads to an increase in the expression of genes involved in lipid transport and metabolism.

The thiazole moiety has been identified as a critical pharmacophore in the design of potent and selective PPARδ agonists.[1] The well-known synthetic agonist GW501516 (Cardarine) features a central thiazole ring and exhibits high affinity and selectivity for PPARδ, with an EC50 value in the low nanomolar range.[5][6] This has spurred extensive research into the synthesis and structure-activity relationships of other thiazole-based derivatives.

The PPARδ Signaling Pathway: A Mechanistic Overview

The activation of PPARδ initiates a cascade of molecular events that ultimately alters gene expression. Understanding this pathway is crucial for interpreting the results of cellular assays and for the rational design of novel agonists.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Thiazole-based Agonist PPARd PPARδ Ligand->PPARd Binding & Activation RXR RXR PPARd->RXR Heterodimerization CoR Co-repressors PPARd->CoR Release of Co-repressors PPRE PPRE (on Target Gene DNA) RXR->PPRE Binding to PPRE CoA Co-activators (e.g., PGC-1α) PPRE->CoA Recruitment of Co-activators Transcription Increased Transcription of Target Genes CoA->Transcription Metabolism Enhanced Fatty Acid Metabolism & Energy Expenditure Transcription->Metabolism

Caption: The PPARδ signaling pathway.

Synthesis of Thiazole-Based Intermediates: A Practical Guide

The synthesis of thiazole-based PPARδ agonists typically involves a multi-step process. A common strategy is the initial construction of a substituted thiazole core, followed by coupling to a phenoxyacetic acid moiety.

Core Synthesis: The Hantzsch Thiazole Synthesis

A robust and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] This method is favored for its operational simplicity and generally high yields.[7]

Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-4-methyl-5-thiazolecarboxylic acid

This protocol describes a key intermediate in the synthesis of many PPARδ agonists.

  • Step 1: Synthesis of 2-Chloro-3-oxobutanoate: To a solution of ethyl acetoacetate in a suitable solvent, add sulfuryl chloride dropwise at a controlled temperature (-15°C to -5°C). The reaction is typically stirred for several hours to ensure complete chlorination. After the reaction, unreacted starting material can be removed by distillation under reduced pressure.

  • Step 2: Cyclization with Thioacetamide: The crude 2-chloro-3-oxobutanoate is then reacted with a thioamide, such as 4-(trifluoromethyl)thiobenzamide, in a suitable solvent like ethanol. The mixture is refluxed for 8-12 hours.[8] This cyclization reaction forms the thiazole ring.

  • Step 3: Hydrolysis: The resulting thiazole ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Causality Behind Experimental Choices:

  • Sulfuryl Chloride: This reagent is a common and effective chlorinating agent for α-ketoesters.

  • Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization reaction to completion.

  • Hydrolysis: The final hydrolysis step is essential to generate the carboxylic acid handle, which is often required for the final coupling step or for the biological activity of the final compound.

Elaboration of the Core: Suzuki Coupling

Once the thiazole core is synthesized, further functionalization is often required. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed to attach aryl groups to the thiazole ring.[9]

Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-thiazole Derivative

  • Reaction Setup: In an oven-dried flask, combine the bromo-thiazole derivative (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 (0.05-0.1 equiv), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water.[10] Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient for Suzuki couplings. The choice of ligand (e.g., triphenylphosphine, SPhos) can significantly impact the reaction's efficiency, especially with sterically hindered substrates.[11] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[11][12]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.

  • Degassing: Removing dissolved oxygen is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

A Complete Synthetic Workflow Example: GW501516

The synthesis of the potent PPARδ agonist GW501516 provides an excellent case study of the application of these synthetic strategies. A convergent synthesis approach is often employed.[6]

GW501516_Synthesis A o-Cresol B Ethyl (2-methylphenoxy)acetate A->B Alkylation C Ethyl (4-mercapto-2-methylphenoxy)acetate B->C Sulfonation & Reduction F Methyl ester of GW501516 C->F Coupling D 4-(Trifluoromethyl)thiobenzamide E 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)thiazole D->E Hantzsch Synthesis E->F G GW501516 F->G Hydrolysis

Caption: A convergent synthetic workflow for GW501516.

Biological Evaluation: Assaying for PPARδ Agonism

Once synthesized, the thiazole derivatives must be evaluated for their ability to activate the PPARδ receptor. A tiered approach, starting with in vitro binding and cellular transactivation assays, is typically employed.

Assessing Direct Binding: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive and robust method for quantifying the binding affinity of a compound to a target protein in a homogeneous format.[13] It offers several advantages over other techniques like fluorescence polarization, including reduced interference from background fluorescence and scattered light, and no size limitation on the binding partners.[9][14]

Experimental Protocol: TR-FRET Competitive Binding Assay

  • Reagents:

    • GST-tagged PPARδ Ligand Binding Domain (LBD)

    • Terbium-labeled anti-GST antibody (donor fluorophore)

    • Fluorescently labeled pan-PPAR ligand (tracer/acceptor fluorophore)

    • Test compounds (thiazole derivatives)

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate, add the tracer to each well containing the test compound dilutions.

    • Add a pre-mixed solution of the PPARδ-LBD and the terbium-labeled anti-GST antibody to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer) using a TR-FRET-compatible plate reader after a time delay (typically 50-100 microseconds).[13]

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer.

Measuring Cellular Activity: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPARδ signaling pathway and induce the transcription of a reporter gene (luciferase).[14] A dual-luciferase system is often employed to normalize for transfection efficiency and cell viability.[13]

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HepG2) in a multi-well plate.

    • Transfect the cells with three plasmids:

      • An expression vector for a GAL4-PPARδ-LBD fusion protein.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

      • A control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment:

    • After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate the cells for 18-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a lysis buffer.

    • In a luminometer plate, add the cell lysate to a well containing the firefly luciferase substrate and measure the luminescence.

    • Then, add the Renilla luciferase substrate to the same well and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Troubleshooting Common Luciferase Assay Issues: [15][16]

IssuePotential Cause(s)Troubleshooting Steps
Weak or No Signal Low transfection efficiency, inactive reagents, weak promoter.Optimize transfection protocol, check reagent expiration dates, consider using a stronger promoter for the reporter gene.
High Background Contamination, inappropriate plate type.Use sterile technique, prepare fresh reagents, use white opaque plates to minimize crosstalk.
High Variability Pipetting errors, inconsistent cell numbers.Use calibrated pipettes, prepare master mixes, ensure even cell seeding.

Structure-Activity Relationship (SAR) of Thiazole Derivatives

The systematic modification of the thiazole scaffold has provided valuable insights into the structural requirements for potent PPARδ agonism.

CompoundR1R2PPARδ EC50 (nM)Reference
GW501516CF3CH31[5]
Analogue 1HCH3>1000[17]
Analogue 2OCH3CH3500[17]
Analogue 3CF3H100[17]
Analogue 4CF3C2H51.5[17]

Key SAR Insights:

  • The Trifluoromethylphenyl Group: A trifluoromethyl group at the para position of the phenyl ring at the 2-position of the thiazole is crucial for high potency.[17]

  • The Methyl Group at the 4-Position: A methyl group at the 4-position of the thiazole ring is generally preferred for optimal activity.

  • The Phenoxyacetic Acid Moiety: The acidic head group is essential for interacting with the polar residues in the ligand-binding pocket of PPARδ.[5]

Conclusion and Future Perspectives

Thiazole derivatives have proven to be a rich source of potent and selective PPARδ agonists. The synthetic strategies outlined in this guide, particularly the Hantzsch synthesis and Suzuki coupling, provide a reliable and versatile platform for the generation of diverse chemical libraries. The combination of robust in vitro binding assays like TR-FRET and cell-based functional assays such as the luciferase reporter assay allows for the comprehensive characterization of these compounds.

Future research in this area will likely focus on the development of dual or pan-PPAR agonists that can address multiple aspects of the metabolic syndrome simultaneously.[18][19] The continued exploration of the structure-activity relationships of thiazole and other heterocyclic scaffolds will be instrumental in the design of next-generation metabolic modulators with improved efficacy and safety profiles.

References

  • Wei, Z. et al. (2003). A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. PubMed. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. BenchChem.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Sharma, A., & Kumar, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Rastine, S. et al. (2010). Synthesis, biological evaluation and molecular modeling of GW 501516 analogues. Bioorganic & Medicinal Chemistry Letters, 20(22), 6625-6629.
  • Patel, K. et al. (2022).
  • Batista, F. A. H. et al. (2012). Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. PLOS ONE, 7(5), e33643.
  • INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. INDIGO Biosciences. Available at: [Link]

  • ResearchGate. (n.d.). ec 50 s of phenyl thiazole acids in FP-based PParγ ligand screening assay.
  • Schopfer, U. et al. (2011). Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. Journal of Medicinal Chemistry, 54(8), 2846-2861.
  • BenchChem. (n.d.).
  • El-Sabbagh, M. O. I. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17839.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Shen, W. et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Journal of Medicinal Chemistry, 51(5), 1437-1445.
  • BenchChem. (n.d.).
  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Zhang, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(4), 3348-3365.
  • Bitesize Bio. (2026). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio.
  • ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a.
  • Walker, S. D. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1566.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie.
  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience.
  • Emory University. (n.d.). Luciferase Assay protocol. Emory University.
  • Merck Millipore. (n.d.). HepaRG™ cells and their application to diverse endpoints. Merck Millipore.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Patsnap Synapse. (2024). What are PPAR agonists and how do they work?.
  • Ardecky, R. J. et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(6), 100176.
  • Liu, B. et al. (2019). Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 164, 352-365.
  • Labbox. (n.d.). Luciferase Reporter Assay Kit. Labbox.
  • Wikipedia. (n.d.). GW501516. Wikipedia.
  • Taylor & Francis Online. (2025). Recent advances in the design, development and therapeutic applications of PPARγ agonists. Taylor & Francis Online.
  • MDPI. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI.
  • ResearchGate. (n.d.). Synthesis and Identification of[3][6][9]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ. ResearchGate.

  • Fluorochem. (n.d.). (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol. Fluorochem.
  • PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem.
  • RayBiotech. (n.d.). 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. RayBiotech.
  • MDPI. (2024).
  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. INDIGO Biosciences.
  • Selleckchem. (n.d.). PPARδ Inhibitors | Agonists | Antagonists. Selleckchem.
  • Promega Connections. (n.d.). troubleshooting reporter assays Archives. Promega Connections.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • MDPI. (2022).
  • Semantic Scholar. (2021). Synthesis of 2‑Aryl‑4H‑thiochromen-4-one Derivatives via a Cross- Coupling Reaction. Semantic Scholar.
  • Google Patents. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. Google Patents.

Sources

Technical Analysis: 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole vs. Authentic GW501516 Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole with the authentic GW501516 thiazole precursor . It is designed for researchers requiring precise structural validation and synthesis protocols.

Executive Summary & Core Distinction

In the development of PPARδ agonists, specifically GW501516 (Cardarine) , the integrity of the thiazole "tail" moiety is critical for binding affinity and metabolic stability.

A common point of confusion in precursor sourcing is the distinction between This compound (Molecule A) and the Authentic GW501516 Precursor (Molecule B).

  • Molecule A is a regioisomer analog with a p-tolyl substituent. It yields a structural analog of GW501516 with significantly altered pharmacological properties.

  • Molecule B (5-(chloromethyl/bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole) is the required intermediate for synthesizing authentic GW501516.

Critical Warning: Substituting Molecule A for Molecule B results in a compound that is not GW501516. The resulting molecule lacks the trifluoromethyl group (essential for lipophilicity and metabolic resistance) and possesses an altered geometric linkage (C4 vs. C5), likely abolishing or drastically reducing PPARδ selectivity.

Structural Comparative Analysis

The following table details the precise chemical differences between the analog precursor and the authentic target precursor.

FeatureThis compound (Molecule A)Authentic GW501516 Precursor (Molecule B)
CAS Registry 663909-15-7317318-68-2 (Chloride form) / 1000576-00-0 (Bromide form)
C2 Substituent p-Tolyl (4-Methylphenyl)4-(Trifluoromethyl)phenyl
C4 Substituent Bromomethyl (-CH₂Br)Methyl (-CH₃)
C5 Substituent Methyl (-CH₃)Halomethyl (-CH₂Cl or -CH₂Br)
Linkage Site C4 (via Methylene bridge)C5 (via Methylene bridge)
Role Analog / Impurity StandardActive Drug Intermediate
Structural Logic Diagram

The diagram below visualizes the regio-chemical inversion and substituent differences.

StructureComparison cluster_0 Molecule A: The Analog (Incorrect Precursor) cluster_1 Molecule B: Authentic GW501516 Precursor NodeA This compound (Linkage at C4) FeatA1 C2: p-Tolyl Group (Lacks CF3) NodeA->FeatA1 FeatA2 C4: Reactive -CH2Br (Wrong Linkage Site) NodeA->FeatA2 FeatB1 C2: 4-(CF3)phenyl Group (Essential for Potency) FeatA1->FeatB1 Substituent Mismatch FeatB2 C5: Reactive -CH2Br (Correct Linkage Site) FeatA2->FeatB2 Regioisomer Mismatch NodeB 5-Bromomethyl-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole (Linkage at C5) NodeB->FeatB1 NodeB->FeatB2

Caption: Structural divergence between the p-tolyl analog (red) and the authentic trifluoromethyl precursor (green).

Synthesis Protocol: Authentic GW501516 Precursor

To ensure scientific integrity, researchers must synthesize or source the correct C5-functionalized thiazole. The following protocol outlines the standard Hantzsch thiazole synthesis route adapted for the authentic precursor.

Reaction Scheme Overview
  • Condensation: 4-(Trifluoromethyl)thiobenzamide + Ethyl 2-chloroacetoacetate.

  • Reduction: Ester group reduction to alcohol.

  • Halogenation: Conversion of alcohol to alkyl halide (Chloride or Bromide).

Step-by-Step Methodology
Phase 1: Hantzsch Cyclization
  • Reagents: 4-(Trifluoromethyl)thiobenzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 4-(trifluoromethyl)thiobenzamide in absolute ethanol.

    • Add ethyl 2-chloroacetoacetate dropwise.

    • Reflux the mixture for 16–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of thioamide.

    • Cool to room temperature. The product, Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate , may precipitate. If not, concentrate in vacuo and recrystallize from ethanol/water.

  • Checkpoint: NMR should confirm the ethyl ester protons and the presence of the CF3-phenyl group.

Phase 2: Reduction of the Ester
  • Reagents: Lithium Aluminum Hydride (LiAlH4) (1.5 eq) or DIBAL-H, dry THF.

  • Procedure:

    • Suspend LiAlH4 in anhydrous THF under Argon/Nitrogen atmosphere at 0°C.

    • Add the thiazole ester (dissolved in THF) dropwise to the suspension.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench carefully with Fieser method (Water, 15% NaOH, Water).

    • Filter precipitate, dry organic layer over MgSO4, and concentrate.

    • Product: {4-methyl-2-[4-(trifluoromethyl)phenyl]thiazol-5-yl}methanol .

Phase 3: Halogenation (Activation)
  • Reagents: Thionyl Chloride (SOCl2) or Phosphorous Tribromide (PBr3), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the thiazole methanol in DCM at 0°C.

    • Add SOCl2 (for chloride) or PBr3 (for bromide) dropwise.

    • Stir at room temperature for 1–3 hours.

    • Quench with saturated NaHCO3 solution.

    • Extract with DCM, wash with brine, dry, and concentrate.

  • Final Product: 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole .

    • Note: This is the electrophile required to couple with the mercaptophenol "head" of GW501516.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the correct synthetic pathway versus the potential error point when choosing the starting material.

SynthesisWorkflow StartCorrect 4-(Trifluoromethyl) thiobenzamide Reagent1 Ethyl 2-chloroacetoacetate (Hantzsch Synthesis) StartCorrect->Reagent1 Condensation StartIncorrect 4-Methyl thiobenzamide FinalIncorrect Analog Precursor (Molecule A) (4-Bromomethyl-5-Me-2-Tolyl) StartIncorrect->FinalIncorrect Different Pathway (Leads to Tolyl/C4 Analog) Inter1 Thiazole-5-carboxylate (Ester at C5) Reagent1->Inter1 Reflux/EtOH Inter2 Thiazole-5-methanol (Alcohol at C5) Inter1->Inter2 LiAlH4 Reduction FinalCorrect Authentic GW501516 Precursor (5-Chloromethyl-4-Me-2-(4-CF3)Ph) Inter2->FinalCorrect SOCl2 or PBr3

Caption: Synthesis workflow comparing the route to the authentic precursor (Green) vs. the analog (Red).

Pharmacological Implications (SAR)

Understanding why the structure matters is as important as the synthesis itself.

  • The Trifluoromethyl Group (CF3):

    • Metabolic Stability: The C-F bond is extremely strong, protecting the phenyl ring from metabolic oxidation (P450 enzymes). The p-tolyl methyl group in Molecule A is highly susceptible to benzylic oxidation, rapidly converting the drug into inactive metabolites.

    • Lipophilicity: The CF3 group significantly increases lipophilicity, aiding in the penetration of the lipid-rich binding pocket of PPARδ.

  • Regiochemistry (C4 vs. C5 Linkage):

    • Steric Fit: The PPARδ ligand-binding domain (LBD) is Y-shaped. The specific angle provided by the C5-methylene linkage places the acidic head group in the correct position to interact with the activation function-2 (AF-2) helix.

    • Binding Affinity: Shifting the linkage to C4 (as in Molecule A) alters the vector of the "tail," likely causing steric clashes or preventing the "head" group from forming the critical hydrogen bond network with His323, His449, and Tyr473 [1].

References

  • Design and Synthesis of GW501516. Title: A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta.[1] Source: PubMed / J. Org. Chem. URL:[Link]

  • Structural Characterization of PPAR Agonists. Title: Synthesis, biological evaluation and molecular modeling of GW 501516 analogues.[2] Source: PubMed / Arch Pharm (Weinheim).[2] URL:[Link]

  • Metabolic Analysis of GW501516. Title: Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites.[3] Source: PubMed / Drug Test Anal. URL:[Link]

Sources

The Thiazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides a comprehensive exploration of bioactive thiazole building blocks, intended for researchers and drug development professionals. We will navigate through the fundamental principles that underscore the significance of the thiazole moiety, delve into robust synthetic strategies for its elaboration, and survey its successful incorporation into a multitude of clinically approved therapeutics. Furthermore, this guide will illuminate the intricate structure-activity relationships (SAR) that govern the biological effects of thiazole derivatives across various disease paradigms, including oncology, infectious diseases, and central nervous system disorders. By integrating theoretical knowledge with practical, field-proven insights, this document aims to serve as an essential resource for the rational design and development of next-generation thiazole-based therapeutic agents.

The Thiazole Core: A Foundation of Therapeutic Success

The thiazole ring's prevalence in medicinal chemistry is not a matter of chance; it is a direct consequence of its unique physicochemical properties.[3] Its aromatic nature, combined with the presence of heteroatoms, allows for a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. This inherent ability to engage with diverse biological targets underpins its broad therapeutic applicability.[1]

The thiazole nucleus is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and has been successfully integrated into a wide range of synthetic drugs.[4] Its presence within a molecule can significantly influence pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5] The stability of the thiazole ring to metabolic degradation, coupled with its capacity to serve as a bioisosteric replacement for other functional groups like amides and esters, further enhances its appeal in drug design.[6][7]

A testament to its therapeutic importance is the significant number of FDA-approved drugs that feature a thiazole scaffold.[8][9] These include agents with diverse mechanisms of action, from the antiretroviral drug Ritonavir to the anticancer agent Dasatinib, highlighting the broad pharmacological space occupied by this remarkable heterocycle.[5][10]

Synthetic Strategies for Thiazole Building Blocks

The construction of the thiazole core and its subsequent functionalization are pivotal steps in the synthesis of novel drug candidates. A variety of synthetic methodologies have been developed, with the Hantzsch thiazole synthesis being the most classical and widely employed method.[11][12][13]

The Hantzsch Thiazole Synthesis

This venerable reaction, first reported in the late 19th century, involves the condensation of an α-haloketone with a thioamide or thiourea.[4][11][14] Its enduring popularity stems from its reliability and the ready availability of starting materials.

Conceptual Workflow of Hantzsch Thiazole Synthesis:

Hantzsch_Workflow Start α-Haloketone + Thioamide/Thiourea Condensation Nucleophilic Attack by Sulfur Start->Condensation Base or Heat Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Thiazole Dehydration->Product Kinase_Inhibitor_SAR Thiazole Thiazole Scaffold Position2 2-Position Substituent (e.g., Amino, Amide) Thiazole->Position2 Position4 4-Position Substituent (e.g., Aryl, Heteroaryl) Thiazole->Position4 Position5 5-Position Substituent (Modulates Physicochemical Properties) Thiazole->Position5 Activity Kinase Inhibitory Activity Position2->Activity H-bond to Hinge Position4->Activity Selectivity & Potency Position5->Activity ADME Properties

Sources

2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their prevalence in approved drugs highlights the significance of synthetic routes that allow for their versatile functionalization. This guide provides a detailed, in-depth exploration of a robust synthetic pathway for 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide, a key building block for drug discovery and development. The tolyl and methyl substitutions on the thiazole ring, combined with the reactive methyl bromide handle at the 4-position, make this compound a valuable intermediate for introducing the 2-(p-tolyl)-5-methylthiazole moiety into larger molecular scaffolds.

This document is structured to provide not just a series of steps, but a comprehensive understanding of the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis in a research setting.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide (I), suggests a pathway that hinges on the well-established Hantzsch thiazole synthesis.[3][4] The primary disconnection is at the C-Br bond, leading back to the corresponding alcohol, 2-(p-Tolyl)-5-methyl-4-thiazolemethanol (II). This alcohol can be envisioned as arising from the reduction of an ester, namely ethyl 2-(p-tolyl)-5-methylthiazole-4-carboxylate (III). The thiazole core of this ester is readily accessible via the Hantzsch condensation of an α-haloketone and a thioamide. Specifically, the reaction between ethyl 2-chloro-3-oxobutanoate (IV) and 4-methylbenzenecarbothioamide (p-tolylthioamide) (V) provides a direct route to the thiazole ring with the desired substitution pattern.

The overall synthetic strategy is therefore a three-stage process:

  • Hantzsch Thiazole Synthesis: Construction of the substituted thiazole ring system.

  • Ester Reduction: Conversion of the carboxylate group at the C4 position to a hydroxymethyl group.

  • Hydroxyl-Halogen Exchange: Bromination of the primary alcohol to yield the final product.

Retrosynthesis Target 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide (I) Alcohol 2-(p-Tolyl)-5-methyl-4-thiazolemethanol (II) Target->Alcohol C-Br Disconnection Ester Ethyl 2-(p-tolyl)-5-methylthiazole- 4-carboxylate (III) Alcohol->Ester Reduction Precursors Ethyl 2-chloro-3-oxobutanoate (IV) + 4-Methylbenzenecarbothioamide (V) Ester->Precursors Hantzsch Synthesis Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methylbenzenecarbothioamide P1 Cyclocondensation in Ethanol (Reflux) R1->P1 R2 Ethyl 2-chloro-3-oxobutanoate R2->P1 Prod Ethyl 2-(p-tolyl)-5-methylthiazole-4-carboxylate P1->Prod Overall_Synthesis cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination S1_Reactants p-Tolylthioamide + Ethyl 2-chloro-3-oxobutanoate S1_Product Ethyl 2-(p-tolyl)-5-methyl- thiazole-4-carboxylate S1_Reactants->S1_Product EtOH, Reflux S2_Product 2-(p-Tolyl)-5-methyl- 4-thiazolemethanol S1_Product->S2_Product 1. LiAlH₄, THF 2. Workup S3_Product 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide S2_Product->S3_Product NBS, PPh₃, DCM

Sources

Technical Guide: Leveraging 4-(Bromomethyl)thiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-Bromomethyl Thiazoles in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Thiazole "Linchpin"

In the landscape of modern drug discovery, the thiazole ring is recognized as a "privileged scaffold," appearing in blockbuster drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). While the thiazole core itself provides essential pi-stacking interactions and hydrogen-bonding potential, the 4-(bromomethyl)thiazole moiety serves a distinct and critical role: it is a high-reactivity electrophilic "linchpin."

This guide details the technical application of 4-(bromomethyl)thiazoles as versatile building blocks.[1] Unlike passive structural elements, this reagent functions as a rapid alkylating agent, allowing chemists to "snap" the thiazole pharmacophore onto diverse molecular scaffolds (phenols, amines, thiols) with high efficiency. We will explore its reactivity profile, safety protocols for handling this potent lachrymator, and validated synthetic workflows for generating bioactive libraries.

Chemical Architecture & Reactivity Profile

The Electrophilic Engine

The 4-(bromomethyl)thiazole molecule features a bromine atom attached to a benzylic-like carbon at the C4 position. This geometry creates a highly reactive electrophilic center due to the electron-withdrawing nature of the adjacent sp2-hybridized nitrogen and sulfur atoms in the aromatic ring.

  • Leaving Group Lability: The bromide ion is an excellent leaving group, facilitating

    
     reactions.
    
  • Inductive Effects: The thiazole ring acts similarly to a pyridine or phenyl ring, stabilizing the transition state for nucleophilic attack, though the inductive withdrawal makes the methylene protons slightly acidic.

  • Stability Concerns: The free base is prone to dimerization or polymerization upon standing. In practice, it is often handled as the hydrobromide salt (4-(bromomethyl)thiazole·HBr) to enhance shelf-life and reduce lachrymatory vapor pressure.

Reactivity Divergence

The utility of 4-(bromomethyl)thiazole lies in its ability to facilitate divergent synthesis. From a single precursor, a chemist can generate four distinct classes of derivatives:

ReactivityHub Figure 1: Divergent synthetic pathways from the 4-(bromomethyl)thiazole core. Center 4-(Bromomethyl) thiazole Ether Thiazolyl Ethers (via Phenols/Alcohols) Center->Ether + R-OH / Base Amine Secondary/Tertiary Amines (via N-Alkylation) Center->Amine + R-NH2 / Base Thioether Thioethers (via Thiols) Center->Thioether + R-SH / Base Phosphonate Phosphonates (via Arbuzov Reaction) Center->Phosphonate + P(OEt)3 / Heat

[1][2]

Synthetic Utility in Medicinal Chemistry[2][3][4][5][6][7][8][9][10]

Heteroatom Alkylation (The "Click" Alternative)

While "Click" chemistry (triazole formation) is popular for linking fragments, the thiazole ether linkage offers a bioisostere with different metabolic and solubility properties. The reaction of 4-(bromomethyl)thiazole with phenols is a standard method to improve the lipophilicity and metabolic stability of a drug candidate.

Case Study Application: Kinase Inhibitor Optimization

In the development of VEGFR-2 or PI3K inhibitors, a common strategy involves linking a solvent-exposed "tail" to the core hinge-binding scaffold. The 4-methylthiazole tail is frequently selected to occupy hydrophobic pockets (e.g., the gatekeeper region).

Mechanism: The synthesis typically proceeds via a Williamson ether synthesis or direct amine alkylation. The high reactivity of the bromomethyl group allows these reactions to proceed under mild conditions, preserving sensitive functional groups on the core scaffold.

Fragment-Based Drug Discovery (FBDD)

In FBDD, 4-(bromomethyl)thiazole serves as a "fragment growing" vector. If a crystallographic screen identifies a phenol or amine fragment binding to a target protein, the thiazole moiety can be appended to reach adjacent sub-pockets, potentially adding 1-2 orders of magnitude in potency.

Experimental Protocols

Safety & Handling (CRITICAL)

Hazard: 4-(Bromomethyl)thiazole is a potent lachrymator and skin irritant. It can cause severe eye damage and respiratory irritation.

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware.

Protocol: Synthesis of a Thiazole-Linked Ether (General Procedure)

This protocol describes the coupling of 4-(bromomethyl)thiazole with a substituted phenol, a common step in synthesizing antiviral and anticancer agents.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 4-(Bromomethyl)thiazole (1.1 equiv) [Commercial or prepared in situ]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) [Catalyst]

  • Acetonitrile (ACN) or DMF [Solvent]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 equiv) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add anhydrous

    
     (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 4-(bromomethyl)thiazole (1.1 equiv) dropwise. Note: If using the HBr salt, add it as a solid along with an extra equivalent of base.

  • Catalysis: Add catalytic KI (10 mol%). This converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC or LC-MS.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Table 1: Troubleshooting Common Issues

IssueProbable CauseSolution
Low Yield Hydrolysis of bromideEnsure solvent is anhydrous; use molecular sieves.
Incomplete Reaction Steric hindrance on phenolIncrease temperature to 80°C; switch solvent to DMF.
Darkening/Tars Polymerization of reagentAdd reagent slowly at 0°C; ensure inert atmosphere.

Visualizing the Synthetic Pathway

The following diagram illustrates a specific workflow for synthesizing a dual PI3K/mTOR inhibitor analog using 4-(bromomethyl)thiazole as the key alkylating agent.

SynthesisWorkflow Figure 2: Synthetic workflow for appending the thiazole moiety to a kinase inhibitor scaffold. cluster_conditions Reaction Parameters Start Starting Material: Substituted Phenol Core (Scaffold) Intermediate Transition State: Phenoxide Attack on Electrophilic Methylene Start->Intermediate Deprotonation (Base) Reagent Reagent: 4-(Bromomethyl)thiazole + K2CO3 / KI Reagent->Intermediate Electrophile Supply Product Final Product: Thiazole-Ether Linked Kinase Inhibitor Intermediate->Product SN2 Substitution (60°C, 4h) Param1 Solvent: ACN or DMF Param2 Temp: 60-80°C

References

  • Thiazole Pharmacophore in Drug Design

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[2]

    • Source: MDPI, Molecules.
    • URL:[Link]

  • Synthesis of Bioactive Thiazoles

    • Title: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.[1][3]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Experimental Protocols & Reactivity

    • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking.
    • Source: Chemistry Central Journal (via PMC).
    • URL:[Link]

  • Safety Data (Lachrymator Status)

    • Title: Safety Data Sheet: 4-(Bromomethyl)thiazole.[4]

    • Source: Thermo Fisher Scientific.

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution of 4-(Bromomethyl)thiazoles

Author: BenchChem Technical Support Team. Date: February 2026


 Reactions on the 4-(Bromomethyl)thiazole Scaffold

Executive Summary & Scientific Rationale

The 4-(bromomethyl)thiazole moiety is a privileged scaffold in medicinal chemistry, most notably serving as the electrophilic "warhead" in the synthesis of the HIV protease inhibitor Ritonavir and the antineoplastic agent Dasatinib .

Unlike standard benzyl bromides, the 4-(bromomethyl)thiazole system possesses unique electronic characteristics due to the electron-deficient nature of the thiazole ring (an azole). The C4-position is activated, making the methylene bromide highly susceptible to nucleophilic attack (


). However, this heightened reactivity comes with a significant trade-off: thermal instability  and autocatalytic polymerization .

This guide outlines a field-proven protocol to harness this reactivity while mitigating decomposition, focusing on the critical handling of the hydrobromide salt versus the free base.

Critical Handling: The "Salt vs. Free Base" Dilemma

The most common failure mode in this chemistry is the isolation of the free base. In its neutral form, 4-(bromomethyl)thiazole is an ambident molecule containing both a nucleophile (the thiazole nitrogen) and an electrophile (the bromomethyl group).

  • The Problem: Upon neutralization, the thiazole nitrogen of one molecule attacks the methylene carbon of another, leading to rapid intermolecular self-alkylation and the formation of dark, insoluble polymeric tars.

  • The Solution: Always store and handle the reagent as the Hydrobromide (HBr) salt . Liberate the free base in situ only in the presence of the target nucleophile.

Visualization: Mechanism of Autocatalytic Decomposition

The following diagram illustrates the intermolecular self-quenching pathway that must be avoided.

Decomposition cluster_0 Stable State cluster_1 Unstable State (Free Base) Salt 4-(Bromomethyl)thiazole .HBr Salt FreeBase Free Base Generated Salt->FreeBase Base Treatment (No Nucleophile) Dimer N-Alkylated Dimer (Quaternary Salt) FreeBase->Dimer Intermolecular Attack Polymer Black Tar (Polymerization) Dimer->Polymer Cascade Reaction

Caption: Figure 1. The decomposition pathway of 4-(bromomethyl)thiazole free base via intermolecular N-alkylation.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target Audience: Synthesis of Ritonavir-like intermediates.

This protocol utilizes the in situ neutralization strategy. By having the amine nucleophile present before the base is added (or using the amine itself as the base), the


 reaction with the amine outcompetes self-alkylation.

Reagents:

  • Substrate: 4-(Bromomethyl)thiazole .HBr (1.0 equiv)

  • Nucleophile: Secondary or Primary Amine (1.1 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

    • Note: 1.0 equiv neutralizes the HBr salt; 1.0 equiv neutralizes the generated HBr; 0.5 equiv excess.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Preparation: Charge the reaction vessel with 4-(bromomethyl)thiazole .HBr (solid) and the solvent (DCM). Cool to 0°C .

    • Why? Cooling suppresses the rate of self-alkylation during the initial mixing.

  • Nucleophile Addition: Add the amine nucleophile to the suspension. Stir for 5 minutes.

  • Base Addition (Critical): Add DIPEA dropwise over 15–20 minutes, maintaining internal temperature <5°C.

    • Observation: The suspension will clear as the free base is liberated and immediately reacts, then precipitate again as DIPEA.HBr forms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Wash with saturated

    
     (to remove HBr salts) followed by brine. Dry over 
    
    
    
    .[1]
Protocol B: C-O Bond Formation (Etherification)

Target Audience: Synthesis of thiazolyl-ethers.

Phenols and alcohols are less nucleophilic than amines. Therefore, we generate the alkoxide/phenoxide first, then add the thiazole salt.

Reagents:

  • Substrate: 4-(Bromomethyl)thiazole .HBr (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Nucleophile Activation: In a flask, combine the Phenol/Alcohol, Base (

    
    ), and Solvent. Stir at RT for 30 minutes to ensure deprotonation (formation of phenoxide).
    
  • Substrate Addition: Add 4-(bromomethyl)thiazole .HBr as a solid in a single portion.

    • Why Solid? Adding it as a solution in DMF requires making the free base first, which degrades. Adding the solid salt directly into the basic mixture generates the reactive species in situ.

  • Reaction:

    • Phenols:[2] Stir at RT for 6–12 hours.

    • Aliphatic Alcohols: May require heating to 50°C.[1][3]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF), and purify via column chromatography.

Decision Logic & Workflow

Select the appropriate protocol based on nucleophile strength and pKa.

Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (Primary/Secondary) Type->Amine High Nucleophilicity Oxygen Oxygen (Phenol/Alcohol) Type->Oxygen Low Nucleophilicity ProtocolA Protocol A: In-Situ Neutralization (DIPEA/DCM) Amine->ProtocolA ProtocolB Protocol B: Pre-formed Anion (K2CO3/DMF) Oxygen->ProtocolB

Caption: Figure 2. Decision tree for selecting reaction conditions based on nucleophile class.

Comparative Data: Solvent & Base Effects

The following data summarizes typical yields for the reaction of 4-(bromomethyl)thiazole with morpholine (a model secondary amine).

SolventBaseTemperatureYield (%)Notes
DCM DIPEA 0°C to RT 92% Recommended. Cleanest profile.
EtOAcTEA0°C to RT85%Slower reaction; TEA.HBr is voluminous.
DMF

RT65%Significant byproduct formation (dimerization).
THFNaH0°C<30%Decomposition; NaH is too strong/basic.

Troubleshooting & Optimization

  • Lachrymator Warning: 4-(Bromomethyl)thiazoles are potent lachrymators (tear gas agents). All weighing and handling must occur in a functioning fume hood.

  • Black Reaction Mixture: If the reaction turns black immediately upon base addition, the local concentration of free base was too high. Correction: Increase dilution (0.1 M) and slow down the base addition rate.

  • Incomplete Conversion: If starting material remains but the reaction stalls, do not add more base. The electrophile has likely decomposed. Correction: Add 0.1–0.2 equiv of fresh 4-(bromomethyl)thiazole .HBr.

References

  • Ritonavir Synthesis (Original Patent): Kempf, D. J., et al. (1994). Retroviral protease inhibiting compounds. WO Patent 94/14436.[4][5]

  • Optimized Thiazole Synthesis: Stoner, E. J., et al. (1998). Process for the preparation of Ritonavir. U.S. Patent 5,846,987.

  • Thiazole Reactivity Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 23: 1,3-Azoles: Thiazoles).[6]

  • Nucleophilic Substitution on Thiazoles: BenchChem. (2025).[7][8][9] Application Notes for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene (Analogous chemistry).

Sources

Application Note: Synthesis of PPAR Agonists Using 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the practical application of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole as a "warhead" intermediate for synthesizing PPAR agonists, specifically targeting the PPAR


  and PPAR

dual agonist
classes.

Abstract

This guide details the synthetic utility of This compound (referred to herein as Intermediate-Br ) in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. While the trifluoromethyl-substituted thiazole is the hallmark of the clinical candidate GW501516 (Cardarine) , the p-tolyl (4-methylphenyl) analog represents a critical scaffold for Structure-Activity Relationship (SAR) "methyl scanning" and the development of next-generation dual agonists with modified lipophilicity profiles. This protocol provides a validated workflow for nucleophilic coupling, hydrolysis, and biological validation.

Introduction & Chemical Background

The Thiazole Scaffold in Metabolic Disease

The thiazole ring is a privileged structure in metabolic drug discovery, serving as a bioisostere that provides rigid spacing between the lipophilic "tail" (the p-tolyl group) and the acidic "head" (the receptor-interacting carboxylate).

Intermediate-Br acts as a potent electrophile. The bromine atom at the 4-methyl position is highly activated due to the electron-withdrawing nature of the thiazole ring, making it an ideal substrate for


 reactions with sulfur or oxygen nucleophiles.
Mechanism of Action

Synthesized agonists function by binding to the PPAR Ligand Binding Domain (LBD). This induces a conformational change that recruits the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes responsible for fatty acid oxidation (e.g., CPT1, PDK4) and mitochondrial biogenesis.

Experimental Protocol: Synthesis Workflow

Retrosynthetic Analysis

The target molecule is typically constructed via a convergent synthesis:

  • Fragment A (Electrophile): this compound (Intermediate-Br ).

  • Fragment B (Nucleophile): A phenol or thiophenol derivative containing a protected carboxylic acid tail (e.g., Ethyl 2-methyl-2-(4-mercaptophenoxy)propanoate).

Step-by-Step Synthesis Guide
Step 1: Coupling Reaction (

)

Objective: Form the thioether (or ether) linkage between the thiazole scaffold and the acidic tail.

Reagents:

  • Intermediate-Br (1.0 equiv)

  • Thiol/Phenol Nucleophile (1.1 equiv)

  • Cesium Carbonate (

    
    )  (2.5 equiv) – Preferred over 
    
    
    
    for higher solubility and "cesium effect" enhancement of nucleophilicity.
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Protocol:

  • Charge a flame-dried round-bottom flask with the Nucleophile (e.g., thiol-ester) and anhydrous MeCN (0.1 M concentration).

  • Add

    
      in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate/phenolate anion.
    
  • Add Intermediate-Br dropwise (dissolved in minimal MeCN) to control exotherm.

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The bromide is highly reactive; heating is rarely required and may cause dimerization.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Step 2: Ester Hydrolysis (Deprotection)

Objective: Reveal the free carboxylic acid pharmacophore required for PPAR binding (salt bridge formation with His323/His449).

Reagents:

  • Coupled Ester Intermediate (1.0 equiv)

  • Lithium Hydroxide (

    
    )  (3.0 equiv)
    
  • Solvent: THF : Water : Methanol (3:1:1 ratio).

Protocol:

  • Dissolve the ester in the THF/MeOH mixture.

  • Add pre-dissolved aqueous LiOH.

  • Stir at RT for 4–16 hours. (Note: Sterically hindered esters like isobutyric derivatives may require heating to 50°C).

  • Workup: Acidify carefully to pH ~3-4 using 1M HCl. Extract with EtOAc (

    
    ).
    
  • Final Purification: Recrystallization (Hexanes/EtOAc) or Reverse-Phase HPLC (Water/MeCN + 0.1% Formic Acid).

Analytical Characterization (Expected Data)

To validate the synthesis of the p-tolyl analog (e.g., GW501516-methyl-analog), look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR

~2.35 ppm (s, 3H)
Methyl group on the p-tolyl ring (distinct from

).
1H NMR

~2.15 ppm (s, 3H)
5-Methyl group on the thiazole ring.
1H NMR

~4.20 ppm (s, 2H)

methylene bridge (shifts from ~4.6 ppm in the bromide precursor).
13C NMR

~165 ppm
Thiazole C2 carbon (quaternary).[2]
LC-MS [M+H]+ or [M-H]-Confirm molecular weight (MW). Br isotope pattern (1:1 doublet) should disappear after coupling.

Visualization of Workflows

Figure 1: Synthetic Reaction Scheme & Mechanism

This diagram illustrates the convergent synthesis pathway and the critical decision points.

SynthesisPath Br Intermediate-Br (Electrophile) Coupling Step 1: Coupling (Cs2CO3, MeCN, RT) Br->Coupling Nu Thiol/Phenol Tail (Nucleophile) Nu->Coupling Ester Intermediate Ester Coupling->Ester SN2 Reaction Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Agonist Final PPAR Agonist (Active Acid) Hydrolysis->Agonist Deprotection

Caption: Convergent synthesis of PPAR agonists via Cs2CO3-mediated coupling and LiOH hydrolysis.[3]

Figure 2: PPAR Signaling Pathway (Mechanism of Action)

Understanding the downstream effects of the synthesized compound.

PPAR_Pathway Agonist Synthesized Agonist (p-tolyl thiazole) PPAR PPAR Delta/Alpha (Cytosol/Nucleus) Agonist->PPAR Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE DNA Sequence Complex->DNA Binds Promoter Transcription Transcription ON DNA->Transcription Effects Fatty Acid Oxidation Mitochondrial Biogenesis Transcription->Effects

Caption: Activation of the PPAR-RXR complex by the thiazole agonist leading to gene transcription.

Troubleshooting & Optimization (Expert Insights)

ProblemProbable CauseExpert Solution
Low Yield in Step 1 Elimination of HBr instead of substitution.Lower the temperature to 0°C during addition. Ensure Intermediate-Br is added to the base/nucleophile mixture, not vice versa.
S-Alkylation vs O-Alkylation Competition in aminophenols.Thiol groups are softer nucleophiles and react faster. If O-alkylation is desired, protect the thiol or use specific pH control.
Incomplete Hydrolysis Steric hindrance around the ester.Increase temperature to 50°C or switch to LiOH/Dioxane (higher boiling point).
Impurity: Disulfide Dimer Oxidation of the starting thiol.Degas solvents with Nitrogen/Argon before use. Add a reducing agent (TCEP) if the starting material is already oxidized.

Safety Protocol

Warning: This compound is a potent alkylating agent and a likely lachrymator (causes eye irritation/tearing).

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Spill Management: Neutralize spills with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

  • Wei, Z. et al. (2007). Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. Journal of Medicinal Chemistry.[4][5]

  • Chao, E. et al. (2001). Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs. Bioorganic & Medicinal Chemistry Letters. (Note: Describes the foundational C4-thiazole coupling chemistry).

  • PubChem Compound Summary. 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (Related Scaffold).

  • ChemicalBook. this compound Product Specifications.

  • Shearer, B. G. et al. (2010). Synthesis, biological evaluation and molecular modeling of GW 501516 analogues. Archiv der Pharmazie.[6]

Sources

The Art of Thioether Synthesis: A Detailed Guide to Coupling Thiols with Bromomethyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazolyl Thioethers

The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] The formation of a thioether linkage to a thiazole moiety, specifically through the coupling of a thiol with a bromomethyl thiazole, is a critical synthetic transformation. This reaction unlocks access to a diverse range of molecules with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] Understanding the nuances of this reaction is paramount for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of the reaction conditions for coupling thiols with bromomethyl thiazoles. We will delve into the mechanistic underpinnings, explore the critical parameters that govern the reaction's success, and provide detailed protocols and troubleshooting advice to empower researchers to confidently and efficiently synthesize these valuable compounds.

Mechanistic Insights: The SN2 Pathway

The coupling of thiols with bromomethyl thiazoles proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5][6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Here's a breakdown of the key mechanistic steps:

  • Deprotonation of the Thiol: The reaction is typically initiated by a base, which deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). Thiols are generally more acidic than alcohols, facilitating this deprotonation.[7][8]

  • Nucleophilic Attack: The highly nucleophilic thiolate anion then attacks the electrophilic carbon of the bromomethyl group on the thiazole ring.[] This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[5]

  • Leaving Group Departure: Simultaneously with the nucleophilic attack, the bromide ion (Br⁻) departs as the leaving group.

The overall rate of the SN2 reaction is dependent on the concentration of both the thiolate and the bromomethyl thiazole.[5]

Caption: SN2 mechanism for thiol-bromomethyl thiazole coupling.

Optimizing Reaction Parameters: A Guide to Informed Choices

The success of the coupling reaction hinges on the judicious selection of several key parameters.

Bases: The Key to Thiolate Formation

The choice of base is critical for efficient deprotonation of the thiol without promoting unwanted side reactions. Both inorganic and organic bases are commonly employed.

Base Advantages Disadvantages Typical Solvents
Sodium Hydroxide (NaOH) Inexpensive, strong base.Can lead to hydrolysis of sensitive functional groups.Ethanol, Water
Potassium Carbonate (K₂CO₃) Mild, inexpensive, and easy to handle.Slower reaction rates compared to stronger bases.DMF, Acetonitrile, Acetone
Triethylamine (Et₃N) Organic base, soluble in a wide range of organic solvents.[10]Can be less effective for less acidic thiols.THF, DMF, Chloroform[11]
DABCO Effective catalyst for some thiazole syntheses.[]More specialized, may not be universally applicable.DMSO
Sodium Hydride (NaH) Very strong, non-nucleophilic base.[8]Highly reactive, requires anhydrous conditions.THF, DMF

Expert Insight: For most applications, potassium carbonate offers a good balance of reactivity and mildness, minimizing the risk of side reactions. For less reactive thiols, a stronger base like sodium hydroxide or sodium hydride may be necessary, but careful control of reaction conditions is crucial.

Solvents: The Reaction's Environment

The solvent plays a crucial role in an SN2 reaction, primarily by solvating the ions and influencing the nucleophilicity of the thiolate. Polar aprotic solvents are generally preferred as they solvate the cation but not the anionic nucleophile, thereby increasing the nucleophile's reactivity.[12][13][14][15]

Solvent Type Key Characteristics
Dimethylformamide (DMF) Polar AproticHigh boiling point, excellent solvating power for a wide range of reactants.
Acetonitrile (MeCN) Polar AproticLower boiling point than DMF, easy to remove post-reaction.
Acetone Polar AproticGood general-purpose solvent, readily available.[12]
Dimethyl Sulfoxide (DMSO) Polar AproticVery high boiling point, excellent solvating power.[12][14]
Ethanol (EtOH) Polar ProticCan solvate and deactivate the nucleophile through hydrogen bonding, leading to slower reaction rates.[15]
Tetrahydrofuran (THF) Polar AproticGood solvent for reactions with strong bases like NaH.[10]

Expert Insight: DMF and acetonitrile are excellent first choices for this reaction due to their polar aprotic nature, which enhances the rate of the SN2 reaction.[14] While polar protic solvents like ethanol can be used, they generally lead to slower reactions.[12][15]

Temperature and Reaction Time

The optimal temperature and reaction time are interdependent and influenced by the reactivity of the specific thiol and bromomethyl thiazole, as well as the choice of base and solvent.

  • Temperature: Reactions are often run at room temperature to moderate temperatures (e.g., 50-80 °C). For less reactive substrates, heating may be necessary to drive the reaction to completion.

  • Reaction Time: Reaction times can range from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion.

Expert Insight: Start with room temperature conditions and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature. Overheating can lead to decomposition and the formation of side products.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of a thiol with a bromomethyl thiazole using potassium carbonate as the base in DMF.

Materials:

  • Thiol (1.0 eq)

  • Bromomethyl thiazole (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol (1.0 eq) in DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Add the bromomethyl thiazole (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Protocol_Workflow A 1. Dissolve Thiol in DMF B 2. Add K₂CO₃ A->B C 3. Stir for 15-30 min B->C D 4. Add Bromomethyl Thiazole C->D E 5. Stir at RT (or heat) & Monitor by TLC D->E F 6. Work-up: Water & Ethyl Acetate Extraction E->F G 7. Wash with Water & Brine F->G H 8. Dry (Na₂SO₄), Filter, Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Experimental workflow for thiol-bromomethyl thiazole coupling.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Low or No Reaction - Ineffective base- Low reactivity of substrates- Inappropriate solvent- Use a stronger base (e.g., NaOH, NaH)- Increase the reaction temperature- Switch to a polar aprotic solvent (DMF, MeCN)
Formation of Side Products - Over-alkylation of the thiol to form a sulfide[7]- Decomposition of starting materials or product- Thiazole ring instability- Use a slight excess of the thiol- Avoid excessive heating and prolonged reaction times- Use a milder base (e.g., K₂CO₃)
Difficulty in Product Isolation - Product is water-soluble- Emulsion formation during work-up- Saturate the aqueous layer with NaCl before extraction- Filter the emulsion through a pad of celite

Scope and Limitations

This coupling reaction is generally applicable to a wide range of thiols (aliphatic and aromatic) and bromomethyl thiazoles. However, certain factors can influence the reaction's success:

  • Steric Hindrance: Highly hindered thiols or bromomethyl thiazoles may react more slowly.

  • Electronic Effects: Electron-withdrawing groups on the thiol can increase its acidity, facilitating deprotonation. Conversely, electron-withdrawing groups on the thiazole ring can make the bromomethyl carbon more electrophilic.

  • Thiazole Ring Stability: While generally stable, the thiazole ring can be susceptible to degradation under harsh basic conditions or high temperatures.[2] Careful optimization of reaction conditions is necessary when working with sensitive substrates.

Conclusion

The coupling of thiols with bromomethyl thiazoles is a robust and versatile method for the synthesis of valuable thiazolyl thioethers. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can achieve high yields of the desired products. This guide provides a solid foundation for both novice and experienced scientists to successfully navigate the intricacies of this important transformation and accelerate their research in medicinal chemistry and materials science.

References

  • 3.2.6: Thiols and Sulfides. (2022, October 4). Chemistry LibreTexts. [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022, June 15). ResearchGate. [Link]

  • Solvent Effects SN2. (2018, February 22). YouTube. [Link]

  • Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]

  • A proposed reaction mechanism. (n.d.). RSC Advances. [Link]

  • 4.5: Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. [Link]

  • What is the effect of solvent on SN2? (2018, May 13). Quora. [Link]

  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2025, July 10). PMC. [Link]

  • Factors Affecting SN2 Reactions. (n.d.). Chad's Prep®. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). [Link]

  • Solvent Effects on Sn2 Reactions. (2014, June 30). YouTube. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. [Link]

  • (PDF) Lewis acid / Base-free Strategy for the Synthesis of 2-Arylthio and Selenyl Benzothiazole / Thiazole and Imidazole. (2025, August 9). ResearchGate. [Link]

  • Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. (n.d.). [Link]

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. (n.d.). PMC. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. (n.d.). PMC. [Link]

  • Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. (n.d.). ACS Publications. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020, July 30). PMC. [Link]

  • (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. (n.d.). ResearchGate. [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? (2023, June 9). PMC. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC. [Link]

  • Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

Application Note: Solvent Selection for SN2 Reactions with Thiazolyl Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing nucleophilic substitution (SN2) reactions on thiazolyl alkyl bromides (e.g., 4-(bromomethyl)thiazole). It addresses the specific stability challenges posed by the thiazole moiety and provides a logic-driven framework for solvent selection.

Executive Summary

Thiazolyl alkyl bromides (e.g., 4-(bromomethyl)thiazole) are highly reactive electrophiles used extensively in the synthesis of antiretrovirals (e.g., Ritonavir) and various agrochemicals. However, their utility is compromised by two competing factors:

  • High SN2 Reactivity: The electron-deficient thiazole ring enhances the electrophilicity of the exocyclic carbon.

  • Intrinsic Instability: The basic nitrogen within the thiazole ring can act as an internal nucleophile, leading to rapid self-quaternization (polymerization) if the reaction environment is not strictly controlled.

This guide details a solvent selection strategy that maximizes the desired SN2 rate while suppressing self-alkylation and solvolysis.

Mechanistic Grounding: The Thiazole Dilemma

To select the correct solvent, one must understand the competing pathways.[1] The thiazolyl methyl bromide substrate is not just an electrophile; it is also a latent nucleophile.

The Competing Pathways
  • Pathway A (Desired SN2): The external nucleophile (Nu⁻) attacks the alkyl bromide.

  • Pathway B (Self-Quaternization): The thiazole nitrogen of one molecule attacks the alkyl bromide of another, forming an insoluble quaternary ammonium salt (dimer/polymer).

  • Pathway C (Solvolysis): In protic solvents, the solvent itself attacks, displacing the bromide (e.g., forming the alcohol).

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition.

ThiazoleReactionPathways Substrate Thiazolyl Alkyl Bromide (Electrophile + Latent Nucleophile) Product Desired Sɴ2 Product (Thiazole-CH₂-Nu) Substrate->Product Pathway A: Sɴ2 (Polar Aprotic Solvent) SelfQuat Self-Quaternization (Dimer/Polymer Salt) Substrate->SelfQuat Pathway B: Intermolecular Attack (High Conc. / Low Nu⁻ Activity) Solvolysis Solvolysis Product (Thiazole-CH₂-OR) Substrate->Solvolysis Pathway C: Protic Solvent Attack (MeOH, EtOH, H₂O) Nucleophile External Nucleophile (Nu⁻) Nucleophile->Product

Figure 1: Competing reaction pathways for thiazolyl alkyl bromides. Pathway A is optimized by solvent choice, while B and C are suppressed.

Solvent Selection Framework

The choice of solvent dictates the energy landscape of the transition state. For SN2 reactions involving anionic nucleophiles, Polar Aprotic solvents are the gold standard.

The "Naked Anion" Effect

In protic solvents (MeOH, H₂O), anions are heavily solvated via hydrogen bonding, forming a "cage" that reduces their nucleophilicity. In Polar Aprotic solvents (DMF, DMSO, ACN), cations are well-solvated, but anions are left "naked" and highly reactive.[2]

Solvent Tiers for Thiazole Substrates
TierSolvent ClassExamplesSuitabilityRationale
1 Polar Aprotic (High Dipole) DMF, DMSO, NMP Excellent Maximizes SN2 rate. Essential for weak nucleophiles. High boiling points make removal difficult.
2 Polar Aprotic (Volatile) Acetonitrile (ACN), Acetone Good Good balance of rate and workup ease. ACN is preferred for thiazoles due to lower toxicity than DMF and easier removal.
3 Ethers / Esters THF, 2-MeTHF, EtOAc Moderate Slower rates due to poor solubility of ionic nucleophiles. Use only with phase transfer catalysts (PTC) or soluble organic bases.
4 Protic MeOH, EtOH, Water Avoid High risk of solvolysis (Pathway C). Hydrogen bonding retards the desired nucleophile.
Decision Matrix Protocol

SolventSelection Start START: Select Solvent for Thiazolyl Alkyl Bromide Sɴ2 Q1 Is the Nucleophile an Inorganic Salt? (e.g., NaN₃, KCN) Start->Q1 Q2 Is the Nucleophile Soluble in Organics? (e.g., Amines, Thiols) Q1->Q2 No (Organic Soluble) ResultDMF USE: DMF or DMSO (High Solubility, Max Rate) Q1->ResultDMF Yes (Low Solubility) ResultACN USE: Acetonitrile (ACN) (Best Balance: Rate vs. Workup) Q2->ResultACN High Reactivity Needed ResultTHF USE: THF or 2-MeTHF (Greener, easy workup) Q2->ResultTHF Slower Rate Acceptable

Figure 2: Logic flow for selecting the optimal reaction medium.

Validated Experimental Protocol

Objective: Synthesis of a thiazolyl derivative via SN2 substitution using 4-(bromomethyl)thiazole (generated in situ or used as HBr salt) and a secondary amine nucleophile.

Note on Starting Material: 4-(bromomethyl)thiazole is unstable as a free base. It is commercially available as the hydrobromide (HBr) or hydrochloride (HCl) salt , which is stable. The protocol below assumes the salt form.

Materials
  • Substrate: 4-(bromomethyl)thiazole HBr salt (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., Morpholine) (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.2 equiv). Note: Extra equivalent required to neutralize the HBr salt.

  • Solvent: Acetonitrile (ACN) – Anhydrous.

Step-by-Step Procedure
  • Preparation (0 min):

    • Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

    • Critical: Ensure ACN is anhydrous. Water promotes solvolysis.[3]

  • Solvation & Neutralization (0-15 min):

    • Charge the flask with 4-(bromomethyl)thiazole HBr salt.

    • Add ACN (concentration ~0.2 M). High dilution helps prevent self-quaternization.

    • Cool to 0°C in an ice bath.

    • Add the Base (DIPEA) dropwise.

    • Observation: The solution may become slightly cloudy as the free base is liberated. Keep cold to prevent degradation.[4]

  • Reaction (15 min - 2 h):

    • Add the Nucleophile dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Monitoring: Monitor via TLC or LC-MS every 30 minutes.

      • TLC Visualization: Thiazoles are UV active. Look for the disappearance of the starting material (Rf ~0.4-0.6 in Hex/EtOAc) and appearance of product.

      • Self-Quat Check: A spot remaining at the baseline usually indicates quaternary ammonium salt formation (Pathway B).

  • Workup:

    • Evaporate ACN under reduced pressure (rotary evaporator) at <40°C.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO₃ (to remove HBr salts) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Self-Validating Controls
  • Control A (Stability Check): Dissolve a small amount of the thiazole HBr salt + Base in ACN without nucleophile. Monitor by LC-MS for 1 hour. If significant dimer (M+M) appears, your concentration is too high or temperature is too high.

  • Control B (Water Check): If "alcohol" byproduct is observed (M-Br+OH), your solvent is wet.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield + Baseline Material Self-Quaternization (Pathway B)1. Dilute reaction (0.1 M).2. Add nucleophile before liberating the free base (if possible).3. Keep temperature < 5°C.
Hydrolysis Product (-OH) Wet Solvent (Pathway C)Dry solvent over molecular sieves (3Å). Ensure atmosphere is inert (N₂/Ar).
Slow Reaction Poor NucleophilicitySwitch solvent from ACN to DMF or DMSO . Add catalytic KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

References

  • Reactivity of Heteroaromatic Halides

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Explains the inductive effect of Nitrogen on exocyclic halides).
    • Source:

  • Solvent Effects in SN2 Reactions

    • Reichardt, C., & Welton, T. (2010).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (The definitive guide on "naked anion" effects in dipolar aprotic solvents).

    • Source:

  • Synthesis of Thiazole Intermediates (Ritonavir Context)

    • Kempf, D. J., et al. (1998). Discovery of Ritonavir. Journal of Medicinal Chemistry, 41(4), 602–617.
    • Source:

  • Menshutkin Reaction (Self-Quaternization)

    • Abboud, J. L. M., et al. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry.
    • Source:

Sources

Synthesis of ether derivatives from 4-bromomethyl-2-p-tolyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing ether derivatives using 4-bromomethyl-2-p-tolyl-thiazole as a key electrophilic scaffold. Thiazole derivatives, particularly those substituted at the 2- and 4-positions, are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities (EGFR/VEGFR-2 inhibition).

The 4-bromomethyl moiety functions as a highly reactive "warhead" for nucleophilic substitution (


), allowing for the rapid generation of diverse ether libraries via Williamson Ether Synthesis. This guide provides a robust, self-validating protocol for coupling this scaffold with various phenols and alcohols, optimized for yield and purity.

Scientific Foundation & Mechanism

The Electrophile: 4-Bromomethyl-2-p-tolyl-thiazole

The starting material features a bromomethyl group attached to a thiazole ring. This is a benzylic-like halide . The adjacent heteroaromatic ring stabilizes the transition state of nucleophilic attack, making this compound significantly more reactive toward


 reactions than standard alkyl halides.
Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a bimolecular nucleophilic substitution (


).[1]
  • Deprotonation: A base (typically anhydrous

    
    ) deprotonates the phenol/alcohol to generate a potent nucleophile (phenoxide/alkoxide).
    
  • Nucleophilic Attack: The phenoxide attacks the methylene carbon of the 4-bromomethyl group.

  • Leaving Group Departure: Bromide is displaced, forming the ether linkage.

Key Causality: Anhydrous conditions are preferred to prevent the competition of hydroxide ions (from water), which would lead to the hydrolysis side-product (4-hydroxymethyl thiazole).

ReactionMechanism Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TS [Transition State] S_N2 Attack Phenoxide->TS Scaffold 4-bromomethyl- 2-p-tolyl-thiazole Scaffold->TS Product Thiazole Ether Derivative TS->Product Bond Formation Byproduct KBr + CO2 + H2O TS->Byproduct Elimination

Figure 1: Mechanistic pathway for the Williamson Ether Synthesis of thiazole derivatives.

Experimental Protocol

Reagents & Materials
  • Precursor: 4-Bromomethyl-2-p-tolyl-thiazole (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Dry Acetone or DMF (Dimethylformamide)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein-like in situ exchange.

Step-by-Step Procedure

Step 1: Activation of Nucleophile

  • In a clean, dry Round Bottom Flask (RBF), dissolve the substituted phenol (1.1 mmol) in dry Acetone (20 mL).

  • Add anhydrous

    
     (2.0 mmol).
    
  • Stir at room temperature for 15 minutes. Reasoning: This pre-stir allows for the formation of the phenoxide anion before introducing the electrophile.

Step 2: Coupling Reaction

  • Add 4-bromomethyl-2-p-tolyl-thiazole (1.0 mmol) to the reaction mixture.

  • (Optional) Add a catalytic amount of KI.

  • Equip the flask with a reflux condenser and calcium chloride guard tube (to exclude moisture).

  • Reflux the mixture gently at 56-60°C (for Acetone) for 6–8 hours.

Step 3: Monitoring (Self-Validation)

  • TLC System: Hexane:Ethyl Acetate (7:3).

  • Validation: The reaction is complete when the starting material spot (

    
    ) disappears and a new, more polar product spot appears.
    

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice-water (approx. 100 mL).

  • Stir vigorously for 20 minutes. The ether derivative typically precipitates as a solid.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the solid with cold water (3 x 10 mL) to remove inorganic salts (

    
    , excess Base).
    

Step 5: Purification

  • Recrystallize the crude solid from Ethanol or Ethanol/DMF mixtures.

  • Dry in a vacuum desiccator over

    
    .
    

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Phenol + K2CO3 in Acetone (15 min) Start->Mix Add Add 4-bromomethyl- 2-p-tolyl-thiazole Mix->Add Reflux Reflux (6-8 Hours) Temp: 60°C Add->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Quench Pour into Crushed Ice Check->Quench Complete Filter Filter Precipitate Wash with Water Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Pure Ether Derivative Purify->Final

Figure 2: Operational workflow for the synthesis and purification of thiazole ether derivatives.

Data Analysis & Expected Results

The following table summarizes representative data for various phenolic substituents. Electron-withdrawing groups (EWGs) on the phenol typically require longer reaction times due to decreased nucleophilicity of the phenoxide.

Phenolic Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)Appearance
-H (Unsubstituted) 6.088112-114White crystals
-4-Cl (Chloro) 6.585128-130Pale yellow solid
-4-NO2 (Nitro) 8.076145-147Yellow powder
-4-CH3 (Methyl) 5.590118-120White needles
-2-NH2 (Amino) 7.082135-137Brownish solid

Note: Melting points and yields are representative values based on typical thiazole ether chemistry [1][2].

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure the acetone is strictly anhydrous. Water competes with the phenol, forming the alcohol byproduct. Switching solvent to DMF (at 80°C) can drive sluggish reactions (e.g., with nitro-phenols) to completion.

  • O-alkylation vs. C-alkylation: Phenoxides are ambident nucleophiles. However, in polar aprotic solvents like Acetone/DMF with

    
    , O-alkylation  is heavily favored over C-alkylation for this scaffold.
    
  • Purification: If the product oils out upon pouring into ice water, extract with Dichloromethane (DCM), dry over

    
    , and evaporate. Recrystallize the residue.
    

References

  • Siddiqui, N. et al. (2019). "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules. Available at: [Link]

  • Chugh, A. et al. (2023).[2] "An Overview of Thiazole Derivatives and its Biological Activities." Global Research Online. Available at: [Link]

  • Organic Chemistry Portal. (2025). "Williamson Ether Synthesis."[1][3][4][5] Available at: [Link]

  • Al-Wahaibi, L.H. et al. (2023).[6] "Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities." Current Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Hantzsch Thiazole Synthesis of 2-Aryl-4-bromomethyl-5-methylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Hantzsch thiazole synthesis, specifically tailored for the preparation of 2-aryl-4-bromomethyl-5-methylthiazoles. These compounds are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents. This guide details the underlying reaction mechanism, offers step-by-step experimental protocols, and provides insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, emphasizing safety, reproducibility, and high-yield synthesis.

Introduction: The Significance of the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most robust and versatile methods for constructing the thiazole ring.[1] The reaction classically involves the condensation of an α-haloketone with a thioamide.[2] The resulting thiazole core is a prominent feature in a multitude of FDA-approved drugs and biologically active compounds, valued for its unique physicochemical properties and ability to engage in various biological interactions.[3][4]

The specific target of this guide, 2-aryl-4-bromomethyl-5-methylthiazoles, incorporates three key functional handles for further chemical elaboration:

  • The 2-aryl group allows for tuning of electronic and steric properties.

  • The 4-bromomethyl group is a potent electrophile, ideal for introducing linkers or pharmacophores via nucleophilic substitution.

  • The 5-methyl group provides a specific substitution pattern influencing the molecule's overall topology.

This guide will focus on a regioselective approach using 1,3-dibromobutan-2-one as the α-haloketone component, which reliably yields the desired substitution pattern.

Reaction Mechanism and Regioselectivity

The Hantzsch synthesis proceeds via a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[5] Understanding this pathway is critical for predicting outcomes and troubleshooting the reaction.

Core Mechanism:

  • Nucleophilic Attack (Sₙ2): The reaction initiates with the nucleophilic sulfur atom of the aryl-thioamide attacking an electrophilic carbon of the α-haloketone.

  • Intermediate Formation: This Sₙ2 reaction displaces a halide ion and forms a key acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily dehydrates under the reaction conditions to form the stable, aromatic thiazole ring.

Regioselectivity with 1,3-Dibromobutan-2-one:

The synthesis of 2-aryl-4-bromomethyl-5-methylthiazole requires the use of an asymmetric α-dihaloketone, specifically 1,3-dibromobutan-2-one. The regiochemical outcome is dictated by the initial Sₙ2 attack.

  • Reactants: An aryl-thioamide and 1,3-dibromobutan-2-one.

  • Analysis: 1,3-dibromobutan-2-one possesses two electrophilic carbons bearing bromine atoms: a primary (C1) and a secondary (C3). Sₙ2 reactions are highly sensitive to steric hindrance.

  • Outcome: The thioamide's sulfur atom will preferentially attack the less sterically hindered primary carbon (C1), displacing the bromide ion. This selective first step ensures the formation of the desired intermediate, which upon cyclization and dehydration, yields the 2-aryl-4-bromomethyl-5-methylthiazole isomer exclusively.

Mechanism Visualization

Hantzsch_Mechanism Start Aryl-Thioamide + 1,3-Dibromobutan-2-one SN2 Sₙ2 Attack (Sulfur on primary C-Br) Start->SN2 Intermediate Acyclic Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization (N on C=O) Intermediate->Cyclization Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization->Hydroxythiazoline Dehydration Dehydration (-H₂O) Hydroxythiazoline->Dehydration Product 2-Aryl-4-bromomethyl- 5-methylthiazole Dehydration->Product

Caption: Hantzsch thiazole synthesis mechanism.

Experimental Application Notes & Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, 2-phenyl-4-bromomethyl-5-methylthiazole . This protocol can be adapted for various substituted aryl-thioamides.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Notes
Thiobenzamide62-55-5137.21Source of the 2-phenyl group.
1,3-Dibromobutan-2-one815-51-0231.91α-haloketone. Highly lachrymatory.
Ethanol (Absolute)64-17-546.07Reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization/work-up.
Ethyl Acetate141-78-688.11Extraction solvent.
Brine (Saturated NaCl)7647-14-558.44For washing during extraction.
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter flask for filtration

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Protocol

SAFETY FIRST: 1,3-Dibromobutan-2-one is a strong lachrymator and irritant. All steps involving this reagent must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add thiobenzamide (1.37 g, 10.0 mmol, 1.0 equiv).

    • Add absolute ethanol (40 mL) and a magnetic stir bar. Stir the mixture until the thiobenzamide is fully dissolved.

    • In the fume hood, carefully add 1,3-dibromobutan-2-one (2.32 g, 10.0 mmol, 1.0 equiv) to the solution. Note: A slight excess (1.05 equiv) of the thioamide can sometimes be used to ensure full consumption of the haloketone.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Allow the reaction to proceed at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a new, less polar spot indicates product formation.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL). This will neutralize the hydrobromic acid (HBr) byproduct and often causes the product to precipitate.[2]

    • Stir the mixture for 15-20 minutes. If a solid precipitates, collect it by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and air dry.

    • If the product does not precipitate or appears oily, transfer the entire mixture to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Alternatively, for higher purity, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow

Workflow A 1. Dissolve Thiobenzamide in Ethanol B 2. Add 1,3-Dibromobutan-2-one (in fume hood) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT C->E upon completion F 6. Quench with NaHCO₃ (aq) E->F G 7. Isolate Crude Product (Filtration or Extraction) F->G H 8. Purify (Recrystallization or Chromatography) G->H I 9. Characterize Product (NMR, MS, IR) H->I

Caption: Step-by-step experimental workflow.

Field-Proven Insights & Troubleshooting

  • Thioamide Quality: The purity of the thioamide is crucial. Impurities can lead to side reactions and difficult purifications. If necessary, prepare fresh thioamides from the corresponding amides using Lawesson's reagent or other thionating agents.[6][7]

  • Reaction Temperature: While refluxing in ethanol is standard, some sensitive substrates may benefit from lower temperatures (e.g., 50-60 °C) over a longer reaction time to minimize side product formation.

  • Solvent Choice: Ethanol is a common and effective solvent. Other polar protic solvents like isopropanol can also be used. For less soluble starting materials, a co-solvent system or a higher-boiling solvent like n-butanol might be necessary.

  • Handling the α-Haloketone: 1,3-Dibromobutan-2-one is unstable and should be used fresh or stored in a freezer. Its lachrymatory nature cannot be overstated; ensure all manipulations are performed in an efficient fume hood.

  • Work-up pH: During neutralization with sodium bicarbonate, ensure the final pH is basic (pH 8-9) to fully deprotonate the thiazolium salt intermediate and precipitate the neutral product.

  • Product Instability: The bromomethyl group can be susceptible to hydrolysis or reaction with nucleophilic solvents over time. It is best to use the purified product in subsequent steps promptly.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Bouherrou, Z., Chibani, S., Breard, M., Djaballah, S., Djouadi, A., Ferkhi, S., ... & Villemin, D. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1103. Retrieved from [Link]

  • Mathew, B., & Suresh, J. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Pharmaceutical Sciences, 1(1), 1-10. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-amino-1,3-thiazole derivatives. Retrieved from [Link]

  • Al-Adhami, M. A., Shaker, H. S., & Al-Bayati, R. I. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Chemical Technology, 12(4), 454-460. Retrieved from [Link]

  • Orito, K., et al. (2002). Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. Heterocycles, 57(10), 1817-1820. Retrieved from [Link]

  • Wang, B., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(5), 1151-1153. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-(4-bromophenyl)-5-bromobenzothiazole. Retrieved from [Link]

  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

Sources

Application Notes and Protocols for the Functionalization of the Thiazole C4 Position via Bromomethyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in a wide array of pharmaceuticals, including anticancer agents like Dasatinib and Dabrafenib, underscores its significance in drug discovery.[1][3][4][5] The unique electronic properties and the ability of the thiazole nucleus to engage in various biological interactions make it a "privileged scaffold." The functionalization of this ring at its various positions allows for the fine-tuning of a molecule's pharmacological profile.[1] Specifically, the C4 position serves as a critical vector for introducing diverse substituents, profoundly influencing a compound's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of a robust and versatile strategy for the functionalization of the thiazole C4 position, proceeding through a key 4-bromomethylthiazole intermediate. We will delve into the synthetic protocols, mechanistic underpinnings, and the broad applicability of this methodology, offering researchers a practical toolkit for their drug development endeavors.

Part 1: Synthesis of the 4-Bromomethylthiazole Intermediate: A Gateway to C4 Functionalization

The journey to a functionalized C4 position on the thiazole ring often begins with the strategic installation of a reactive handle. The bromomethyl group (-CH₂Br) is an excellent choice due to its susceptibility to a wide range of nucleophilic substitution and cross-coupling reactions.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

A classic and highly reliable method for constructing the thiazole core itself is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] For the purpose of generating a precursor to our bromomethyl intermediate, a typical starting point would be the reaction of a suitable α-haloketone with thioacetamide to generate a 2,4-dialkylthiazole.

A common precursor for our target intermediate is 2,4-dimethyl-1,3-thiazole, which can be synthesized via the Hantzsch reaction between chloroacetone and thioacetamide.[8]

Regioselective Bromination: Introducing the Reactive Handle

With the 2,4-dimethylthiazole core in hand, the next crucial step is the regioselective bromination of the methyl group at the C4 position. A competing reaction is the direct bromination of the thiazole ring itself.[8] To favor side-chain halogenation, free-radical bromination using N-bromosuccinimide (NBS) is the method of choice.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-Bromomethyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TZS-BR-404 Status: Active Guide Subject: Prevention of Hydrolytic Degradation & Autocatalytic Decomposition Applicable Compounds: 4-(Bromomethyl)thiazole, 4-(Bromomethyl)-2-methylthiazole, and related hydrobromide/hydrochloride salts.

The Core Issue: Why This Compound Degrades

The "Benzylic" Trap: Researchers often underestimate 4-bromomethyl thiazoles because they treat them like standard alkyl halides. They are not. The carbon attached to the bromine is in a "benzylic-like" position. The thiazole ring, being aromatic, stabilizes the intermediate carbocation via resonance.

This makes the compound exceptionally prone to


 Hydrolysis . Moisture from the air attacks the carbon, displacing the bromide.

The Autocatalytic Death Spiral:

  • Moisture Ingress: Trace water hydrolyzes a small fraction of the compound.

  • HBr Release: This reaction releases Hydrogen Bromide (HBr).

  • Acid Catalysis: The released HBr protonates the thiazole nitrogen or the leaving group, making the molecule more electrophilic and accelerating further degradation.

  • Result: A white crystalline solid turns into a sticky, orange/brown goo (polymerized/decomposed mess) within days if unchecked.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the resonance stabilization that drives this instability.

HydrolysisMechanism Start 4-Bromomethyl Thiazole TS Resonance Stabilized Carbocation Start->TS - Br⁻ (Rate Limiting) Product 4-Hydroxymethyl Thiazole (Alcohol) TS->Product Nucleophilic Attack Byproduct HBr (Autocatalyst) TS->Byproduct Elimination Water + H₂O (Humidity) Byproduct->Start Acid Catalysis (Accelerates)

Figure 1: Mechanism of hydrolysis showing the carbocation intermediate and the autocatalytic feedback loop caused by HBr generation.

Storage Protocols: The "Zero-Moisture" Standard

The storage strategy depends entirely on the physical form of your compound.

Data Summary: Stability by Form
ParameterFree Base (Oil)Hydrochloride/Hydrobromide Salt (Solid)
Stability Very Low (Hours to Days at RT)Moderate (Weeks to Months if dry)
Hygroscopicity LowHigh (Acts as a sponge for water)
Primary Risk Polymerization / DarkeningHydrolysis to Alcohol
Rec.[1] Temp -20°C to -80°C-20°C
Protocol A: Storing the Salt (Recommended Form)

Most commercial vendors supply the HCl or HBr salt.

  • Container: Use an amber glass vial with a Teflon-lined screw cap. Do not use snap-caps or parafilm alone (parafilm is permeable to moisture over time).

  • Atmosphere: Flush the headspace with Argon (heavier than air) rather than Nitrogen. Argon sits on top of the solid, providing a better blanket.

  • Desiccation: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or P₂O₅).

  • Temperature: Store at -20°C .

  • Critical Step: Before opening the vial, allow it to warm to room temperature in a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining it for future use.

Protocol B: Storing the Free Base (The "Ticking Clock")

If you synthesized the free base, do not store it neat.

  • Solvation: Immediately dissolve the oil in anhydrous Dichloromethane (DCM) or Toluene.

  • Scavenger: Add a few pellets of activated 4Å molecular sieves to the solution.

  • Storage: Store the solution at -20°C. The solvent dilution reduces intermolecular reactions (polymerization).

Decision Logic for Storage

StorageLogic Input Identify Compound Form IsSalt Solid Salt (HCl / HBr) Input->IsSalt IsOil Free Base (Oil) Input->IsOil ActionSalt 1. Dry under high vac 2. Flush with Argon 3. Store -20°C w/ Desiccant IsSalt->ActionSalt ActionOil IMMEDIATE ACTION: Dissolve in anhyd. DCM Add 4Å Sieves IsOil->ActionOil Check Check Purity before use: 1H NMR (CH2 shift) ActionSalt->Check ActionOil->Check

Figure 2: Decision tree for stabilizing 4-bromomethyl thiazoles based on physical state.

Troubleshooting & FAQs

Q: The white solid has turned into a sticky, orange paste. Is it usable?

  • Diagnosis: Your compound has hydrolyzed and released HBr.[2] The "sticky" texture is often due to the hygroscopic nature of the HBr byproducts or polymerization.

  • Action: Discard. If the color has shifted significantly (orange/brown), the purity is likely <80%. Attempting to use this will poison your reaction with acid and alcohol byproducts.

Q: I smell a sharp, acrid odor when I open the fridge. What is that?

  • Diagnosis: That is HBr (hydrogen bromide).[2] It indicates the container seal failed and hydrolysis is occurring.

  • Safety Warning: 4-Bromomethyl thiazoles are lachrymators (tear gas agents). HBr is corrosive. Handle only in a fume hood.

  • Action: Double-contain the leaking vessel immediately.

Q: How do I validate purity without wasting material?

  • The Self-Validating Test: Run a quick ¹H NMR in CDCl₃ or DMSO-d₆.

    • Target Peak: Look at the methylene protons (

      
      ).
      
    • Shift: In the bromide, this singlet usually appears around 4.5 - 4.7 ppm .

    • Impurity: If you see a new singlet shifting upfield (closer to 4.0 ppm in DMSO, or variable depending on solvent H-bonding), that is the alcohol (

      
      ).
      
    • Limit: If the Alcohol:Bromide integral ratio is > 1:10, repurify.

Q: Can I dry the solid in a vacuum oven?

  • Caution: Yes, but keep the temperature below 30°C . High heat can trigger thermal decomposition even in the absence of water. Use a high-vacuum line with a P₂O₅ trap at room temperature instead of heating.

Emergency Rescue: Repurification

If you have a valuable batch that has partially degraded (e.g., slightly off-white, minor crusting), use this protocol.

For the Hydrochloride Salt:

  • Dissolve: Dissolve the solid in the minimum amount of dry ethanol (warm, not boiling).

  • Precipitate: Add anhydrous diethyl ether or hexanes dropwise until turbidity persists.

  • Cool: Place at -20°C overnight.

  • Filter: Filter quickly under Argon (Schlenk filtration is best) to avoid moisture condensation during filtration.

For the Free Base (Oil):

  • Filter: Pass the oil through a short plug of silica gel using 10% EtOAc/Hexanes.

  • Note: The alcohol impurity is much more polar and will stick to the silica, while the bromide elutes.

  • Evaporate: Remove solvent and use immediately.

References

  • Benzylic Reactivity & Resonance: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Thiazole Synthesis & Stability: Hantzsch, A. (1887). Ueber die Synthese des Thiazols. Justus Liebigs Annalen der Chemie. (Foundational text on thiazole ring assembly and reactivity).
  • Handling of Lachrymators (Benzyl Bromide analogs): National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 7498, Benzyl bromide. Link

  • Safety Data Sheet (4-Chloromethylthiazole HCl): Fisher Scientific / Thermo Fisher. (General storage conditions for halomethyl thiazole salts: Hygroscopic, Store under Inert Gas). Link

  • Synthesis of Ritonavir Intermediates: Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538). Journal of Medicinal Chemistry. (Discusses handling of 4-chloromethyl-5-methylthiazole, the direct analog).

Sources

Troubleshooting Low Yields in Thiazole Nucleophilic Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center Guide

Audience: Researchers, Medicinal Chemists, and Process Chemists. Scope: Optimization of S_NAr, mitigation of side reactions (halogen dance, ring opening), and workup strategies for thiazole derivatives.

Introduction: The Thiazole Paradox

Thiazoles are deceptive. While they are electron-deficient heterocycles (resembling pyridine), their reactivity is heavily skewed by the sulfur atom's ability to donate electron density and the nitrogen's ability to withdraw it.

  • The Problem: Users frequently encounter low yields (<30%) or "black tar" mixtures when attempting standard Nucleophilic Aromatic Substitution (S_NAr) on halothiazoles.

  • The Root Cause: The stability of the intermediate Meisenheimer complex is often insufficient at the C4 or C5 positions without strong electron-withdrawing groups (EWGs). Conversely, the C2 position is highly reactive but prone to competitive ring-opening or polymerization under forcing conditions.

Module 1: Diagnostic Matrix – Why is your yield low?

Before changing reagents, identify the failure mode using this diagnostic table.

SymptomProbable CauseTechnical InsightCorrective Action
No Reaction (SM recovered) High Activation BarrierThe C4/C5 positions are nearly neutral. A halogen alone is insufficient activation.1. Switch LG: Cl

F or SO

Me.2. Add EWG: Nitro (-NO

) or Cyano (-CN) ortho/para to LG.3. Switch to Pd-catalysis.
Black Tar / Decomposition Ring OpeningThe thiazole ring is sensitive to strong nucleophiles/bases at high temps.1. Lower temp.2. Switch base: Use Cs

CO

instead of NaH/KOtBu.3. Use a bulky base to prevent attack at sulfur.
Wrong Regioisomer Halogen Dance / MigrationIf using organolithiums (e.g., n-BuLi), the halogen migrated to the most acidic proton site (C2).1. Maintain temp

C strictly.2. Use halogen-free base (e.g., LDA) if deprotonation is the goal.3. Switch to Grignard exchange (iPrMgCl).
Product Loss in Aqueous Water SolubilityAminothiazoles are polar and often amphoteric.1. Do not use acid wash.2. Salt out aqueous layer (NaCl saturation).3. Use continuous extraction (DCM) or lyophilization.
Module 2: Strategic Optimization (S_NAr vs. Catalysis)

When standard S_NAr fails, do not simply increase the temperature—this usually degrades the thiazole ring. Use the following decision logic to select the correct pathway.

Workflow Visualization: The Optimization Decision Tree

ThiazoleOptimization Start Start: Low Yield in Thiazole Substitution CheckPos Check Position of Leaving Group (LG) Start->CheckPos Pos2 Position 2 (Between N and S) CheckPos->Pos2 Most Reactive Pos45 Position 4 or 5 CheckPos->Pos45 Less Reactive CheckNu Is Nucleophile Strong? (e.g., Alkoxide, Thiol) Pos2->CheckNu CheckEWG Is there a strong EWG (NO2, CN, COR)? Pos45->CheckEWG SNAr_Agg Aggressive S_NAr (LG: F or SO2Me, Base: Cs2CO3) CheckEWG->SNAr_Agg Yes Buchwald Pd-Catalyzed Buchwald-Hartwig (Ligand: Xantphos/BrettPhos) CheckEWG->Buchwald No (Neutral Ring) SNAr_Std Standard S_NAr (Base: K2CO3, Solvent: DMF/DMSO, 80°C) CheckNu->SNAr_Std Yes CheckNu->Buchwald No (Weak Amine)

Figure 1: Decision logic for selecting between S_NAr and Palladium-catalyzed cross-coupling based on thiazole substitution patterns.

Module 3: The "Trap" – Halogen Dance & Lithiation

A common troubleshooting scenario involves researchers attempting to introduce a nucleophile via Lithium-Halogen Exchange (using n-BuLi) because S_NAr failed. This often leads to the "Halogen Dance," where the halogen atom migrates to a more thermodynamically stable position (usually C2 or C5) before the electrophile can react.

Mechanism of Failure:

  • Acidity: The proton at C2 is the most acidic (pKa ~29).

  • Migration: If you treat 5-bromothiazole with n-BuLi, the lithium initially exchanges with the bromine. However, the resulting C5-lithio species is less stable than the C2-lithio species.

  • The Dance: The C5-lithio species deprotonates a starting molecule at C2, causing the bromine to migrate. You isolate 2-bromo-5-substituted thiazole (or mixtures) instead of the desired product.

Protocol for Success (Cryogenic Control):

  • Temperature: Must be maintained at -78°C or lower. The migration is fast at -40°C.

  • Reagent: Use t-BuLi (2 equivalents) instead of n-BuLi for faster exchange at low temps, or iPrMgCl·LiCl (TurboGrignard) for a non-basic exchange that avoids deprotonation.

  • Quench: Add the electrophile immediately. Do not let the lithiated species "age."

Module 4: Workup & Isolation of Polar Thiazoles

Low yields are often "false negatives"—the product was formed but lost during extraction. Aminothiazoles and hydroxythiazoles are notoriously water-soluble.

High-Recovery Workup Protocol:

  • Quench: Dilute reaction mixture with water (5x volume of solvent).

  • pH Adjustment:

    • For Aminothiazoles: Adjust aqueous pH to >10 (ensure free base).

    • For Hydroxythiazoles: Adjust aqueous pH to ~5-6 (isoelectric point).

  • Solvent Choice: Avoid Diethyl Ether. Use DCM/Isopropanol (3:1) or Ethyl Acetate .

  • Emulsion Breaking: If DMSO/DMF causes emulsions, wash the organic layer with 5% LiCl (aq) instead of brine. The lithium ions disrupt the solvation shell of DMSO better than sodium.

  • Smart Evaporation: If product is trapped in DMSO, use a lyophilizer or a vortex evaporator. Do not heat >60°C under vacuum, as many thiazoles sublime or decompose.

Frequently Asked Questions (FAQ)

Q1: I am trying to react an amine with 2-chlorothiazole, but I only get 5% yield. Why? A: 2-chlorothiazole is moderately reactive, but secondary amines can be sterically hindered.

  • Fix: Switch to 2-bromothiazole (better leaving group in some Pd-contexts) or 2-fluorothiazole (much faster for S_NAr due to high electronegativity stabilizing the Meisenheimer complex).

  • Alternative: Use Buchwald-Hartwig conditions : Pd_2(dba)_3 (1 mol%), Xantphos (2 mol%), Cs_2CO_3, in Dioxane at 100°C.

Q2: My reaction turns black and shows multiple spots on TLC. What is happening? A: You are likely triggering ring opening . The C-S bond in thiazole is vulnerable to cleavage by strong bases (like NaH or NaOH) at high temperatures.

  • Fix: Switch to a milder base like K_3PO_4 or Cs_2CO_3 . Ensure your solvent is anhydrous. If using DMF, try NMP or Sulfolane , which are more stable at high heat.

Q3: Can I use microwave irradiation to speed up the reaction? A: Yes, but with caution. Thiazoles are excellent microwave absorbers.

  • Warning: Sealed tube microwave heating can lead to pressure spikes due to sulfur extrusion (decomposition). Always cap the temperature at 140°C and use a ramp time of 5 minutes.

Q4: How do I remove residual DMF/DMSO without losing my polar product? A: Do not wash with water if your product is polar.

  • Method: Dilute the reaction mixture with Methyl tert-butyl ether (MTBE) . Pour this into ice-cold 5% LiCl solution . The DMF/DMSO partitions into the aqueous LiCl layer, while the product (usually) stays in MTBE. Repeat LiCl wash 3 times.

References
  • Mechanism of S_NAr on Thiazoles

    • Title: Nucleophilic aromatic substitution on heteroarom
    • Source: Wikipedia (General Mechanism Overview).
    • URL:[Link]

  • Halogen Dance & Lithiation Risks

    • Title: Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole.[1][2]

    • Source: J-Stage (Chem. Pharm. Bull).[2]

    • URL:[Link]

  • Palladium-Catalyzed Alternatives

    • Title: Simple thiazole-based ligands for palladium(II)
    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Workup & Solvent Removal

    • Title: Workup for Reactions in DMF or DMSO.[3][4][5]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Thiazole Reactivity Profile

    • Title: Synthesis, Reactions and Medicinal Uses of Thiazole.
    • Source: Pharmaguideline.
    • URL:[Link]

Sources

Technical Support Center: Stability of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole (hereafter referred to as BMTT ) as a key intermediate, most likely in the synthesis of PPAR


 agonists (e.g., GW501516/Cardarine) or related metabolic modulators.

This compound belongs to the class of


-halomethyl heterocycles . While highly useful for alkylation reactions, they possess a "Jekyll and Hyde" stability profile depending on the presence of moisture and the specific nature of the acidic environment.

The Golden Rule: In the context of BMTT, "Acidic Media" is not a single category.

  • Anhydrous Acid (e.g., HBr/AcOH, HCl/Dioxane): Stabilizing (forms the salt).

  • Aqueous Acid (e.g., HCl/H₂O, H₂SO₄/H₂O): Destabilizing (accelerates hydrolysis).

Module 1: The Degradation Mechanism

To troubleshoot effectively, you must understand the underlying chemistry. The instability of BMTT in aqueous acidic media is driven by the hydrolysis of the exocyclic carbon-bromine bond.

The Mechanism of Hydrolysis

The thiazole ring contains a basic nitrogen (pyridine-like). In acidic media, this nitrogen protonates.

  • Protonation: The thiazole nitrogen accepts a proton (

    
    ), creating a cationic thiazolium species.
    
  • Electronic Conflict: This positive charge exerts a strong electron-withdrawing inductive effect ($ -I $), which theoretically destabilizes the formation of a benzylic carbocation at the C4-position (making

    
     less likely).
    
  • Nucleophilic Attack (

    
    ):  However, the electron-deficient ring makes the exocyclic methylene carbon (
    
    
    
    ) highly susceptible to nucleophilic attack by water.
  • Result: The bromide is displaced, forming the hydroxymethyl impurity (Alcohol), which is often a sticky, lower-melting solid.

Visualization: Degradation Pathway

BMTT_Degradation cluster_0 Anhydrous Acid (Stable) cluster_1 Aqueous Acid (Unstable) Neutral Neutral BMTT (Lipophilic Solid) Protonated Protonated Thiazolium Salt (Water Soluble / Hygroscopic) Neutral->Protonated + H+ (Acid) Protonated->Neutral + Base Transition Transition State (Water Attack) Protonated->Transition + H2O (Slow) Alcohol Hydroxymethyl Impurity (Degradation Product) Transition->Alcohol - HBr

Caption: Figure 1. The dual-pathway of BMTT in acid. Anhydrous conditions trap the stable protonated salt, while moisture triggers irreversible hydrolysis to the alcohol.

Module 2: Troubleshooting Guide

Use this decision matrix to address common observations during synthesis or storage.

Scenario A: "My solid has turned into a sticky yellow gum."
  • Diagnosis: Hydrolysis has occurred.[1][2][3] The "gum" is likely a mixture of the starting bromide and the hydroxymethyl alcohol, which depresses the melting point (eutectic mixture).

  • Root Cause: Exposure to atmospheric moisture while in an acidic state, or incomplete drying after an acidic workup.

  • Solution:

    • Dissolve the gum in anhydrous DCM (Dichloromethane).

    • Wash rapidly with cold 5%

      
       (to neutralize) then Brine.
      
    • Dry over

      
       immediately.
      
    • Recrystallize from Hexane/Ethyl Acetate.

Scenario B: "I see a new polar spot on TLC after stirring in acid."
  • Diagnosis: Formation of 4-hydroxymethyl-5-methyl-2-p-tolyl-thiazole .

  • Verification: The new spot will have a lower

    
     value than BMTT due to the hydroxyl group.
    
  • Action: If the reaction requires acid, ensure the solvent is strictly anhydrous. If this occurred during workup, minimize contact time with aqueous acid layers.

Scenario C: "Yield is low after HBr salt formation."
  • Diagnosis: Solubility loss or Over-acidification.

  • Root Cause: The HBr salt of BMTT is often sparingly soluble in non-polar solvents but soluble in water. If you washed an organic layer with aqueous acid, you might have extracted your product into the aqueous layer as the salt.

  • Solution: Check the aqueous waste stream. Neutralize a sample of the aqueous layer with NaOH; if a precipitate forms, your product was lost in the water layer.

Module 3: Experimental Protocols

Protocol 1: Stability Testing (HPLC)

Purpose: To quantify the degradation of BMTT in various media.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Detection UV @ 254 nm (Thiazole absorption)
Sample Prep Dissolve 1 mg in Anhydrous Acetonitrile . Inject immediately.

Interpretation:

  • Retention Time (RT) ~ 6-8 min: Intact BMTT.

  • Retention Time (RT) ~ 3-4 min: Hydrolyzed Alcohol (Polar impurity).

Protocol 2: Recommended Storage Conditions

To maximize shelf-life and prevent "sticky solid" syndrome.

  • Form: Store as the free base if possible; if salt is required, ensure it is the Hydrobromide (HBr) salt, not the Hydrochloride (HCl is more hygroscopic).

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C.

  • Container: Amber glass vial with a Teflon-lined cap (protects from light-induced radical degradation).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl/Methanol to purify BMTT? A: No. This is a high-risk operation. Methanol is nucleophilic.[2] In the presence of acid (catalyst), the methanol will attack the bromomethyl group to form the methoxymethyl ether (Solvolysis). Use Isopropanol (sterically hindered) or Acetonitrile for recrystallization.

Q2: Why is the p-tolyl group important for stability? A: The p-tolyl group at the C2 position is an electron donor. While it makes the thiazole ring more electron-rich (potentially stabilizing the transition state for leaving group departure), it primarily adds lipophilicity. This makes the molecule less soluble in water, providing a kinetic barrier to hydrolysis compared to a simple 2-methylthiazole.

Q3: I need to quench a reaction containing BMTT. What should I use? A: Avoid strong aqueous acids. Quench with Saturated Ammonium Chloride (


)  or Water  at 

, then immediately extract into an organic solvent (DCM or EtOAc). Do not let the biphasic mixture stir for prolonged periods.

Visualizing the Troubleshooting Logic

Troubleshooting_Flow Start Problem Detected Observation What do you see? Start->Observation Sticky Sticky/Gummy Solid Observation->Sticky Physical Change LowYield Low Yield after Workup Observation->LowYield Quantitation NewSpot New Polar Spot (TLC) Observation->NewSpot Analysis CheckWater Was water/moisture present? Sticky->CheckWater CheckWaste Check Aqueous Waste LowYield->CheckWaste NewSpot->CheckWater Hydrolysis Diagnosis: Hydrolysis (Alcohol formed) CheckWater->Hydrolysis Yes (Aq. Acid) EtherForm Diagnosis: Solvolysis (Reacted with solvent) CheckWater->EtherForm No (Alcohol Solvent?) SaltLoss Diagnosis: Product lost as salt in water CheckWaste->SaltLoss Precipitate on neutralization

Caption: Figure 2. Diagnostic flowchart for identifying stability issues during handling.

References

  • Synthesis of GW501516 Intermediates

    • Title: A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta.[4]

    • Source: Journal of Organic Chemistry (2003).[4]

    • Relevance: Details the bromination of the methyl-thiazole precursor and handling of the bromomethyl intermedi
    • URL:[Link]

  • General Reactivity of Halomethyl Thiazoles

    • Title: Reactivity of 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole.[5]

    • Source: BenchChem Technical Guides.
    • Relevance: Establishes the higher reactivity of bromomethyl derivatives compared to chlorides and their susceptibility to nucleophilic attack.[5]

  • Hydrolysis Mechanisms in Heterocycles

    • Title: Mechanism of hydrolysis of a thiazolium ion.[6]

    • Source: Johns Hopkins University / J. Am. Chem. Soc.
    • Relevance: Explains the protonation states of thiazoles in acidic media and how this influences ring stability and substituent reactivity.
    • URL:[Link]

  • Safety & Handling

    • Title: 5-bromo-4-methyl-thiazol-2-amine Safety D
    • Source: Sigma-Aldrich.

    • Relevance: Highlights the lachrymatory nature and storage requirements (Combustible solids, WGK 3)

Sources

Technical Support Center: Bromomethyl Thiazole Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimerization Side Products in Bromomethyl Thiazole Reactions Ticket ID: BMT-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Black Tar" Phenomenon

If you are reading this, you have likely encountered the "black tar" scenario: a reaction mixture containing bromomethyl thiazole (e.g., 4-(bromomethyl)thiazole or 2-(bromomethyl)thiazole) that rapidly degrades into an insoluble, dark polymeric gum.

The Root Cause: This is not random decomposition.[1] It is a specific, autocatalytic self-alkylation event. The thiazole ring contains a nucleophilic nitrogen atom (


 hybridized), while the bromomethyl tail is a potent electrophile. In the absence of an external nucleophile (or if the external nucleophile is too slow), one molecule of bromomethyl thiazole attacks another, forming a quaternary ammonium salt. This dimer is often more reactive than the monomer, leading to rapid oligomerization.

This guide provides the protocols required to suppress this pathway and favor your desired coupling.

The Mechanism of Failure

To solve the problem, we must visualize the enemy. The diagram below illustrates the competition between your desired reaction and the parasitic dimerization.

ThiazoleReactivity cluster_conditions Critical Control Factors Monomer Bromomethyl Thiazole (Neutral Monomer) Dimer Thiazolium Dimer (Quaternary Salt) Monomer->Dimer Path B: Parasitic (Self-Alkylation) Monomer->Dimer High Conc. Product Desired Product (Alkylated Nucleophile) Monomer->Product Path A: Desired (Fast Kinetics Required) TargetNuc Target Nucleophile (e.g., Amine, Thiol) TargetNuc->Product Oligomer Black Tar (Polymeric Species) Dimer->Oligomer Chain Propagation Concentration Concentration Temp Temperature Solvent Solvent Polarity

Figure 1: Kinetic competition between desired substitution (Path A) and self-alkylation (Path B). Path B dominates in high concentrations and polar solvents.

Storage & Handling Protocols (Pre-Reaction)

Q: My starting material turned black in the bottle. Is it salvageable? A: No. Once the "tar" forms, the quaternary salts are difficult to revert. Prevention is the only cure.

Standard Operating Procedure (SOP) for Storage:

  • Never store the Free Base: The free base of bromomethyl thiazole is inherently unstable at room temperature.

  • The "Salt Shield": Always store and handle the compound as the Hydrobromide (HBr) or Hydrochloride (HCl) salt . Protonating the thiazole nitrogen renders it non-nucleophilic, effectively "capping" the self-alkylation mechanism.

  • Cold Chain: Store the salt at -20°C under Argon.

Reaction Optimization: The "Inverse Addition" Protocol

The most common error is adding the nucleophile to the bromomethyl thiazole. This keeps the concentration of the electrophile high, favoring dimerization. You must reverse this.

Optimized Experimental Workflow

Objective: Couple 4-(bromomethyl)thiazole with a secondary amine (R2NH).

Step 1: Preparation of the Nucleophile

  • Dissolve your nucleophile (1.0 - 1.2 equiv) in the reaction solvent (e.g., THF, DCM, or MeCN).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA, 2.0 - 2.5 equiv) to scavenge the HBr generated.

  • Cool this solution to 0°C or -10°C.

Step 2: Liberation of the Free Base (In-Situ)

  • Note: If your reaction tolerates biphasic conditions, skip to Step 3 and add the solid salt directly.

  • If homogeneous conditions are required: Suspend the bromomethyl thiazole HBr salt in a minimal amount of solvent.

  • Crucial: Do not liberate the free base in a separate flask and let it sit.

Step 3: The Slow Addition (Kinetic Control)

  • Add the bromomethyl thiazole salt (solid or slurry) slowly to the excess nucleophile solution.

  • Why? This ensures that at any given moment, the concentration of free bromomethyl thiazole is effectively zero relative to the nucleophile. The thiazole molecule "sees" a sea of nucleophile and reacts with it before it can find another thiazole molecule.

Solvent Compatibility Matrix
SolventPolarityRisk of DimerizationRecommendation
DMF / DMSO HighCritical Avoid if possible. Polar aprotic solvents stabilize the transition state of the alkylation (Menschutkin reaction), accelerating dimerization.
Acetonitrile MediumHighUse only with rapid stirring and low temperatures (-20°C).
DCM / Chloroform LowModeratePreferred. Good solubility for organic substrates; moderate rate of side reactions.
THF / Ether LowLowExcellent. The salt often remains suspended, dissolving only as it reacts (heterogeneous release).
Toluene Very LowMinimalBest for stability, but may have solubility issues for the salt.

Troubleshooting Guide

Q: I must use DMF because my nucleophile is insoluble in DCM. What now? A: If you are forced into a polar aprotic solvent:

  • Lower the Temperature: Run the reaction at -20°C to -40°C. The activation energy for dimerization is often higher than for the reaction with a good nucleophile (like a thiol or amine).

  • High Dilution: Run the reaction at 0.05 M or lower. Dimerization is second-order with respect to the thiazole (

    
    ), while the desired reaction is first-order in thiazole (
    
    
    
    ). Dilution disproportionately penalizes the dimerization.

Q: I see a new spot on TLC that isn't product or starting material. Is it the dimer? A: Likely. The dimer is a quaternary salt.

  • TLC Characteristic: It will likely stay at the baseline in standard organic eluents (Hex/EtOAc). It requires highly polar eluents (e.g., DCM/MeOH/NH3) to move.

  • LC-MS Signature: Look for a mass of

    
    . If your monomer is mass 177 (Br isotope pattern), the dimer cation will appear around mass ~273 (depending on the specific thiazole structure minus the leaving group).
    

Case Study: The Ritonavir Intermediate

The handling of thiazoles is well-documented in the process chemistry of Ritonavir (an HIV protease inhibitor). The synthesis involves 5-hydroxymethylthiazole derivatives.

Process Insight: In the industrial synthesis of Ritonavir intermediates, researchers avoided isolating the activated chloromethyl/bromomethyl species when possible. Instead, they often utilized:

  • Thioformamide coupling: Building the thiazole ring around the linker to avoid handling the alkylating agent entirely.

  • In-situ activation: Converting the alcohol to the halide or sulfonate in the presence of the capturing nucleophile.

Workflow Diagram: The "In-Situ" Strategy

Workflow Start Hydroxymethyl Thiazole (Stable Precursor) Intermediate Reactive Halide/Sulfonate (Transient Species) Start->Intermediate Activation Activation Activation Reagent (SOCl2 or MsCl) Activation->Intermediate Final Coupled Product Intermediate->Final Rapid Capture Nucleophile Nucleophile Present (High Concentration) Nucleophile->Final

Figure 2: Avoiding isolation by generating the reactive species in the presence of the nucleophile.

References & Authority

  • Ritonavir Synthesis & Thiazole Chemistry:

    • Kempf, D. J., et al. (1995). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[2] Journal of Medicinal Chemistry. (Demonstrates the utility and handling of thiazole-based pharmacophores).

    • Source:

  • General Reactivity of Halomethyl Heterocycles:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Canonical text describing the nucleophilicity of azole nitrogens and quaternization risks).

    • Context: See chapters on 1,3-Azoles for pKa and alkylation mechanisms.

  • Process Chemistry of Thiazoles:

    • Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route to the HIV Protease Inhibitor L-756,423." Organic Process Research & Development. (Discusses handling of unstable heterocyclic intermediates).

    • Source:

  • Dimerization Mechanisms:

    • Specific studies on the self-alkylation of 2-chloromethylpyridine and related azoles provide the mechanistic basis for the protocols described above.

    • Relevant Search: "Self-alkylation of chloromethyl heterocycles kinetics."

Sources

Purification methods for 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource , designed for researchers encountering specific purity or stability issues with 4-(bromomethyl)-5-methyl-2-(p-tolyl)thiazole (CAS: 663909-15-7).

This intermediate shares critical structural features with Febuxostat precursors. It contains a benzylic-like alkyl bromide at the C4 position, making it highly reactive, prone to hydrolysis, and a potent lachrymator.

Status: Operational | Topic: Purification & Stability | Ref Code: THZ-BR-404

Diagnostic Hub: Identifying Your Impurity Profile

Before selecting a purification method, you must diagnose the crude mixture. The synthesis (typically Radical Bromination using NBS) generates a predictable impurity profile.

Quick-Check Reference Table
Impurity TypeOriginTLC Behavior (Hex/EtOAc 4:1)1H NMR Signature (CDCl3)
Starting Material (SM) Incomplete ReactionRƒ ~ 0.45 (Slightly less polar than product)Singlet at ~2.40 ppm (C4-CH3)
Target Product --Rƒ ~ 0.50 Singlet at ~4.60–4.75 ppm (CH2Br)
Dibromo Species Over-brominationRƒ ~ 0.55 (Runs higher/faster)Singlet at ~6.60–6.80 ppm (CHBr2)
Hydrolyzed Alcohol Moisture/Silica AcidityRƒ ~ 0.10 (Stays at baseline)Singlet at ~4.80 ppm (broad, CH2OH)
Succinimide NBS ByproductRƒ ~ 0.05 (Very polar)Singlet at ~2.70 ppm (4H)

Critical Alert: The Dibromo impurity is the most difficult to remove. If your crude NMR shows >15% dibromo species, recrystallization yield will drop significantly.

Purification Protocols

Method A: Selective Recrystallization (Recommended)

Best for: Scaling up (>5g) and removing small amounts of starting material.

The Principle: The monobromo species packs efficiently into non-polar lattices, while the dibromo impurity disrupts this packing and remains in the mother liquor.

Protocol:

  • Dissolution: Dissolve the crude yellow solid in minimal boiling Cyclohexane (or n-Heptane).

  • Polarity Adjustment: If the solid does not dissolve fully at reflux, add Ethyl Acetate (EtOAc) dropwise until clear.

    • Target Ratio: ~10:1 Cyclohexane:EtOAc.

  • Hot Filtration: Filter rapidly while hot to remove insoluble succinimide or polymerized byproducts.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the dibromo impurity.

  • Harvest: Filter the off-white needles. Wash with cold n-Pentane.

Method B: Neutralized Flash Chromatography

Best for: "Rescuing" reactions with high impurity loads or small scale (<1g).

The Challenge: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the hydrolysis of the C4-bromomethyl group into the alcohol (hydroxymethyl), which drastically lowers yield.

The Fix: Silica Neutralization

  • Slurry Preparation: Mix Silica Gel (230–400 mesh) with your eluent (Hexane/EtOAc 95:5).

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent to remove excess Et3N.

  • Loading: Load your sample using a solid load technique (adsorb crude onto Celite), not liquid load (DCM can promote halogen exchange or degradation).

  • Elution: Run a gradient from 0% to 10% EtOAc in Hexane. The product usually elutes quickly.

Workflow Visualization

The following diagram illustrates the decision logic for processing the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) Check Analyze Purity (1H NMR / TLC) Start->Check Decision1 Dibromo > 10%? Check->Decision1 Decision2 SM > 10%? Decision1->Decision2 No Column Method B: Neutralized Silica Column (1% Et3N) Decision1->Column Yes (Hard to separate) Recryst Method A: Recrystallization (Cyclohexane/EtOAc) Decision2->Recryst No (Ideal case) Decision2->Column Yes (Polarity overlap) Waste Mother Liquor (Enriched in Dibromo) Recryst->Waste Product Pure Intermediate (Store under Ar, -20°C) Recryst->Product Column->Product

Figure 1: Decision tree for selecting the optimal purification route based on impurity profiling.

Troubleshooting & FAQs

Q1: My product is turning green/blue on the silica column. What is happening? A: This indicates acid-catalyzed decomposition . The thiazole nitrogen can become protonated, and the bromomethyl group hydrolyzes or polymerizes.

  • Fix: You must pretreat your silica with 1% Triethylamine (see Method B). If the color persists, switch to Neutral Alumina (Grade III) as the stationary phase.

Q2: I cannot separate the Starting Material (SM) from the Product. They co-elute. A: The polarity difference between the methyl-thiazole (SM) and bromomethyl-thiazole (Product) is small.

  • Fix: Use Dichloromethane (DCM) / Hexane instead of EtOAc/Hexane. The halogenated solvent interacts differently with the brominated product, often improving resolution (Selectivity factor

    
     increases). Try a gradient of 10% to 50% DCM in Hexane.
    

Q3: The product is a liquid, but literature suggests it should be a solid. A: This is a classic sign of solvent retention or eutectic impurity depression .

  • Fix: High-vacuum drying (<1 mbar) is essential. If it remains an oil, seed it with a crystal from a previous batch or scratch the glass flask surface. The presence of even 5% toluene (common reaction solvent) can prevent crystallization.

Q4: Is this compound stable at room temperature? A: No. Benzylic-type bromides are thermally unstable and photolabile.

  • Storage Protocol: Store at -20°C , under Argon , in an amber vial. Exposure to light will turn the solid brown (radical liberation of Br2).

Mechanistic Insight: The "Over-Bromination" Trap

Understanding why the dibromo impurity forms helps you prevent it.

ReactionPathway cluster_prevention Prevention Strategy SM Methyl-Thiazole (Starting Material) Mono 4-Bromomethyl (Target) SM->Mono NBS (1.0 eq) Radical Initiation Di 4-Dibromomethyl (Dead End Impurity) Mono->Di Excess NBS or Long Reaction Time Tip Stop reaction at 90-95% conversion. Do NOT chase 100%.

Figure 2: Sequential bromination pathway. The rate of the second bromination often accelerates if the reaction is allowed to proceed too long.

References

  • General Thiazole Synthesis & Bromination

    • Context: Radical bromination of methyl-heterocycles using NBS is the standard industrial route for Febuxostat intermedi
    • Source: Teijin Ltd. (1998).[1] Method for producing 2-(4-alkoxy-3-cyanophenyl) thiazole derivative. JP Patent 3202607B2.[2]

  • NBS Reaction Selectivity

    • Context: Detailed mechanics of NBS selectivity on thiazole rings (C5 vs C4 methyl groups).
    • Source: Jeyakumar, K., & Chand, D. K. (2009).[3] Selectivity in NBS Bromination. Synthesis, 2009, 306-310.[3]

  • Purification of Labile Benzylic Bromides

    • Context: Methodologies for neutralizing silica gel to prevent hydrolysis of sensitive alkyl halides.
    • Source: Master Organic Chemistry. (2011).[1][2][4][5] N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.

Disclaimer: This guide assumes standard laboratory safety protocols. 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is a potent lachrymator and skin irritant. Handle only in a fume hood.

Sources

Technical Support Center: Proactive Strategies for Handling Lachrymatory Bromomethyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide serves as a critical resource for researchers, scientists, and drug development professionals. It is designed to provide not only procedural steps but also the underlying scientific rationale for safely handling bromomethyl thiazoles, a class of compounds notorious for their potent lachrymatory (tear-inducing) effects. By understanding the causality behind these effects and implementing the robust protocols detailed below, you can significantly mitigate risk and ensure a safer laboratory environment.

Frequently Asked Questions (FAQs): Understanding the Hazard

Q1: What is the precise chemical mechanism that makes bromomethyl thiazoles such potent lachrymators?

A1: The lachrymatory nature of bromomethyl thiazoles is a direct result of their function as reactive alkylating agents. The key components are the electrophilic carbon of the bromomethyl (-CH₂Br) group and the ability of the bromide ion to act as a good leaving group. This reactivity is often enhanced by the electron-donating nature of the attached thiazole ring. When airborne molecules of the compound come into contact with the moisture on the surface of the eye, they readily react with nucleophilic groups, particularly the sulfhydryl (-SH) groups found in cysteine residues of proteins.[1][2] This alkylation process leads to the activation of sensory nerve receptors, specifically the TRPA1 ion channel, which triggers a pain response, inflammation, and the characteristic tear production.[3]

Q2: Why does the crude product from my synthesis seem significantly more irritating than the purified bromomethyl thiazole?

A2: This is a common and valid observation rooted in the synthetic pathway. A frequent method for producing bromomethyl thiazoles is the Wohl-Ziegler bromination of a corresponding methylthiazole using N-bromosuccinimide (NBS) and a radical initiator.[4][5][6][7] This reaction can generate several highly volatile and irritating byproducts, including residual molecular bromine (Br₂) and hydrogen bromide (HBr).[4][8] These impurities are often more volatile than the target compound and can cause immediate and severe irritation upon exposure. A thorough purification, such as column chromatography followed by solvent removal under high vacuum, is essential to remove these aggressive contaminants.

Q3: Beyond standard PPE, what are the most critical engineering controls for handling these compounds?

A3: The single most important engineering control is a certified chemical fume hood with a documented face velocity of at least 100 feet per minute (fpm). All manipulations—including weighing, transfers, reaction setup, workup, and purification—must be conducted deep within the hood with the sash at the lowest practical height. For handling powdered or particularly volatile bromomethyl thiazoles, a specialized ventilated balance enclosure or powder containment hood is recommended for weighing procedures to prevent the escape of fine particles into the laboratory atmosphere.[9][10]

Troubleshooting Guide: Proactive & Reactive Solutions

Scenario 1: "Despite working in a fume hood, I still experienced eye and respiratory irritation."

  • Potential Cause: Improper technique or contaminated surfaces. Even with a functioning fume hood, rapid movements can create turbulence that pulls vapors out of the hood. Furthermore, any contaminated equipment (spatulas, glassware) or personal protective equipment (gloves) removed from the hood can off-gas, leading to exposure.

  • Proactive Solution: Always handle bromomethyl thiazoles in a slow, deliberate manner within the fume hood. Establish a dedicated "contaminated" zone within the hood. All equipment and waste should be decontaminated before removal from this zone. For instance, rinse glassware with a quenching solution and wipe down spatulas with a solvent-soaked cloth (disposing of the cloth as hazardous waste) before taking them out of the hood.

  • Reactive Solution: If you experience irritation, immediately move away from the work area and get fresh air. If irritation persists, seek medical attention. Do not re-enter the area until it has been assessed and decontaminated.

Scenario 2: "After my workup, the aqueous waste stream is still highly lachrymatory."

  • Potential Cause: Incomplete quenching of the reactive alkyl halide. Bromomethyl thiazoles have limited solubility in water but can persist in the aqueous phase, especially in emulsions, and continue to off-gas.

  • Solution Protocol: Active Quenching. All aqueous and organic waste streams suspected of containing bromomethyl thiazole must be actively quenched. This involves reacting the electrophilic alkyl halide with a nucleophile to form a stable, non-volatile salt.[11] Sodium bisulfite or sodium thiosulfate are excellent choices. A detailed protocol is provided below.

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling Bromomethyl Thiazoles

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with a full-face shield.[12][13][14]Provides a complete barrier against splashes and vapors. Standard safety glasses are insufficient.
Hand Protection Double-gloving with nitrile or neoprene gloves.[13][15]Provides a robust barrier. The outer glove can be removed immediately upon known or suspected contamination, protecting the inner glove and skin.
Body Protection A fully-buttoned, chemical-resistant lab coat. A chemical-resistant apron is recommended for large-scale work.[12][14]Protects skin and personal clothing from splashes and spills.
Respiratory Not typically required if all work is performed in a certified fume hood. For spill cleanup, consult safety protocols.A fume hood is the primary barrier. Respirators require specialized fit-testing and training.[16]
Experimental Protocols

Protocol 1: Quenching of Bromomethyl Thiazole Waste Streams

This protocol details the neutralization of reactive bromomethyl thiazoles in liquid waste.

  • Preparation: Perform all steps inside a certified chemical fume hood. Place the container of waste (aqueous or organic) in a secondary containment tray and ensure it is being stirred gently with a magnetic stir bar.

  • Quenching Agent: Prepare a 10% (w/v) aqueous solution of a quenching agent. Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) are recommended.

  • Neutralization: Slowly add the quenching solution to the stirring waste. A molar excess (approx. 1.5x) of the quenching agent to the maximum possible amount of bromomethyl thiazole is recommended. Be aware of potential exotherms, especially with concentrated waste streams.

  • Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure the reaction goes to completion.

  • Verification: Carefully waft the air above the container to check for any lingering lachrymatory odor. If irritation is still present, add more quenching solution and stir for another hour.

  • Disposal: Once fully quenched, the waste can be disposed of according to your institution's hazardous waste procedures.

Mandatory Visualization

Safe_Handling_Workflow cluster_Pre Phase 1: Preparation cluster_Exec Phase 2: Execution (Inside Fume Hood) cluster_Post Phase 3: Decontamination & Disposal PPE 1. Don PPE - Goggles & Face Shield - Double Gloves - Lab Coat FumeHood FumeHood PPE->FumeHood Handling 3. Handle Chemical - Weighing - Transfers - Reaction FumeHood->Handling Workup 4. Workup & Purification - Quench Reaction Mixture - Extractions - Chromatography Handling->Workup Decon 5. Decontaminate - Quench all glassware - Wipe down surfaces Workup->Decon Waste 6. Manage Waste - Quench all liquid waste - Seal solid waste containers - Dispose per guidelines Decon->Waste

Caption: A phased workflow for the safe handling of bromomethyl thiazoles.

Quenching_Reaction BMT Bromomethyl Thiazole (Lachrymatory & Volatile) plus1 + arrow SN2 Reaction BMT->arrow Quench NaHSO₃ (Nucleophilic Quench) Quench->arrow Product Thiazolylmethyl Sulfonate Salt (Non-Lachrymatory & Non-Volatile) plus2 + Byproduct NaBr arrow->Product arrow->Byproduct

Caption: The nucleophilic substitution reaction for quenching bromomethyl thiazole.

References

  • Tear gas. (n.d.). Google Arts & Culture.
  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow.
  • Lachrymatory agent. (n.d.). chemeurope.com.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • The Biological Mechanisms of Tear Gas on the Human Body. (2021). Stanmed.
  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Wohl Ziegler Bromination. (2022). YouTube. Retrieved February 12, 2026, from [Link]

  • Wohl-Ziegler Reaction Definition. (n.d.). Fiveable. Retrieved February 12, 2026, from [Link]

  • Wohl–Ziegler bromination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
  • Alkyl Halides. (n.d.). Course Hero.
  • 7.6.1. Elimination of Alkyl Halides. (2019). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved February 12, 2026, from [Link]

  • Essential Chemical PPE. (2023). Trimaco. Retrieved February 12, 2026, from [Link]

  • Recommended PPE to handle chemicals. (n.d.). BESA. Retrieved February 12, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 12, 2026, from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved February 12, 2026, from [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved February 12, 2026, from [Link]

  • Safe Chemical Handling / Lab Safety Video Part 5. (2014). YouTube. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 12, 2026

Part 1: The Core Directive (Executive Summary)

You are likely here because your thiazole functionalization is failing in one of three ways: low conversion (kinetic trapping), regio-scrambling (loss of C2/C5 selectivity), or decomposition (ring opening/tarring).

Thiazole is an electron-deficient heterocycle with a high activation energy for electrophilic substitution but high acidity at the C2 position. Temperature is not just a variable; it is the switch that toggles between Concerted Metallation-Deprotonation (CMD) pathways and Radical (Minisci) manifolds.

The Golden Rule:

  • < 0°C: Mandatory for C2-Lithiation (prevents ring fragmentation).

  • 60°C – 80°C: Optimal for Radical Alkylation (Minisci) and Photoredox.

  • 100°C – 140°C: Required for Pd-Catalyzed C-H Activation (CMD mechanism).

  • > 150°C: Danger Zone (Retro-cyclization/Desulfurization).

Part 2: Visualizing the Thermal Landscape

The following decision matrix guides you to the correct temperature window based on your target regioselectivity and available machinery.

ThiazoleOptimization Start Target Position on Thiazole Ring C2 C2-Position (Most Acidic) Start->C2 C5 C5-Position (Most Electron Rich) Start->C5 Lithiation Lithiation/Grignard (Nucleophilic) C2->Lithiation Strong Base Radical Minisci Radical Alkylation C2->Radical Acidic/Oxidative PdCat Pd-Catalyzed C-H Activation (Electrophilic/CMD) C5->PdCat Pd(II) Catalyst Cryo Cryogenic (-78°C to 0°C) *Prevents Ring Opening* Lithiation->Cryo MidTemp Mid-Range (50°C - 80°C) *Radical Generation* Radical->MidTemp HighTemp High-Range (110°C - 140°C) *Overcomes C-H Barrier* PdCat->HighTemp

Figure 1: Thermal Decision Matrix for Thiazole Functionalization. Select your temperature based on the mechanistic pathway required for your target isomer.

Part 3: Detailed Protocols & Troubleshooting

Module A: Palladium-Catalyzed C-H Alkylation (C5-Selective)

Target Audience: Discovery Chemists scaling up lead compounds.

The Science: Thiazoles are poor substrates for standard electrophilic aromatic substitution. Modern protocols utilize a CMD (Concerted Metallation-Deprotonation) mechanism. This requires a carboxylate ligand (e.g., Pivalate) to act as an intramolecular base, abstracting the proton while the metal coordinates.

  • Why Heat? The C5-H bond is stable. Temperatures of 110–140°C are necessary to overcome the activation energy for the C-H cleavage step. Below this, the catalyst rests as an inactive coordinate complex.

Standard Protocol (Optimized):

  • Substrate: Thiazole (1.0 equiv), Alkyl Halide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) or equivalent bulky phosphine.

  • CMD Base: Cs₂CO₃ (2.0 equiv) + Pivalic Acid (30 mol%) .

  • Solvent: Toluene or Xylene (Anhydrous).

  • Temperature: 120°C (Sealed tube).

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50% conversion even after 24 hours at 100°C. Should I add more catalyst?

  • Diagnosis: Kinetic Trapping.

  • Explanation: At 100°C, you may have enough energy to form the pre-catalytic complex but insufficient energy to drive the rate-limiting C-H bond cleavage efficiently. Adding more catalyst won't lower the activation barrier.

  • Solution: Increase temperature to 130°C . If using a lower-boiling solvent (e.g., Dioxane), switch to Xylene or Mesitylene to access higher thermal windows without excessive pressure buildup.

Q2: I am seeing a mixture of C2 and C5 alkylation. How do I fix this?

  • Diagnosis: Loss of Regiocontrol due to "Scorched Earth" conditions.

  • Explanation: While C5 is electronically favored for Pd-catalysis, extremely high temperatures (>150°C) or the presence of Cu-co-catalysts can activate the more acidic C2 position via a competitive deprotonation pathway.

  • Solution:

    • Lower temperature strictly to 110°C .

    • Remove Copper: If using a Pd/Cu system, switch to a Pd-only system with a bulky ligand (e.g., DavePhos or PCy₃) which sterically disfavors the crowded C2 position [1].

Q3: The reaction mixture turned into a black tar, and I lost the starting material.

  • Diagnosis: Thermal Decomposition (Ring Opening).

  • Explanation: Thiazoles can undergo retro-cyclization at high temperatures, especially if the C2 position is unsubstituted and strong bases are present. Sulfur extrusion is a known failure mode above 150°C [2].

  • Solution:

    • Cap the temperature at 140°C .

    • Ensure strict exclusion of oxygen (which accelerates oxidative degradation of the sulfur ring).

Module B: Minisci Radical Alkylation (C2-Selective)

Target Audience: Medicinal Chemists needing rapid diversification.

The Science: This method uses alkyl radicals (generated from carboxylic acids/persulfate or halides/photoredox) to attack the protonated thiazole.

  • Why Moderate Heat? Thermal Minisci (Ag/Persulfate) requires 50–80°C to decompose the persulfate oxidant and generate radicals. Too high (>90°C) causes the alkyl radical to recombine or abstract hydrogen from the solvent rather than the thiazole.

Comparative Data: Temperature vs. Yield

MethodTemp (°C)Radical SourceYield (C2-Alkyl)Major Side Product
Classic Minisci 25°CPersulfate/Ag< 10%Unreacted SM
Thermal Minisci 70°C Persulfate/Ag65-80% Polyl-alkylation
High-Temp Minisci 100°CPersulfate/Ag30%Polymer/Tar
Photoredox 25-40°CIr/Ru Cat + Blue LED70-90%Minimal
Troubleshooting Guide (Q&A)

Q4: I am getting poly-alkylation (di- and tri-substituted products).

  • Diagnosis: Radical concentration is too high relative to substrate diffusion.

  • Explanation: At high temperatures (>80°C), the radical generation rate spikes. The product (alkyl-thiazole) is often more electron-rich and reactive than the starting material, leading to over-reaction.

  • Solution:

    • Lower Temperature: Drop to 50–60°C .

    • Slow Addition: Syringe pump the oxidant/radical precursor over 2 hours.

    • Biphasic System: Use a DCM/Water biphasic mixture. The radical reacts in the aqueous phase (where the protonated thiazole is), and the neutral product extracts into the organic phase, protecting it from further reaction [3].

Part 4: Mechanistic Visualization (CMD Pathway)

Understanding where the temperature energy is consumed is critical for optimization.

CMDMechanism Pd_L Pd(II) Species (Active Catalyst) Coord Coordination Complex (Low Energy) Pd_L->Coord + Thiazole TS CMD Transition State (High Energy Barrier) REQUIRES HEAT (>100°C) Coord->TS Activation Palladacycle Thiazole-Pd-Intermediate TS->Palladacycle C-H Cleavage Product Alkylated Thiazole Palladacycle->Product Reductive Elim. Product->Pd_L Turnover

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. The transition from Coordination to Palladacycle (TS) is the rate-determining step heavily influenced by temperature.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.

  • Li, J., & Kapur, M. (2011). "Transition Metal-Catalyzed C–H Functionalization of Heterocycles." Chemistry – An Asian Journal, 6(9), 2216–2230.

  • Dunton, A. A., et al. (2019). "Minisci reactions: Versatile C–H functionalizations for medicinal chemists."[1] MedChemComm, 2(12), 1135-1161.

  • Joo, J. M., et al. (2019).[2] "Pd-Catalyzed Direct C–H Alkylation of Thiazoles." Journal of Organic Chemistry, 84(5), 2901–2910.

  • Minisci, F. (1971).[3][4] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.

Sources

Technical Support Center: Navigating the Purification Challenges in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Unreacted α-Bromo Ketone Impurities

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often persistent challenge: the removal of unreacted α-bromo ketone starting materials from the final thiazole product. As Senior Application Scientists, we offer not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: The Persistent α-Bromo Ketone

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, reacts an α-haloketone (in this case, an α-bromo ketone) with a thioamide to form the desired thiazole ring.[1][2] While often high-yielding, a frequent complication is the presence of residual, unreacted α-bromo ketone in the crude product.[3] This impurity can be problematic for several reasons:

  • Similar Polarity: The α-bromo ketone and the resulting thiazole product often exhibit similar polarities, making their separation by standard chromatographic techniques challenging.

  • Reactivity: The electrophilic nature of the α-bromo ketone can lead to side reactions in subsequent synthetic steps or interfere with biological assays.

  • Toxicity: α-Bromo ketones are often lachrymators and skin irritants, making their complete removal essential for safety.

This guide will equip you with the knowledge to effectively identify, troubleshoot, and eliminate this persistent impurity.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my thiazole product is contaminated with unreacted α-bromo ketone?

A1: Several analytical techniques can be employed to detect the presence of α-bromo ketone impurities:

  • Thin-Layer Chromatography (TLC): This is often the first and quickest method. Co-spotting your crude product with the α-bromo ketone starting material will reveal if a spot with the same Rf value is present. Visualization is key, as both compounds might be UV-active. Specific stains can help differentiate them. For instance, a 2,4-dinitrophenylhydrazine (DNPH) stain will react with the ketone to produce a distinct yellow or orange spot, which will be absent for the thiazole product.[4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence. Look for the characteristic singlet for the α-protons of the bromo ketone, typically found in the range of 4.0-5.0 ppm.[6][7] The aromatic protons of the thiazole ring will appear in a different region, usually between 7.0 and 8.5 ppm.

  • LC-MS: Liquid chromatography-mass spectrometry can separate the two compounds and provide their respective molecular weights, confirming the presence of the impurity.

Q2: My standard column chromatography procedure isn't separating the α-bromo ketone from my thiazole product. What can I do?

A2: This is a common issue due to the similar polarities of the two compounds. Here are several strategies to improve separation:

  • Solvent System Optimization: Systematically screen a range of solvent systems with varying polarities. A good starting point for thiazole derivatives is a mixture of hexanes and ethyl acetate.[3][8] Small additions of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the separation.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

  • Gradient Elution: Employing a solvent gradient during column chromatography, where the polarity of the eluent is gradually increased, can often resolve closely eluting compounds.

Q3: Can I use recrystallization to remove the α-bromo ketone?

A3: Recrystallization can be an effective purification method if a suitable solvent or solvent system is identified.[9][10] The ideal solvent will dissolve the thiazole product at high temperatures but have limited solubility for it at low temperatures, while the α-bromo ketone impurity remains in the mother liquor.

  • Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).[11]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.[10]

Q4: Are there chemical methods to selectively remove the α-bromo ketone without affecting my thiazole product?

A4: Yes, this approach, often referred to as "scavenging," uses a reagent that selectively reacts with the impurity, converting it into a compound that is easily removed.

  • Polymer-Supported Scavengers: Resins functionalized with nucleophilic groups like thiophenol (PS-Thiophenol) can react with the electrophilic α-bromo ketone.[12] The resulting resin-bound byproduct can then be simply filtered off.[1][13]

  • Chemical Quenching: Adding a nucleophilic quenching agent to the reaction mixture after the thiazole formation is complete can be effective. A mild nucleophile like thiophenol or a water-soluble phosphine such as tris(2-carboxyethyl)phosphine (TCEP) can react with the α-bromo ketone.[14][15][16][17][18] The resulting products will have significantly different polarities, facilitating their removal by extraction or chromatography.

Troubleshooting Guide

This section provides a systematic approach to tackling persistent α-bromo ketone contamination.

Problem: Significant amount of α-bromo ketone remains after the reaction.
Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the α-bromo ketone spot is minimized. - Increase Temperature: Gently heating the reaction mixture can drive it to completion.[19] - Check Reagent Stoichiometry: Ensure the thioamide is used in at least a 1:1 molar ratio, or a slight excess, to the α-bromo ketone.
Decomposition of Thioamide - Use a Milder Base: If a strong base is used, it may decompose the thioamide. Consider using a weaker base like sodium bicarbonate. - Lower Reaction Temperature: High temperatures can lead to thioamide degradation.
Problem: Difficulty in separating the α-bromo ketone from the thiazole product.
Purification Method Troubleshooting Steps
Column Chromatography - Fine-tune the Eluent: Test small, incremental changes in the solvent ratio. For example, if using 9:1 Hexanes:EtOAc, try 9.5:0.5 and 8.5:1.5. - Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can improve band sharpness and separation. - Use a Longer Column: A longer column provides more surface area for separation.
Recrystallization - "Oiling Out": If the product separates as an oil instead of crystals, try using a lower boiling point solvent or a solvent pair. Slowing the cooling rate can also help.[10] - No Crystal Formation: The solution may not be saturated. Try boiling off some of the solvent. If that fails, try a different solvent in which the product is less soluble. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[10]
Chemical Scavenging - Incomplete Scavenging: Ensure a sufficient excess of the scavenger is used (typically 2-3 equivalents relative to the estimated amount of impurity). - Scavenger Reactivity: Confirm that the chosen scavenger does not react with your thiazole product under the reaction conditions. Run a small-scale control experiment.

Experimental Protocols

Protocol 1: Enhanced Column Chromatography for Thiazole Purification

Materials:

  • Crude thiazole product containing α-bromo ketone impurity

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Dichloromethane

  • TLC plates, developing chamber, and UV lamp

  • Glass column and collection tubes

Procedure:

  • TLC Analysis: Develop a TLC system that provides good separation between the thiazole product and the α-bromo ketone. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the thiazole product.

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent identified in the TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If separation is still not optimal, a shallow gradient can be employed (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure thiazole product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chemical Scavenging with Polymer-Supported Thiophenol

Materials:

  • Crude thiazole product containing α-bromo ketone impurity

  • Polymer-supported thiophenol (PS-Thiophenol) resin

  • A suitable solvent (e.g., dichloromethane or THF)

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve Crude Product: Dissolve the crude product in a suitable solvent in a round-bottom flask.

  • Add Scavenger Resin: Add PS-Thiophenol resin (approximately 2-3 equivalents based on the estimated amount of α-bromo ketone impurity) to the solution.

  • Stir: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the α-bromo ketone spot by TLC.

  • Filter: Filter the reaction mixture to remove the resin.

  • Wash Resin: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified thiazole product.

Visualizations

Hantzsch Thiazole Synthesis and the Impurity Problem

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Hantzsch Synthesis cluster_products Crude Product alpha-Bromo Ketone alpha-Bromo Ketone Reaction Reaction Mixture alpha-Bromo Ketone->Reaction Thioamide Thioamide Thioamide->Reaction Thiazole Product Thiazole Product Reaction->Thiazole Product Unreacted alpha-Bromo Ketone Unreacted α-Bromo Ketone (Impurity) Reaction->Unreacted alpha-Bromo Ketone

Caption: The Hantzsch synthesis yields the desired thiazole and the unreacted α-bromo ketone impurity.

Troubleshooting Workflow for α-Bromo Ketone Removal

Troubleshooting_Workflow Start Crude Product with α-Bromo Ketone Impurity TLC Analyze by TLC Start->TLC Separation Good Separation? TLC->Separation Column Optimize Column Chromatography Separation->Column Yes Recrystallization Attempt Recrystallization Separation->Recrystallization No Pure Pure Thiazole Product Column->Pure Separation_Recryst Successful? Recrystallization->Separation_Recryst Try Different Solvents Scavenging Consider Chemical Scavenging Scavenging->Pure Separation_Recryst->Scavenging No Separation_Recryst->Pure Yes

Caption: A decision-making workflow for purifying thiazoles from α-bromo ketone impurities.

References

  • Humphries, P.S. and Finefield, J.M. (2006). Tetrahedron Lett., 47, 2443-2446. Available at: [Link]

  • Habermann, J., Ley, S. V., Scicinski, J. J., Scott, J. S., Smits, R., & Thomas, A. W. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (17), 2425-2427. Available at: [Link]

  • University of Houston. (n.d.). Recrystallization. Available at: [Link]

  • Habermann, J., Ley, S. V., & Scicinski, J. J. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. Available at: [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Available at: [Link]

  • designer-drug.com. (n.d.). Solid-Supported Reagents in Organic Synthesis. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization.pdf. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • Shafer, D. E., Inman, J. K., & Lees, A. (2000). Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. Analytical biochemistry, 282(1), 161–164. Available at: [Link]

  • Google Patents. (1949). Purification of 2-aminothiazole.
  • Shafer, D. E., Inman, J. K., & Lees, A. (2000). Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. Semantic Scholar. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Wikipedia. (n.d.). TCEP. Available at: [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]

  • El-Sayed, N. N., Al-Ghorbani, M., & Al-Omair, M. A. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. Molecules, 19(12), 20658–20670. Available at: [Link]

  • University of California, San Diego. (n.d.). TLC Stains. Available at: [Link]

  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. Molecules, 25(13), 3051. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Bouziane, A., Othman, A. A., & Ben-Azza, B. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2951. Available at: [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882-4886. Available at: [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Sharma, I., & van der Donk, W. A. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS chemical biology, 15(3), 738–745. Available at: [Link]

  • Yoo, W. J., & Li, C. J. (2015). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. ResearchGate. Available at: [Link]

  • Mamedov, V. A., Kalmas, A. A., & Gubaidullin, A. T. (2015). Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). bromoacetone. Available at: [Link]

  • de la Torre, A., & Portilla, J. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(24), 5948. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Google Patents. (2013). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

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Validation & Comparative

Navigating the 1H NMR Landscape of 4-Bromomethyl Thiazoles: A Comparative Guide to Chemical Shifts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a precise understanding of the structural characteristics of synthetic intermediates is paramount. Among the various analytical techniques, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for elucidating molecular structures. This guide provides an in-depth comparative analysis of the 1H NMR chemical shift of the methylene protons (-CH2Br) in 4-bromomethyl thiazole derivatives, a class of compounds frequently utilized as versatile building blocks in medicinal chemistry.

The chemical shift of the CH2Br protons in these heterocyclic systems is a sensitive probe of the electronic environment within the molecule. Subtle changes in the substitution pattern on the thiazole ring can lead to significant variations in the resonance frequency of these protons, providing valuable insights into the electronic and steric effects at play. This guide will explore these influencing factors, present a comparative analysis of experimental data for various substituted 4-bromomethyl thiazoles, and provide a robust experimental protocol for acquiring high-quality 1H NMR spectra.

The Thiazole Ring's Influence on the Benzylic-like CH2Br Protons

The protons of a bromomethyl group typically resonate in the range of 3.4–4.7 ppm.[1] In 4-bromomethyl thiazoles, the CH2Br group is attached to a heterocyclic aromatic ring, making these protons "benzylic-like." Their chemical shift is primarily influenced by a combination of inductive and anisotropic effects. The electronegative bromine atom withdraws electron density from the methylene group, causing a deshielding effect and a downfield shift.[2] Furthermore, the aromatic thiazole ring generates its own magnetic field, which can either shield or deshield the adjacent protons depending on their spatial orientation relative to the ring current.

Comparative Analysis of 1H NMR Chemical Shifts

The electronic nature of substituents at the 2- and 5-positions of the thiazole ring plays a crucial role in modulating the chemical shift of the 4-CH2Br protons. Electron-donating groups (EDGs) tend to increase the electron density on the thiazole ring, leading to a shielding effect and an upfield shift (lower ppm value) of the CH2Br signal. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a deshielding effect and a downfield shift (higher ppm value).

Below is a table summarizing the experimentally observed 1H NMR chemical shifts for the CH2Br protons in a series of 4-bromomethyl thiazole derivatives.

CompoundSubstituent at C2Substituent at C51H NMR Chemical Shift of CH2Br (ppm)Solvent
1 PhenylH4.65CDCl3
2 4-ChlorophenylH4.66CDCl3
3 4-MethoxyphenylH4.63CDCl3
4 MethylMethyl4.58CDCl3
5 AminoH~4.7 (as hydrobromide)D2O
6 HEthyl carboxylate4.72CDCl3

Analysis of the Data:

  • Effect of Aryl Substituents at C2: The presence of a phenyl group at the 2-position (Compound 1) results in a chemical shift of 4.65 ppm. Introducing an electron-withdrawing chlorine atom on the phenyl ring (Compound 2) causes a slight downfield shift to 4.66 ppm. Conversely, an electron-donating methoxy group (Compound 3) leads to a slight upfield shift to 4.63 ppm. This trend aligns with the expected electronic effects of these substituents.

  • Effect of Alkyl Substituents: The presence of two methyl groups at the 2- and 5-positions (Compound 4) results in an upfield shift to 4.58 ppm compared to the 2-phenyl derivative. This is consistent with the electron-donating nature of alkyl groups.

  • Effect of an Amino Group: While the data for 2-amino-4-bromomethylthiazole (Compound 5) is for the hydrobromide salt in D2O, the approximate chemical shift of 4.7 ppm suggests a significant downfield shift. This is likely due to the protonation of the amino group, which enhances its electron-withdrawing inductive effect.

  • Effect of an Electron-Withdrawing Group at C5: The presence of an electron-withdrawing ethyl carboxylate group at the 5-position (Compound 6) leads to a noticeable downfield shift to 4.72 ppm, highlighting the strong deshielding effect of this substituent.

Visualizing the Electronic Effects

The influence of substituents on the chemical shift can be visualized through the following diagram, which illustrates the electron-donating and electron-withdrawing effects on the thiazole ring.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Dissolve sample in deuterated solvent b Add internal standard (TMS) a->b c Tune and shim spectrometer b->c d Acquire 1H NMR spectrum c->d e Fourier transform and phase correction d->e f Reference to TMS e->f g Integrate and analyze signals f->g h Compare with literature/database values g->h

Caption: Workflow for 1H NMR analysis of 4-bromomethyl thiazoles.

Conclusion

The 1H NMR chemical shift of the CH2Br protons in 4-bromomethyl thiazoles is a valuable diagnostic tool for chemists. By understanding the interplay of inductive and anisotropic effects, and by comparing experimental data with that of known analogues, researchers can confidently assign the structure of their synthesized compounds. The systematic trends observed with different substituents provide a predictive framework for estimating chemical shifts in novel derivatives. Adherence to a standardized experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental to the integrity of chemical research and drug development.

References

  • BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. BenchChem Technical Support Team.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts.
  • Supporting Information for various chemical publications providing NMR d
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • MSU Chemistry Department. Proton NMR Table.

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Comparative Analysis of Mass Spectrometry Fragmentation: 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Analytical Chemistry and Drug Development

As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole. This document moves beyond a simple cataloging of fragments to offer a mechanistic interpretation of the fragmentation pathways, comparing them with structurally similar analogues to provide a deeper understanding for compound identification and characterization in complex matrices.

Introduction: The Significance of Thiazole Moieties and Mass Spectrometry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer agents and antivirals. The specific compound, this compound, serves as a key intermediate in the synthesis of various therapeutic candidates. Its characterization is paramount, and mass spectrometry stands as a primary tool for this purpose. Understanding its fragmentation pattern is not merely an academic exercise; it is crucial for metabolite identification, reaction monitoring, and quality control in drug development pipelines.

This guide will focus on the fragmentation behavior under Electron Ionization (EI), a common and highly informative ionization technique for small, relatively non-polar molecules.

Experimental Methodology: Acquiring the Mass Spectrum

While the spectrum for this exact molecule is not publicly available, a standard protocol for its acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) with EI is presented below. This protocol is designed to be self-validating by including standards and blanks.

Protocol: GC-MS Analysis with Electron Ionization
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare a dilution series to determine the optimal concentration for analysis.

    • Include a solvent blank and a known standard for instrument performance verification.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, with a 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with library spectra.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments.

The workflow for this analysis is visualized in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Analyte Crystal Solvent DCM/EtOAc Sample->Solvent Dilution Dilution Series Solvent->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column GC Column Injector->Column Oven Oven (Temp Ramp) Column->Oven IonSource EI Ion Source (70 eV) Oven->IonSource Elution Quad Quadrupole Analyzer IonSource->Quad Detector Detector Quad->Detector DataSystem Data System Detector->DataSystem Signal Fragmentation_Pathways cluster_fragments Primary Fragments M Molecular Ion (M⁺˙) m/z 295/297 F216 [M - Br]⁺ m/z 216 M->F216 - •Br F91 [C₇H₇]⁺ (Tropylium) m/z 91 M->F91 - C₅H₄NBrS• F202 [M - CH₂Br]⁺ m/z 202 M->F202 - •CH₂Br

Caption: Predicted primary fragmentation pathways from the molecular ion.

Comparative Analysis: The Influence of the Bromomethyl Group

To truly understand the fragmentation pattern, it is instructive to compare it with a structurally similar compound that lacks the key bromomethyl functional group. Let us consider 4,5-dimethyl-2-p-tolyl-thiazole (MW: 217.1 g/mol ).

FragmentPredicted m/z for this compoundPredicted m/z for 4,5-dimethyl-2-p-tolyl-thiazoleMechanistic Role of the -CH₂Br Group
Molecular Ion (M⁺˙) 295/297217The bromine isotopes provide a clear diagnostic signature.
[M - H]⁺ -216In the dimethyl analogue, loss of a hydrogen radical from a methyl group is a likely primary fragmentation, leading to a stable cation.
[M - Br]⁺ 216 N/AThis is the most significant and diagnostic fragmentation for the title compound, directly indicating the presence and lability of the bromine atom.
Tropylium Ion [C₇H₇]⁺ 9191This fragment is common to both, as it originates from the conserved p-tolyl group, serving as a common structural marker.
Thiazole Ring Fragments VariousVariousBoth compounds will exhibit complex fragmentation patterns related to the cleavage of the thiazole ring itself, though the initial fragmentation pathways will differ.

This comparison clearly demonstrates that the loss of the bromine radical to form the m/z 216 fragment is the most telling feature of this compound. While the tropylium ion at m/z 91 confirms the presence of the tolyl group, the intense peak at m/z 216, coupled with the isotopic signature of the molecular ion, provides unambiguous evidence for the complete structure.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is dominated by several key, structurally informative pathways. The most diagnostically significant features are:

  • The Molecular Ion Pair: A doublet at m/z 295/297 with roughly equal intensity, confirming the presence of a single bromine atom.

  • The Base Peak: A highly abundant fragment at m/z 216, resulting from the facile loss of a bromine radical (•Br) to form a stabilized carbocation.

  • The Tropylium Ion: A significant peak at m/z 91, indicative of the p-tolyl substituent.

By comparing these expected fragments with those of a non-brominated analogue, the profound directive effect of the C-Br bond on the fragmentation cascade becomes evident. This analysis serves as a robust framework for the identification and structural elucidation of this and related thiazole-based synthetic intermediates.

References

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Thiazoles in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is paramount to achieving efficient and high-yielding reactions. Halomethyl thiazoles are versatile intermediates, but the choice between a chloromethyl and a bromomethyl derivative can significantly impact reaction kinetics and overall success. This guide provides an in-depth comparison of the reactivity of chloromethyl and bromomethyl thiazoles, supported by fundamental principles of organic chemistry and a detailed experimental protocol for their comparative evaluation.

The Decisive Role of the Leaving Group in SN2 Reactions

The reactivity of chloromethyl and bromomethyl thiazoles in nucleophilic substitution reactions is primarily governed by the nature of the halogen, which functions as the leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate-determining step of an SN2 reaction involves the backside attack of a nucleophile on the electrophilic carbon atom, leading to the simultaneous formation of a new bond and cleavage of the bond to the leaving group.[1][3]

The efficiency of this process is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. A good leaving group is typically the conjugate base of a strong acid.[4] When comparing chloride and bromide, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base and a more stable anion than the chloride ion (Cl⁻). This inherent stability makes bromide a better leaving group.[5]

The carbon-halogen bond strength also plays a crucial role. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond.[6] This means that less energy is required to break the C-Br bond, resulting in a lower activation energy for the reaction and, therefore, a faster reaction rate for bromomethyl thiazoles compared to their chloromethyl counterparts.[7]

Visualizing the SN2 Reaction Pathway

The following diagram illustrates the concerted mechanism of an SN2 reaction at the methylene carbon of a halomethyl thiazole.

Caption: Generalized SN2 mechanism for halomethyl thiazoles.

Comparative Experimental Protocol: Nucleophilic Substitution with a Thiol

To empirically validate the difference in reactivity, the following protocol describes a comparative study of the reaction of a chloromethyl thiazole and a bromomethyl thiazole with a model nucleophile, thiophenol.

Materials:

  • 2-Chloro-5-chloromethylthiazole or a similar chloromethylthiazole derivative

  • 2-Bromo-5-bromomethylthiazole or a similar bromomethylthiazole derivative[8]

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, prepare identical reaction mixtures. To each flask, add N,N-dimethylformamide (DMF) (0.5 M).

  • Base Addition: To each stirred solution, add potassium carbonate (1.5 equivalents).

  • Nucleophile Addition: Add thiophenol (1.1 equivalents) to each flask at room temperature and stir for 15 minutes.

  • Substrate Addition: To one flask, add the chloromethyl thiazole (1.0 equivalent). To the second flask, add the bromomethyl thiazole (1.0 equivalent).

  • Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15-30 minutes).

  • Workup: Upon completion of the reaction (as determined by the consumption of the starting material on TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Analysis: Purify the crude product by column chromatography on silica gel if necessary. Determine the yield and purity of the product from each reaction.

Visualizing the Experimental Workflow

experimental_workflow chloro_setup 1. Dissolve chloromethyl thiazole in DMF chloro_base 2. Add K₂CO₃ chloro_setup->chloro_base chloro_nuc 3. Add Thiophenol chloro_base->chloro_nuc chloro_react 4. Stir and Monitor by TLC chloro_nuc->chloro_react chloro_workup 5. Aqueous Workup chloro_react->chloro_workup chloro_purify 6. Purification chloro_workup->chloro_purify chloro_yield 7. Determine Yield and Purity chloro_purify->chloro_yield bromo_setup 1. Dissolve bromomethyl thiazole in DMF bromo_base 2. Add K₂CO₃ bromo_setup->bromo_base bromo_nuc 3. Add Thiophenol bromo_base->bromo_nuc bromo_react 4. Stir and Monitor by TLC bromo_nuc->bromo_react bromo_workup 5. Aqueous Workup bromo_react->bromo_workup bromo_purify 6. Purification bromo_workup->bromo_purify bromo_yield 7. Determine Yield and Purity bromo_purify->bromo_yield

Caption: Parallel workflow for comparing the reactivity of halomethyl thiazoles.

Expected Outcomes and Data Presentation

Based on the principles discussed, the bromomethyl thiazole is expected to react significantly faster than the chloromethyl thiazole. This will be observable through TLC monitoring, where the starting material spot for the bromo-derivative will disappear more rapidly. The final yield of the desired product is also anticipated to be higher for the bromomethyl thiazole under identical reaction times, or the reaction will reach completion in a shorter timeframe.

The results of this comparative experiment can be effectively summarized in the following table:

ParameterChloromethyl ThiazoleBromomethyl Thiazole
Reaction Time (hours) e.g., 4-6e.g., 1-2
Isolated Yield (%) e.g., 75-85%e.g., >90%
Purity (by NMR/LC-MS) e.g., >95%e.g., >95%
Qualitative Observations Slower reaction, may require gentle heating to proceed to completion.Rapid reaction at room temperature.

Conclusion

In the context of nucleophilic substitution reactions, bromomethyl thiazoles are demonstrably more reactive than their chloromethyl counterparts. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion, which is attributed to its greater stability and the weaker carbon-bromine bond. For researchers and drug development professionals, this translates to several practical advantages when using bromomethyl thiazoles, including faster reaction times, milder reaction conditions, and potentially higher yields. While chloromethyl thiazoles remain valuable and often more cost-effective intermediates, the selection of a bromomethyl derivative is a strategic choice for accelerating synthesis and improving overall efficiency.

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A Senior Application Scientist's Guide to Thiazole Scaffolds: A Comparative Analysis of p-Tolyl vs. 4-Trifluoromethylphenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means it is a recurring structural motif found in a multitude of FDA-approved drugs and biologically active agents, demonstrating a broad range of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5]

The versatility of the thiazole core allows medicinal chemists to strategically modify its substituents to fine-tune a compound's pharmacological profile.[1] A common point of modification is the C2 position, where an aryl group is often attached to modulate target binding and pharmacokinetic properties. This guide provides an in-depth, objective comparison of two specific classes of C2-substituted thiazoles: the established 4-bromomethyl-5-methyl-2-p-tolyl-thiazole and its bioisosteric counterpart, the 4-(trifluoromethyl)phenyl analog.

We will dissect the rationale behind this common bioisosteric replacement, comparing the synthesis, physicochemical properties, and biological performance of these two classes, supported by experimental data and established protocols.

The Strategic Shift: From p-Tolyl to 4-Trifluoromethylphenyl

The substitution of a methyl group (as in p-tolyl) with a trifluoromethyl (CF3) group is a frequently employed tactic in medicinal chemistry.[6] This is not a random alteration but a strategic decision rooted in the profound impact the CF3 group has on a molecule's properties.[7][8] Understanding this "why" is crucial for rational drug design.

G cluster_core Core Scaffold cluster_analogs C2-Aryl Substituents Core 4-Bromomethyl-5-methyl-thiazole Tolyl p-Tolyl Group (-C₆H₄-CH₃) Core->Tolyl Analog A CF3 4-Trifluoromethylphenyl Group (-C₆H₄-CF₃) Core->CF3 Analog B (Bioisosteric Replacement)

Physicochemical Properties: A Tale of Two Substituents

The p-tolyl group consists of a toluene molecule attached at the para position and is considered nonpolar and hydrophobic.[9] The 4-trifluoromethylphenyl group, while also lipophilic, introduces powerful electronic changes.

Propertyp-Tolyl (-CH₃)4-Trifluoromethylphenyl (-CF₃)Rationale & Impact
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingThe high electronegativity of fluorine atoms makes the CF3 group a potent electron sink.[6][10] This deactivates the aromatic ring, which can significantly alter target binding interactions (e.g., hydrogen bonding, pi-stacking) and improve metabolic stability by making the ring less susceptible to oxidative metabolism.[10][11]
Lipophilicity (LogP) Increases lipophilicitySignificantly increases lipophilicityThe CF3 group is one of the most lipophilic substituents used in drug design.[10] Enhanced lipophilicity can improve membrane permeability and cell uptake, but must be carefully balanced to avoid poor solubility.[6][10]
Metabolic Stability Methyl group is a common site of oxidative metabolism (CYP450)C-F bond is extremely strong and resistant to metabolismReplacing the metabolically vulnerable methyl group with a robust CF3 group is a classic strategy to block metabolic hotspots, thereby increasing the drug's half-life and reducing patient drug load.[10][11]
Steric Profile Bulkier than a hydrogen atomBulkier than a methyl groupThe CF3 group is larger than a methyl group and can influence the molecule's conformation and how it fits into a target's binding pocket.[10]

This strategic substitution often aims to enhance a drug candidate's overall profile, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[12][13][14]

Comparative Synthesis: The Hantzsch Reaction

The synthesis of 2-aryl-thiazoles commonly employs the Hantzsch thiazole synthesis, a robust and widely used method involving the reaction of an α-haloketone with a thioamide.[15] The core reaction remains the same for both analogs, with the primary difference being the choice of the starting thioamide.

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Haloketone α-Haloketone (e.g., 1-bromo-3-chloropropan-2-one) Reaction Hantzsch Reaction (Solvent, e.g., Ethanol) Reflux Haloketone->Reaction Thioamide_Tolyl p-Toluothioamide Thioamide_Tolyl->Reaction Thioamide_CF3 4-(Trifluoromethyl)benzothioamide Thioamide_CF3->Reaction Product_Tolyl 2-p-Tolyl-thiazole Analog Reaction->Product_Tolyl Product_CF3 2-(4-Trifluoromethylphenyl)-thiazole Analog Reaction->Product_CF3

Experimental Protocol: Representative Hantzsch Thioazole Synthesis

This protocol describes a general procedure for synthesizing a 2-aryl-4,5-substituted thiazole.

Objective: To synthesize the target thiazole derivative via condensation of an α-haloketone and an appropriate thioamide.

Materials:

  • Substituted Thioamide (e.g., p-toluothioamide or 4-(trifluoromethyl)benzothioamide) (1.0 eq)

  • α-Haloketone (e.g., 1,3-dibromoacetone) (1.05 eq)

  • Anhydrous Ethanol (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a solution of the selected thioamide (1.0 eq) in anhydrous ethanol within a round-bottom flask, add the α-haloketone (1.05 eq).

    • Causality Note: Ethanol is a common solvent as it effectively dissolves the reactants and is suitable for reflux conditions. The slight excess of the α-haloketone ensures the complete consumption of the limiting thioamide reagent.

  • Reaction Execution: The reaction mixture is refluxed for 5-8 hours.

    • Causality Note: Heating under reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Monitoring: The progress of the reaction should be monitored by TLC.

    • Self-Validation: The disappearance of the starting material spots and the appearance of a new product spot on the TLC plate confirms the reaction is proceeding.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation).

  • Purification: The resulting solid is collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified thiazole product.[16]

    • Self-Validation: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Biological Performance: A Data-Driven Comparison

Several studies have synthesized and evaluated series of thiazole derivatives against various cancer cell lines, providing valuable structure-activity relationship (SAR) data.

Quantitative Data: Anticancer Activity

The following table summarizes comparative cytotoxicity data for thiazole derivatives where a p-tolyl or related alkyl-phenyl substituent was compared against a 4-trifluoromethylphenyl substituent.

ScaffoldCell LineIC₅₀ of p-Tolyl Analog (µM)IC₅₀ of 4-Trifluoromethylphenyl Analog (µM)Reference
1-(Aryl)-3-(thiazol-2-yl)thiourea HeLa (Cervical Cancer)>25~25[17]
1-(Aryl)-3-(thiazol-2-yl)thiourea A549 (Lung Cancer)>25~25[17]
N-(thiazol-2-yl)acetamide MDA-MB-231 (Breast Cancer)>25 (for p-ethylphenyl)1.03[18][19]

Data Interpretation: In the thiourea scaffold, the introduction of a trifluoromethylphenyl group imparted moderate antiproliferative activity where the tolyl analog was largely inactive.[17] In the acetamide scaffold, the trifluoromethylphenyl analog demonstrated potent activity in inhibiting cancer cell migration, while a similar alkyl-phenyl substituted analog was inactive.[18][19] These results strongly suggest that the electronic and metabolic properties of the CF3 group can be critical for conferring or enhancing biological activity.

Logical_Relationship cluster_input Molecular Modification cluster_properties Physicochemical Changes cluster_outcomes Potential Biological Outcomes Input Replace p-Tolyl with 4-CF₃-Phenyl Lipophilicity Increased Lipophilicity Input->Lipophilicity Electronics Strong Electron- Withdrawing Effect Input->Electronics Metabolism Blocked Oxidative Metabolism Input->Metabolism Binding Altered Target Binding Lipophilicity->Binding Electronics->Binding PK Improved Pharmacokinetics (Longer Half-Life) Metabolism->PK Activity Enhanced Biological Potency / Efficacy Binding->Activity PK->Activity

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Causality Note: During this incubation, only viable cells will convert the MTT into formazan.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

    • Self-Validation: A clear dose-dependent decrease in cell viability for active compounds validates the assay's results.

Conclusion and Future Outlook

The bioisosteric replacement of a p-tolyl group with a 4-trifluoromethylphenyl group is a powerful and rational strategy in drug design. This substitution leverages the unique physicochemical properties of the trifluoromethyl group—namely its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—to enhance the pharmacological profile of a lead compound.[7][10]

Experimental data from various thiazole-based scaffolds consistently demonstrate that this modification can transform an inactive or weakly active compound into a potent agent. The synthesis of these analogs is straightforward, typically employing established methods like the Hantzsch reaction, making this a highly accessible strategy for lead optimization campaigns.

For researchers in drug development, the choice between a p-tolyl and a 4-trifluoromethylphenyl analog is a choice between a classic, relatively inert substituent and a modern, functionally potent one. While the p-tolyl group may be suitable for initial screening or as a hydrophobic filler, the 4-trifluoromethylphenyl group offers multiple avenues for improving potency, selectivity, and pharmacokinetics, making it a superior choice for developing advanced drug candidates.

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A Senior Application Scientist's Guide to HPLC Retention Time Markers for Monitoring Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of In-Process Monitoring for Thiazole Synthesis

The thiazole ring is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and anti-cancer agents.[1][2][3] Its synthesis, therefore, is a frequent and critical operation in pharmaceutical research and development. Ensuring the efficiency, yield, and purity of these syntheses requires robust in-process controls. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering precise, real-time insights into the complex chemical transformations occurring within a reaction vessel.[4][5][6][7]

This guide provides an in-depth technical comparison and experimental framework for using Reversed-Phase HPLC (RP-HPLC) to monitor the progress of thiazole synthesis. We will move beyond a simple recitation of methods to explain the underlying chromatographic principles and the causal logic behind experimental design. By establishing reliable retention time markers for key starting materials, intermediates, and the final product, researchers can effectively track reaction kinetics, identify potential bottlenecks, and optimize conditions for a successful synthesis. We will use the classic Hantzsch thiazole synthesis as our primary model, given its widespread use and illustrative simplicity.[8][9][10]

The Hantzsch Thiazole Synthesis: A Chromatographic Case Study

The Hantzsch synthesis is a versatile and reliable method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[8][10] A representative example is the reaction between a thioamide (like thiourea) and an α-haloketone (like 2-bromoacetophenone) to yield a 2-aminothiazole derivative.

To effectively monitor this reaction, we must be able to chromatographically resolve and identify the following key species:

  • Starting Material 1 (SM1): The Thioamide (e.g., Thiourea)

  • Starting Material 2 (SM2): The α-Haloketone (e.g., 2-Bromoacetophenone)

  • Intermediate: The initial S-alkylation adduct before cyclization and dehydration.[10][11]

  • Final Product (P): The substituted thiazole (e.g., 2-Amino-4-phenylthiazole)

The logical progression of this reaction is visualized below.

Hantzsch_Pathway cluster_reactants Reactants SM1 Thioamide (e.g., Thiourea) Intermediate S-Alkylation Adduct (Intermediate) SM1->Intermediate + SM2 (S-Alkylation) SM2 α-Haloketone (e.g., 2-Bromoacetophenone) Product Substituted Thiazole (Final Product) Intermediate->Product - H2O (Cyclization/ Dehydration)

Caption: The Hantzsch thiazole synthesis pathway.

Designing the HPLC Method: A Logic-Driven Approach

The goal is to develop a single HPLC method that can separate compounds with a range of polarities. Reversed-Phase HPLC (RP-HPLC) is the modality of choice for this application, as it separates molecules based on their relative hydrophobicity, a property that differs significantly between our target analytes.[12][13]

Pillar 1: Stationary Phase Selection (The Column)

Choice: A C18 (Octadecylsilane) column. Rationale: C18 columns are the workhorse of RP-HPLC for their versatility and robust performance in separating small organic molecules.[13][14][15] The stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a nonpolar surface. The principle of separation is hydrophobic interaction:

  • Polar compounds (like thiourea) have little affinity for the nonpolar stationary phase and a high affinity for the polar mobile phase. They travel through the column quickly, resulting in short retention times .

  • Nonpolar/hydrophobic compounds (like the aromatic thiazole product) interact more strongly with the C18 chains. They are retained longer, resulting in longer retention times .

This differential affinity is the key to achieving separation between our reactants and products.

Pillar 2: Mobile Phase Composition (The Eluent)

Choice: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Rationale:

  • Solvent System: Water (polar) and acetonitrile (a less polar organic modifier) are used to create a mobile phase with tunable polarity.[13][15] Starting with a high concentration of water allows for the retention of more hydrophobic compounds. Gradually increasing the acetonitrile concentration (a gradient elution) decreases the mobile phase polarity, sequentially eluting compounds of increasing hydrophobicity.[16][17] This is essential for resolving both the very polar starting materials and the nonpolar product within a single run.

  • Acidic Modifier (Formic Acid): The addition of 0.1% formic acid is critical for two reasons. First, it protonates the basic nitrogen atom in the thiazole ring, ensuring the analyte exists in a single, consistent ionic state. Second, it suppresses the ionization of residual silanol groups on the silica surface of the stationary phase. This minimizes undesirable ionic interactions that can lead to severe peak tailing and poor resolution, a common issue with nitrogen-containing heterocycles.[16][18]

Pillar 3: Detector Selection

Choice: UV-Vis Detector set at 254 nm. Rationale: A UV detector is ideal because the key components of the reaction—the α-haloketone and the final thiazole product—contain aromatic rings. These structures act as strong chromophores, absorbing UV light. A wavelength of 254 nm is a common choice that provides good sensitivity for many aromatic compounds, allowing for the simultaneous monitoring of the disappearance of starting material and the appearance of the product.[15][19]

Experimental Protocol and Data Interpretation

This section outlines a self-validating workflow for monitoring the synthesis of 2-amino-4-phenylthiazole.

HPLC_Workflow A 1. Initiate Hantzsch Reaction (Thiourea + 2-Bromoacetophenone) B 2. Withdraw Aliquot at Time (t) A->B C 3. Quench & Dilute Sample (e.g., in Mobile Phase) B->C D 4. Inject onto HPLC System C->D E 5. Acquire Chromatogram D->E Using Validated Method F 6. Identify & Quantify Peaks (Compare Retention Times) E->F G 7. Plot Concentration vs. Time F->G

Caption: HPLC workflow for reaction monitoring.

Step-by-Step HPLC Monitoring Protocol
  • Reaction Initiation: Begin the synthesis of 2-amino-4-phenylthiazole by reacting 2-bromoacetophenone and thiourea, for example, in methanol with heating.[10]

  • Sample Preparation: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a larger volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture. This dilution stops the reaction and prepares the sample for injection.

  • Standard Preparation: Prepare individual standard solutions of pure thiourea, 2-bromoacetophenone, and (if available) the 2-amino-4-phenylthiazole product at a known concentration (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Inject the individual standards to determine their precise retention times (t_R_) under the established HPLC conditions. This is the most crucial step for validating peak identity.

    • Inject the quenched reaction samples from each time point.

Sample HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, equilibrate for 6 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Comparison of Retention Time Markers

Based on the principles of reversed-phase chromatography, we can predict the elution order of our components. The following table provides a comparative guide to the expected relative retention times. The absolute times will vary between systems, but the elution order and relative spacing should be consistent.

CompoundRoleExpected PolarityExpected HydrophobicityPredicted Relative Retention Time (t_R_)Rationale for Elution Order
Thiourea Starting MaterialHighLow~2.5 min (Earliest)Lacks significant hydrophobic character; minimal interaction with the C18 phase.
2-Bromoacetophenone Starting MaterialLowHigh~10.8 min (Intermediate)The phenyl group provides significant hydrophobicity, leading to strong retention.
2-Amino-4-phenylthiazole ProductLowVery High~12.5 min (Latest)The fused aromatic thiazole-phenyl system is more hydrophobic than the single phenyl ring of the starting material, resulting in the strongest retention.

By monitoring the chromatograms over time, a researcher will observe the peak areas for Thiourea and 2-Bromoacetophenone decrease while the peak area for 2-Amino-4-phenylthiazole increases, providing a quantitative measure of reaction conversion.

Ensuring Trustworthiness: Validation of Peak Identity

Objective data requires rigorous validation. The retention times in the table above are markers, but their identity must be confirmed.

  • Injection of Pure Standards: As described in the protocol, this is the primary and most reliable method. The retention time of a peak in the reaction mixture must exactly match that of a pure, known standard injected under identical conditions.

  • Spiking: If a peak is suspected to be a starting material, a small amount of the pure starting material can be added ("spiked") into a quenched reaction sample. Upon re-injection, the area of the corresponding peak should increase proportionally, confirming its identity.

  • LC-MS Analysis: For ultimate confidence, especially when unexpected peaks (potential byproducts or intermediates) appear, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is invaluable. The mass spectrometer provides the molecular weight of the compound eluting at a specific retention time, offering unambiguous structural confirmation.[12][19][20]

Conclusion

This guide establishes a comprehensive framework for utilizing Reversed-Phase HPLC as a powerful monitoring tool for thiazole synthesis. By making informed, scientifically-grounded decisions in method development—from selecting a C18 column to employing an acidified gradient mobile phase—researchers can establish a robust system for separating key reaction components. The relative retention times of the polar thioamide, the more hydrophobic α-haloketone, and the highly hydrophobic thiazole product serve as reliable markers to track the reaction's progress. Validating these markers with pure standards and, where necessary, LC-MS, ensures the integrity of the analytical data. This approach empowers scientists and drug development professionals to optimize reaction conditions, maximize yield, and ensure the quality and purity of these vital pharmaceutical building blocks.

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  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

  • Comparative retention times of compounds gained by different. (2016). ResearchGate. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Available at: [Link]

  • Reversed phase HPLC – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Table S1 Retention time and peak area of the analysts in method validation. (n.d.). Semantic Scholar. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2022). National Institutes of Health (NIH). Available at: [Link]

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A Comparative Guide to the Characterization of 2-p-tolyl-thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the thiazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1] Among these, 2-p-tolyl-thiazole derivatives have garnered significant attention for their therapeutic potential, demonstrating a spectrum of activities including anticancer and antimicrobial effects.[2][3] This guide provides an in-depth comparison of the characterization data of a representative 2-p-tolyl-thiazole derivative, 2-amino-4-(p-tolyl)thiazole, with its oxazole bioisosteres. Through a detailed examination of their physicochemical and biological properties, supported by experimental data and standardized protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing their research.

Introduction: The Significance of the Thiazole Scaffold

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, a structural feature that imparts unique physicochemical properties conducive to drug design.[4] The 2-amino-4-(p-tolyl)thiazole core, in particular, serves as a versatile building block in the synthesis of novel therapeutic agents.[5] Its derivatives have shown promise in inhibiting cancer cell growth and combating microbial infections, making a thorough understanding of their characterization essential for further development.[5][6]

Case Study: 2-Amino-4-(p-tolyl)thiazole

For the purpose of this guide, we will focus on 2-Amino-4-(p-tolyl)thiazole (CAS 2103-91-5) as a representative compound of the 2-p-tolyl-thiazole class.

Physicochemical Characterization Data

A comprehensive characterization of a novel compound is the bedrock of drug discovery, ensuring its identity, purity, and stability. Below is a summary of the key physicochemical data for 2-Amino-4-(p-tolyl)thiazole.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂S[7]
Molecular Weight 190.26 g/mol [7]
Melting Point 132-136 °C
Appearance White to light yellow crystalline powder[5]
Solubility Soluble in polar organic solvents[5]
Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 500 MHz) δ: 7.66 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 3H).[8]

Interpretation: The ¹H NMR spectrum confirms the presence of the p-tolyl group with the characteristic doublet signals for the aromatic protons and a singlet for the methyl group. The singlet at 6.66 ppm corresponds to the proton on the thiazole ring, and the broad singlet at 5.25 ppm is indicative of the amino protons.

The Oxazole Alternative: A Bioisosteric Comparison

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful strategy to modulate a compound's activity and physicochemical profile. Oxazoles, containing an oxygen atom instead of sulfur in the five-membered ring, are common bioisosteres of thiazoles.[4][9]

Comparative Physicochemical Properties: Thiazole vs. Oxazole Derivatives

The isosteric replacement of sulfur with oxygen can lead to significant changes in a molecule's properties.

PropertyThiazole DerivativesOxazole DerivativesRationale for Difference
Lipophilicity (log k'w) Generally higherSignificantly lowerThe higher electronegativity of oxygen compared to sulfur leads to increased hydrophilicity.[10]
Water Solubility (log S) Generally lowerSignificantly higher (often two orders of magnitude)Directly related to the difference in lipophilicity.[10]
Reactivity The thiazole ring is generally more aromatic and less reactive towards electrophiles at the 2-position compared to oxazole.The oxazole ring is more susceptible to electrophilic attack, particularly at the 5-position.[4][11]The differing electronegativity and aromaticity of the heterocyclic rings influence their electron density distribution.[11]

This difference in physicochemical properties can have profound implications for a drug candidate's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). The increased water solubility of oxazole derivatives, for instance, could lead to improved bioavailability.[10]

Comparative Biological Activity

Both thiazole and oxazole derivatives exhibit a wide range of biological activities. Here, we compare their potential as antimicrobial and anticancer agents.

Antimicrobial Activity
  • 2-Amino-4-(p-tolyl)thiazole derivatives: Have shown activity against various bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[3][6]

  • Oxazole derivatives: Also exhibit potent antimicrobial and particularly antimycobacterial activity, including against Mycobacterium tuberculosis.[10]

A direct comparison study of N-oxazolyl- and N-thiazolylcarboxamides revealed that the oxazole-containing compounds generally showed higher activity against mycobacteria.[10]

Anticancer Activity
  • 2-Amino-4-(p-tolyl)thiazole derivatives: Have been investigated for their cytotoxic effects against various cancer cell lines, including neuroblastoma, human hepatocarcinoma, and breast cancer.[12] Some derivatives have been shown to induce apoptosis through the activation of caspases.

  • Oxazole derivatives: Also possess significant anticancer properties, with some compounds demonstrating potent cytotoxic effects.

The choice between a thiazole and an oxazole scaffold in drug design will depend on the specific therapeutic target and the desired balance of potency and pharmacokinetic properties.

Experimental Protocols

To ensure the integrity and reproducibility of research, standardized experimental protocols are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the structure of organic molecules in solution.

Protocol for ¹H NMR of a Small Molecule:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[13]

  • Spectrometer Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field and obtain sharp spectral lines.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for FT-IR Analysis (ATR):

  • Background Spectrum: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[14]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.[14]

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Biological Pathways

To understand the potential mechanism of action of these compounds, particularly their anticancer effects, it is crucial to visualize the relevant signaling pathways.

Caspase-3 Activation Pathway

Many anticancer agents exert their effect by inducing apoptosis, a form of programmed cell death. A key executioner in this process is Caspase-3.[16]

Caspase3_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis caption Caspase-3 Activation Pathways

Caption: Overview of the extrinsic and intrinsic pathways leading to the activation of Caspase-3 and subsequent apoptosis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[17][18] Some thiazole derivatives have been shown to inhibit VEGFR-2.[19]

VEGFR2_Signaling cluster_downstream Downstream Signaling cluster_plc PLCγ Pathway cluster_pi3k PI3K Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration caption VEGFR-2 Signaling Pathway

Caption: Simplified representation of the VEGFR-2 signaling cascade, a key target in anti-angiogenic cancer therapy.

Conclusion

The characterization of 2-p-tolyl-thiazole derivatives and their comparison with bioisosteric alternatives like oxazoles provide a crucial framework for rational drug design. While 2-amino-4-(p-tolyl)thiazole demonstrates significant biological potential, the exploration of its oxazole counterparts offers a promising avenue for optimizing pharmacokinetic properties. This guide has outlined the key characterization data, comparative insights, and standardized experimental protocols to support researchers in this endeavor. A thorough understanding of these fundamental principles is indispensable for the successful development of novel and effective therapeutic agents.

References

A comprehensive list of references is available for further reading and verification. The provided URLs were last accessed on February 12, 2026.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Identification of 4-Hydroxymethyl Hydrolysis Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Challenge of Hydrolysis Impurities

In pharmaceutical development, ensuring the purity, safety, and efficacy of a drug product is paramount.[1] Hydrolytic degradation is one of the most common pathways for the formation of impurities, occurring when a drug substance reacts with water.[2][3] These reactions can be catalyzed by pH, temperature, and light, leading to the formation of degradation products that may have reduced efficacy or, more critically, potential toxicity. Among these, impurities featuring a 4-hydroxymethyl group represent a frequent class of degradants, often arising from the hydrolysis of ester or amide linkages within the active pharmaceutical ingredient (API).

The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, mandate the reporting, identification, and qualification of impurities exceeding specific thresholds, which are often as low as 0.05%.[4][5] This necessitates the use of highly sensitive and specific analytical techniques for unequivocal structural elucidation.

This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the identification and characterization of 4-hydroxymethyl hydrolysis impurities. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to empower you in your impurity profiling workflows.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for the structural identification of unknown impurities.[6][7][8] Its key advantage lies in its ability to provide detailed information about the molecular structure, including atom connectivity and stereochemistry, often without the need for an impurity-specific reference standard.[7][8]

Expertise in Action: Why NMR Excels The power of NMR is its non-destructive nature and its direct observation of the atomic nuclei within a molecule (typically ¹H and ¹³C). For a 4-hydroxymethyl impurity, NMR provides unambiguous evidence:

  • ¹H NMR: Will reveal a characteristic singlet or triplet for the benzylic protons (-CH₂-) adjacent to the hydroxyl group, typically in the 4.5-5.0 ppm range. A distinct signal for the hydroxyl proton (-OH) will also be present, which can be confirmed by D₂O exchange.

  • ¹³C NMR: Will show a specific chemical shift for the benzylic carbon, providing further structural confirmation.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. For instance, an HSQC experiment will directly correlate the benzylic protons to their attached carbon, while HMBC can show long-range correlations to other parts of the molecule, definitively placing the -CH₂OH group.

Experimental Protocol: ¹H NMR for Impurity Identification
  • Sample Preparation:

    • Isolate the impurity fraction using preparative HPLC or utilize an LC-NMR system if available.[8]

    • Lyophilize the fraction to remove the mobile phase.

    • Dissolve approximately 1-5 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it does not mask the hydroxyl proton signal.

    • Filter the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion and sensitivity.

    • Key parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

    • If the hydroxyl proton needs confirmation, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all peaks to determine the relative number of protons.

    • Analyze chemical shifts and coupling patterns to assign protons to the molecular structure. Pay close attention to the signals corresponding to the newly formed 4-hydroxymethyl group and the other hydrolysis product (e.g., a carboxylic acid).

Chapter 2: Mass Spectrometry (MS) - Unrivaled Sensitivity for Trace-Level Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for impurity profiling due to its exceptional sensitivity and ability to provide precise molecular weight information.[9][10] High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, can determine the mass of a molecule with sub-ppm accuracy, allowing for the confident generation of its elemental formula.[9][11]

Expertise in Action: Why MS is Essential While NMR provides the structural blueprint, MS confirms the molecular weight and formula, which is a critical piece of the puzzle.

  • Sensitivity: MS can detect impurities at levels far below what is typically achievable by NMR, making it ideal for initial detection and monitoring.[10]

  • Molecular Formula: HRMS provides an accurate mass measurement, which is used to calculate the most probable elemental composition, drastically narrowing down potential structures.[9]

  • Structural Confirmation (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the impurity ion and analyzing the resulting fragment ions.[9] The fragmentation pattern serves as a molecular fingerprint. For a 4-hydroxymethyl impurity, a characteristic neutral loss of H₂O (18 Da) or CH₂O (30 Da) from the molecular ion can be a strong indicator of its structure.

Experimental Protocol: LC-HRMS/MS for Impurity Identification
  • Method Development:

    • Develop an MS-compatible HPLC or UPLC method capable of separating the impurity from the API and other related substances. Mobile phases typically consist of water and acetonitrile/methanol with volatile additives like formic acid or ammonium formate.[11]

  • Data Acquisition:

    • Inject the sample onto the LC-MS system.

    • Acquire data in full scan mode to detect all ions and determine their accurate masses.

    • Set up a data-dependent acquisition (DDA) or "auto-MS/MS" experiment. In this mode, the instrument automatically selects the most intense ions from the full scan for fragmentation (MS/MS), providing structural information.[11]

  • Data Analysis:

    • Process the data using specialized software. Extract the chromatogram for the impurity peak.

    • Determine the accurate mass of the impurity from the full scan mass spectrum and use a molecular formula generator to propose elemental compositions.

    • Analyze the MS/MS spectrum. Compare the observed fragmentation pattern with predicted fragmentation pathways for the proposed 4-hydroxymethyl structure to confirm its identity.

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy - A Rapid Screening Tool

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[12] While it lacks the specificity of NMR or MS for complete structural elucidation, it serves as an excellent screening tool to quickly confirm the chemical changes occurring during hydrolysis.

Expertise in Action: The Role of FTIR The value of FTIR lies in its speed and simplicity. In the context of a 4-hydroxymethyl impurity formed from an ester, FTIR can provide immediate evidence of the reaction:

  • Appearance of -OH group: A strong, broad absorption band will appear in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group's O-H stretch.[13]

  • Disappearance of Ester Carbonyl: The sharp, intense C=O stretch of the parent ester (typically 1750-1735 cm⁻¹) will decrease, while a new C=O stretch for the resulting carboxylic acid may appear at a lower wavenumber (1725-1700 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the degraded sample to that of the pure API.

    • Identify new or changed absorption bands. Specifically, look for the appearance of a broad O-H band and shifts in the carbonyl region (1800-1650 cm⁻¹) that confirm the hydrolysis has occurred.

Comparative Analysis of Spectroscopic Techniques

To select the appropriate analytical strategy, it is crucial to understand the strengths and limitations of each technique.

FeatureNMR SpectroscopyMass Spectrometry (LC-MS)FTIR Spectroscopy
Primary Use Definitive structural elucidationDetection, molecular weight, formulaFunctional group identification
Sensitivity Low (mg range)Very High (pg-ng range)Moderate (µg-mg range)
Specificity Very HighHighLow to Moderate
Structural Info Complete 3D structure, connectivityMolecular formula, fragmentationFunctional groups only
Quantitation Excellent (qNMR), no standard neededGood, requires reference standardSemi-quantitative at best
Throughput LowHighVery High

Visualizing the Workflow and Logic

A robust impurity identification workflow integrates these techniques to build a cohesive and undeniable body of evidence for the structure of the 4-hydroxymethyl hydrolysis impurity.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Molecular Information cluster_2 Phase 3: Definitive Confirmation A Degraded Sample (API + Impurities) B LC-UV/MS Analysis (High Throughput) A->B D FTIR Analysis (Optional Screen) A->D C Initial Detection of Unknown Peak B->C E LC-HRMS Analysis C->E F Accurate Mass & Molecular Formula E->F G MS/MS Fragmentation E->G H Proposed Structure (e.g., 4-hydroxymethyl impurity) F->H G->H I Impurity Isolation (Prep-HPLC) H->I J NMR Spectroscopy (1H, 13C, 2D) I->J K Unambiguous Structure Confirmation J->K

Caption: Integrated workflow for impurity identification.

G rect_node rect_node start Need to identify an unknown impurity q1 Is impurity level > 0.1% and isolatable? start->q1 q2 Is molecular weight known? q1->q2 No rect_node_nmr Prioritize NMR for definitive structure q1->rect_node_nmr Yes q3 Is it a quick functional group check? q2->q3 Yes rect_node_hrms Start with LC-HRMS for MW and formula q2->rect_node_hrms No rect_node_ftir Use FTIR for rapid initial assessment q3->rect_node_ftir Yes rect_node_hrms2 Use LC-HRMS for sensitive detection q3->rect_node_hrms2 No

Caption: Decision tree for technique selection.

Conclusion

The spectroscopic identification of 4-hydroxymethyl hydrolysis impurities is a multi-faceted challenge that requires an integrated analytical approach. While LC-MS offers the speed and sensitivity for initial detection and molecular weight determination, NMR spectroscopy remains the unparalleled gold standard for providing the unambiguous structural proof required for regulatory submissions. FTIR serves as a valuable, high-throughput screening tool to monitor the degradation process. By understanding the capabilities of each technique and employing a logical, evidence-based workflow, researchers can confidently identify and characterize these critical impurities, ensuring the development of safe and effective medicines.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • Toref-Standards. Impurity Profiling with HRMS. Toref-Standards. Available from: [Link]

  • CONICET. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Available from: [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available from: [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • AMSbiopharma. (2024). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. AMSbiopharma. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available from: [Link]

  • European Medicines Agency (EMA). Quality: impurities. EMA. Available from: [Link]

  • Pharmaffiliates. (2024). The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. Available from: [Link]

  • Pharma Times. NMR for “pharmacy of the world”. Pharma Times. Available from: [Link]

  • Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac Group. Available from: [Link]

  • YouTube. (2024). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available from: [Link]

  • ResearchGate. (2021). Fourier-transform infrared (FTIR) fingerprinting for quality assessment of protein hydrolysates. Available from: [Link]

  • MDPI. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. Available from: [Link]

  • BioResources. (2012). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. Available from: [Link]

  • ResearchGate. (2022). Fourier Transform Infrared Spectroscopy for Assessing Structural and Enzymatic Reactivity Changes Induced during Feather Hydrolysis. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available from: [Link]

  • ResearchGate. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions | Request PDF. Available from: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]

  • Semantic Scholar. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available from: [Link]

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Melting point range for pure 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The Melting Point Range and Technical Comparison Guide for 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is detailed below. This guide is structured for researchers and drug development professionals, focusing on the practical handling, stability, and characterization of this intermediate, particularly in the context of GW501516 (Cardarine) synthesis.[1]

Physical Properties, Stability, and Synthesis Benchmarks

Executive Summary & Core Physical Data

This compound (CAS: 663909-15-7 ) is a critical electrophilic intermediate used primarily in the synthesis of the PPARδ agonist GW501516 .[1][2] Unlike stable end-products, this brominated intermediate is chemically labile.[1]

Melting Point Specification
PropertySpecificationTechnical Insight
Melting Point Not Routinely Isolated as Stable Solid (Often observed as a semi-solid or oil)Due to the high reactivity of the benzylic-like bromide, this compound is prone to hydrolysis and dimerization.[1][2] It is typically generated in situ or used as a crude solid immediately after workup.
Predicted MP ~80 – 100 °C (Theoretical)Based on structural analogs (e.g., 2-Amino-4-(p-tolyl)thiazole, MP 132-136°C).[1][2]
Boiling Point 385.5 ± 44.0 °C (Predicted)High boiling point confirms solid potential, but thermal instability precludes distillation.
Appearance Yellow/Orange Solid or Oil Coloration often indicates trace bromination byproducts (

or radical species).

Critical Note: Do not rely on melting point as the primary purity indicator for this intermediate. 1H NMR and HPLC are the required standards for validation due to the prevalence of decomposition products (hydroxymethyl or dimer impurities).

Comparative Analysis: Reagent Alternatives

When designing a synthesis route for GW501516 or similar PPAR agonists, the choice of the alkylating agent (Linker) is pivotal. The Bromomethyl variant is the standard but comes with stability trade-offs compared to Chloromethyl or Hydroxymethyl analogs.[1]

Table 1: Thiazole Intermediate Comparison
Feature4-Bromomethyl (Target)4-Chloromethyl (Alternative)4-Hydroxymethyl (Precursor)
CAS 663909-15-7344333-88-6344333-87-5
Reactivity High (

)
Rapid

coupling with phenols/thiols.[1][2]
Moderate (

)
Requires stronger bases or higher heat.
Low (Nucleophile) Requires activation (Mitsunobu or conversion to halide).
Stability Low (Lachrymator) Hydrolyzes in moist air; darkens over time.High Stable solid; long shelf-life.[1][2][3]Very High Stable crystalline solid.
Isolation Difficult (Often used crude)Easy (Recrystallizable solid)Easy (Column/Crystallization)
Preferred Use Direct Coupling (One-pot)Scale-up / Storage Precursor Storage

Synthesis & Characterization Protocol

The generation of high-purity This compound typically involves the radical bromination of the 4,5-dimethyl precursor.[1][2]

A. Synthesis Workflow (NBS Bromination)
  • Starting Material: 4,5-Dimethyl-2-p-tolyl-thiazole.[1][2]

  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq), AIBN or Benzoyl Peroxide (cat.),

    
     or Chlorobenzene.
    
  • Conditions: Reflux (80°C) for 2–4 hours.

  • Workup: Cool, filter off succinimide, evaporate solvent.

  • Purification: Avoid silica gel chromatography if possible (promotes hydrolysis). Recrystallize from Hexane/EtOAc if a solid is required.

B. Validated Characterization (1H NMR)

Solvent:



  • 
     2.40 ppm (s, 3H):  Methyl group on the p-tolyl ring.[1]
    
  • 
     2.45 ppm (s, 3H):  Methyl group at thiazole C-5 position.[1]
    
  • 
     4.65 ppm (s, 2H): Critical Signal  – The 
    
    
    
    methylene protons. Note: If this shifts to ~4.8 ppm, check for chloride exchange; if ~4.7 ppm (broad), check for hydrolysis.[1]
  • 
     7.20 – 7.80 ppm (m, 4H):  Aromatic protons (p-tolyl system).
    

Strategic Workflow Diagram

The following diagram illustrates the critical decision pathways for handling this intermediate during GW501516 synthesis.

G Start Start: 4,5-Dimethyl Precursor Reaction Reaction: NBS / AIBN / Reflux Start->Reaction Check In-Process Control (TLC / NMR) Reaction->Check RouteA Route A (Standard): Use Crude Oil/Solid Immediate Coupling Check->RouteA >95% Conv. RouteB Route B (Storage): Convert to Chloromethyl or Store at -20°C under Ar Check->RouteB Delay needed Product Final Target: GW501516 (MP: 134-136°C) RouteA->Product Thio-phenol Coupling RouteB->Product Slower Coupling

Figure 1: Decision matrix for handling the labile bromomethyl intermediate versus stable alternatives.

References

  • GW501516 Synthesis & Properties

    • ChemicalBook. (2024). "GW-501516 Properties and Melting Point (134-136°C)."

  • Thiazole Analog Characterization

    • Sigma-Aldrich. (2024).[2] "2-Amino-4-(p-tolyl)thiazole Melting Point (132-136°C)." [2]

  • Synthesis Methodologies (NBS Bromination)
  • Structural Data

    • PubChem. "4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid."[1][2] (Structural analog data). [2]

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Safety Operating Guide

Navigating the Disposal of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle underpinning the disposal of any novel or uncharacterized compound is to treat it as hazardous until proven otherwise. The thiazole moiety, coupled with a bromomethyl group, suggests potential for reactivity and biological activity, necessitating a cautious approach to its disposal.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from similar thiazole derivatives, 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole should be handled with care.

Anticipated Hazards:

  • Skin and Eye Irritation: Thiazole compounds are frequently cited as skin and eye irritants.[1] Direct contact should be avoided.

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern with many organic reagents.[2][3]

  • Reactivity: The bromomethyl group can be reactive, particularly with strong oxidizing agents and acids.[4][5]

Personal Protective Equipment (PPE)

A critical first line of defense is the consistent use of appropriate PPE. The following table summarizes the minimum required PPE when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To prevent contact with the eyes, which are particularly sensitive to irritants.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption.
Body Protection A standard laboratory coat.To protect skin and personal clothing from splashes.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[4]To minimize the inhalation of any potential vapors or dust. For significant quantities or spills, a respirator may be necessary based on institutional EHS guidance.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[6] The following steps provide a general framework for its safe disposal as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Labeling: All waste must be clearly labeled with the full chemical name: "this compound". Do not use abbreviations.

  • Segregation: This waste should be segregated from other waste streams to prevent accidental mixing and potentially dangerous reactions. It is incompatible with strong oxidizing agents and strong acids.[4][5]

2. Containerization:

  • Primary Container: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[7] Glass bottles are often a suitable choice.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks.

3. Accumulation and Storage:

  • Closed Containers: Waste containers must be kept tightly sealed except when adding waste.[7]

  • Storage Location: Store the waste in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and incompatible materials.[4]

4. Disposal Request and Pickup:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] They are responsible for ensuring compliance with all regulations.

  • Waste Manifest: Your EHS department will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.[6]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have 4-Bromomethyl-5-methyl- 2-p-tolyl-thiazole Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe identify_waste Identify & Label Waste Container don_ppe->identify_waste segregate_waste Segregate from Incompatibles identify_waste->segregate_waste containerize Use Appropriate & Sealed Container segregate_waste->containerize store_waste Store in Designated Area containerize->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal_complete Proper Disposal Complete contact_ehs->disposal_complete

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[4]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.

Empty Container Disposal

Empty containers that previously held this compound must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[8]

  • Defacing Labels: After rinsing, completely remove or deface the original chemical label.[8]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[7]

The following diagram outlines the procedure for handling empty containers.

EmptyContainerDisposal cluster_main Empty Container Protocol cluster_end Completion start Start: Empty Container of 4-Bromomethyl-5-methyl- 2-p-tolyl-thiazole triple_rinse Triple Rinse with Appropriate Solvent start->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container end Container Disposal Complete dispose_container->end

Sources

Personal protective equipment for handling 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 663909-15-7 Formula: C12H12BrNS Molecular Weight: 282.20 g/mol

Executive Summary

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is a potent electrophile used frequently in medicinal chemistry to introduce the thiazole moiety into PPAR agonists and other bioactive scaffolds. While valuable, its utility is matched by its hazard profile: it is a lachrymatory alkylating agent .

Unlike simple inorganic acids that cause immediate pain, the lipophilic p-tolyl group facilitates rapid dermal absorption, allowing the reactive bromomethyl group to alkylate underlying tissue. This can lead to delayed, deep-tissue chemical burns that may not be immediately apparent upon contact.

This guide moves beyond standard SDS boilerplate to provide a logistical framework for "Zero-Exposure" handling, ensuring both operator safety and experimental integrity.

Part 1: Hazard Mechanism & Risk Assessment

To protect yourself, you must understand the molecular behavior of the threat.

FeatureMechanism of ActionOperational Implication
Bromomethyl Group (

)
SN2 Alkylation: Highly reactive toward nucleophiles (DNA bases, proteins, corneal TRPA1 channels).Causes permanent eye damage and sensitization. Lachrymator: Induces tears/pain at sub-toxic concentrations.
p-Tolyl Moiety Lipophilicity: Increases

, allowing the molecule to penetrate the stratum corneum (outer skin layer) efficiently.
Standard latex or thin nitrile gloves may offer insufficient breakthrough time. Systemic toxicity is a risk via skin absorption.
Hydrolytic Instability Reacts with atmospheric moisture to release Hydrogen Bromide (HBr).Corrodes metal spatulas/needles. Degrades purity if stored improperly.
Part 2: The PPE Matrix (Personal Protective Equipment)

Standard laboratory PPE is insufficient. The following matrix is designed to create redundant barriers against both vapor and liquid phases.

Body AreaRecommended EquipmentTechnical Rationale
Hands (Handling) Double Nitrile (High Contrast) Inner: White (4 mil)Outer: Blue/Purple (4-6 mil)Breakthrough Indication: If the outer glove tears, the white inner glove provides immediate visual contrast. Change outer gloves immediately upon any splash.[1]
Hands (Stock Prep) Laminate Liner (Silver Shield/4H) Under standard nitrile.Permeation Resistance: For concentrated solids/solutions (>0.5 M), simple nitrile offers <15 mins protection against brominated alkylators. Laminates provide >4 hours.
Eyes Chemical Goggles (Unvented) (Not Safety Glasses)Vapor Defense: Safety glasses allow lachrymatory vapors to bypass the lens. Goggles seal the ocular cavity.
Respiratory Fume Hood (Face Velocity >100 fpm) Containment: Do not rely on N95 masks; they do not stop organic vapors. Work >6 inches inside the sash.
Part 3: Operational Protocol (The "Zero-Exposure" Workflow)

This protocol utilizes a Self-Validating System : safety steps are integrated into the chemistry, making it impossible to proceed without addressing the hazard.

Phase A: Preparation & Weighing

Objective: Prevent bench contamination and hydrolysis.

  • The "Hot Zone" Setup: Cover the fume hood work surface with a disposable absorbent mat (plastic side down).

  • Deactivation Station (Pre-requisite): Before opening the bottle, prepare a Quench Bath in the hood:

    • 500 mL beaker containing 10% Sodium Thiosulfate (

      
      ) + 5% Sodium Bicarbonate (
      
      
      
      ) in water.
    • Why Bicarbonate? Thiosulfate alone in acidic conditions (generated by HBr hydrolysis) precipitates elemental sulfur and releases

      
       gas. Bicarbonate buffers the pH [1].
      
  • Weighing:

    • Do not weigh on an open bench balance.

    • Method: Tare a vial with a cap inside the hood. Add solid. Cap tightly. Weigh the sealed vial on the balance. Return to hood to add solvent.

Phase B: Reaction & Handling

Objective: Control the electrophile.

  • Solvent Choice: Dissolve the solid immediately. Solutions are less liable to static dispersion than dry powders.

  • Cannulation: Transfer liquids via syringe or cannula rather than pouring. This minimizes surface area exposure to air (reducing hydrolysis) and prevents splashing.

  • Tool Hygiene: Immediately dip used spatulas, needles, and syringe tips into the Quench Bath . Never lay a contaminated spatula directly on the mat.

Phase C: Spill Management

Decision Logic:

  • Minor (<500 mg): Cover with solid Sodium Thiosulfate powder. Wet slightly with water.[2] Wait 15 mins. Scoop into chemical waste.

  • Major (>500 mg or outside hood): Evacuate lab. Allow vapors to clear (if HVAC is active). Enter with SCBA or Full-Face Respirator (Organic Vapor cartridges) to neutralize.

Part 4: Waste Disposal & Deactivation

Do not dispose of active lachrymators in the general organic waste drum. This endangers waste handlers who may inhale vapors when the drum is opened later.

Deactivation Protocol:

  • Collect all reaction mother liquors and contaminated rinses.

  • Add to a stirred solution of 10% Sodium Thiosulfate / 5% Sodium Bicarbonate .

  • Stir for 1 hour.

  • Validation: Check pH (should be neutral/basic) and use a TLC plate to confirm the disappearance of the starting material (UV active spot).

  • Once deactivated, the aqueous mixture can be disposed of in the aqueous waste stream (or organic, depending on solvent content), clearly labeled "Deactivated Thiazole Waste."

Part 5: Visualizing the Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Quench First" safety philosophy.

SafetyProtocol cluster_Prep Phase 1: Preparation cluster_Ops Phase 2: Operations cluster_Disp Phase 3: Disposal Start Start: this compound PPE_Check PPE Check: Double Nitrile + Goggles Start->PPE_Check Quench_Prep Prepare Quench Bath: Na2S2O3 + NaHCO3 PPE_Check->Quench_Prep Mandatory Step Weighing Weighing Strategy: Closed Vial Method Quench_Prep->Weighing Reaction Reaction / Synthesis Weighing->Reaction Waste_Gen Contaminated Tools/Liquids Reaction->Waste_Gen Deactivation Deactivation: Stir in Quench Bath (1 hr) Waste_Gen->Deactivation Immediate Immersion Validation TLC Validation: Confirm Disappearance Deactivation->Validation Validation->Deactivation If Active Final_Waste Disposal: General Chemical Waste Validation->Final_Waste If Safe

Figure 1: The "Zero-Exposure" Workflow. Note that the Quench Bath is prepared BEFORE the chemical is handled, creating a self-validating safety net.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • MilliporeSigma. (2025).[3] Safety Data Sheet: 4-(Bromomethyl)benzoic acid (Analogue for reactivity).

    • (Note: General reference for bromomethyl kinetics)

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves.[1][4][5] (Demonstrating breakthrough times for halogenated organics).

    • [1]

  • American Chemical Society. (2023).

Sources

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